trans-ACPD
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R,3R)-1-aminocyclopentane-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c8-7(6(11)12)2-1-4(3-7)5(9)10/h4H,1-3,8H2,(H,9,10)(H,11,12)/t4-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYNOWXBIBKGHB-CLZZGJSISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@](C[C@@H]1C(=O)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67684-64-4, 111900-33-5, 477331-06-9 | |
| Record name | NSC27386 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27386 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1R,3R)-1-Aminocyclopentane-cis-1,3-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (�±)-1-Amino-cis-cyclopentane-1,3-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of trans-ACPD
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the mechanism of action for (±)-trans-1-Amino-1,3-cyclopentanedicarboxylic acid (trans-ACPD), a pivotal research tool in the study of metabotropic glutamate (B1630785) receptors (mGluRs).
Introduction: The Role of this compound in Glutamatergic Signaling
(±)-trans-ACPD is a conformationally restricted analog of the neurotransmitter L-glutamate. Its rigid structure allows for selective interaction with metabotropic glutamate receptors (mGluRs) over ionotropic glutamate receptors (iGluRs), making it an essential pharmacological tool for isolating and studying mGluR-mediated signaling pathways.[1] As a broad-spectrum agonist, this compound activates receptors in both Group I and Group II mGluR subfamilies, triggering distinct intracellular signaling cascades that modulate neuronal excitability and synaptic transmission.[2][3][4] Understanding its mechanism of action is fundamental to dissecting the complex roles of mGluRs in physiological and pathological processes.
Receptor Subtype Specificity and Potency
This compound is a non-selective agonist that primarily targets Group I and Group II mGluRs with varying potencies. It has significantly weaker activity at Group III receptors like mGluR4. The agonist activity is primarily attributed to the (1S,3R)-ACPD enantiomer.[5] The potencies, expressed as half-maximal effective concentrations (EC₅₀), at different human mGluR subtypes are summarized below.
| Receptor Subtype | mGluR Group | EC₅₀ (μM) |
| mGluR1 | Group I | 15 |
| mGluR5 | Group I | 23 |
| mGluR2 | Group II | 2 |
| mGluR3 | Group II | 40 |
| mGluR4 | Group III | ~800 |
| mGluR6 | Group III | 82 |
| Table 1: Potency (EC₅₀) of (±)-trans-ACPD at various human metabotropic glutamate receptor subtypes expressed in recombinant cell systems. Data compiled from multiple sources.[2][3][5][6] |
Core Signaling Pathways Activated by this compound
The binding of this compound to Group I and Group II mGluRs initiates two primary and distinct G-protein-coupled signaling pathways.
Group I mGluR Pathway: Gq/₁₁-Protein Coupling
Group I mGluRs (mGluR1 and mGluR5) are coupled to the Gq/₁₁ family of G-proteins. Activation by this compound leads to the stimulation of phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). Simultaneously, DAG remains in the plasma membrane where it, along with the elevated Ca²⁺ levels, activates Protein Kinase C (PKC).
Group II mGluR Pathway: Gi/o-Protein Coupling
Group II mGluRs (mGluR2 and mGluR3) are coupled to the Gi/o family of G-proteins. Upon activation by this compound, the Gαi subunit dissociates and directly inhibits the enzyme adenylyl cyclase. This action prevents the conversion of ATP to cyclic AMP (cAMP), leading to a decrease in intracellular cAMP concentration. The reduction in cAMP levels results in lower activity of cAMP-dependent protein kinase A (PKA), which in turn modulates the phosphorylation state and activity of numerous downstream target proteins, often resulting in a presynaptic inhibition of neurotransmitter release.
Key Experimental Protocols for Characterizing this compound Activity
The following protocols are standard methodologies used to quantify the activation of mGluR signaling pathways by agonists like this compound.
Intracellular Calcium Mobilization Assay (Gq Pathway)
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like mGluR1 and mGluR5.
Methodology:
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Cell Culture: Seed cells (e.g., HEK293 or CHO) stably expressing the mGluR subtype of interest onto black-walled, clear-bottom 96- or 384-well microplates and culture overnight to allow for attachment.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, 1-5 µM) and an anion-exchange inhibitor (e.g., probenecid, 2.5 mM) to prevent dye leakage. Remove culture medium from cells, add the dye loading solution, and incubate for 45-60 minutes at 37°C, protected from light.
-
Compound Preparation: Prepare a dilution series of this compound in a separate plate at a concentration 4-5 times the final desired concentration.
-
Fluorescence Measurement: Place both the cell and compound plates into a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handler. Set the instrument for a kinetic read (excitation ~490 nm, emission ~525 nm).
-
Assay Execution:
-
Establish a stable baseline fluorescence reading for 15-30 seconds.
-
The instrument adds the this compound solution to the cell plate.
-
Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak calcium response triggered by the release from intracellular stores.
-
-
Data Analysis: The change in fluorescence intensity (peak minus baseline) is plotted against the concentration of this compound to generate a dose-response curve and calculate the EC₅₀ value.
cAMP Accumulation Assay (Gi Pathway)
This assay measures the inhibition of adenylyl cyclase activity by monitoring the decrease in intracellular cAMP levels following activation of Gi-coupled receptors like mGluR2 and mGluR3.
Methodology:
-
Cell Culture: Culture cells expressing the Gi-coupled mGluR of interest as described above.
-
Cell Stimulation:
-
Harvest and resuspend cells in stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add a serial dilution of this compound to the cells.
-
Add a fixed concentration of an adenylyl cyclase activator, such as Forskolin, to all wells (except negative controls) to induce a measurable level of cAMP production.
-
Incubate the mixture for a defined period (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and Detection:
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Lyse the cells to release intracellular cAMP.
-
Quantify cAMP levels using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen. In these assays, endogenous cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody.
-
-
Data Analysis: The detection signal is inversely proportional to the amount of cAMP produced. The signal is plotted against the this compound concentration to determine the EC₅₀ for the inhibition of Forskolin-stimulated cAMP accumulation.
Phosphoinositide (PI) Hydrolysis Assay (Gq Pathway)
This classic radioisotopic assay directly measures the accumulation of [³H]-inositol phosphates, the products of PLC-mediated PIP₂ hydrolysis.
Methodology:
-
Radiolabeling: Culture mGluR-expressing cells in a medium containing [³H]-myo-inositol for 24-48 hours. This allows for the incorporation of the radiolabel into the cellular phosphoinositide pool.
-
Agonist Stimulation: Wash the cells to remove unincorporated [³H]-inositol. Pre-incubate the cells in a buffer containing lithium chloride (LiCl, typically 10 mM). LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates upon receptor stimulation.
-
Reaction Termination: Add varying concentrations of this compound and incubate for a set time (e.g., 60 minutes). Terminate the reaction by adding a cold acid solution (e.g., trichloroacetic acid).
-
Separation of Inositol Phosphates:
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Neutralize and centrifuge the cell lysates.
-
Apply the aqueous supernatant to an anion-exchange chromatography column (e.g., Dowex AG1-X8).
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Wash the column to remove free [³H]-inositol.
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Elute the total [³H]-inositol phosphates with a high-salt buffer (e.g., ammonium (B1175870) formate).
-
-
Quantification: Measure the radioactivity of the eluted fraction using liquid scintillation counting.
-
Data Analysis: Plot the radioactivity (counts per minute, CPM) against the this compound concentration to generate a dose-response curve and calculate the EC₅₀.
Whole-Cell Patch-Clamp Electrophysiology
This technique measures how this compound modulates the electrical properties of a neuron, such as membrane potential and ion channel currents.
Methodology:
-
Slice/Cell Preparation: Prepare acute brain slices or cultured neurons for recording. Place the preparation in a recording chamber on a microscope stage, continuously perfused with artificial cerebrospinal fluid (aCSF).
-
Pipette Preparation: Fabricate a glass micropipette (resistance 3-7 MΩ) and fill it with an internal solution mimicking the intracellular ionic environment.
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Giga-seal Formation: Under visual guidance, carefully approach a target neuron with the micropipette. Apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
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Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette, establishing electrical access to the entire cell.
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Recording:
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Voltage-Clamp Mode: Hold the cell's membrane potential at a constant value (e.g., -70 mV) and record the currents flowing across the membrane.
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Current-Clamp Mode: Inject a constant current (often zero) and record changes in the cell's membrane potential, including action potentials.
-
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Drug Application: After obtaining a stable baseline recording, perfuse this compound into the bath. Record the resulting changes in holding current (voltage-clamp) or membrane potential and firing rate (current-clamp). For example, activation of Gq-coupled mGluRs often leads to a slow inward current and depolarization, while Gi-coupled activation can hyperpolarize the neuron by activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
Conclusion
(±)-trans-ACPD remains an indispensable pharmacological agent for probing the function of metabotropic glutamate receptors. Its non-selective agonist activity at both Group I (Gq-coupled) and Group II (Gi-coupled) receptors provides a robust method for inducing their respective downstream signaling cascades. By employing quantitative techniques such as calcium mobilization, cAMP accumulation, phosphoinositide hydrolysis assays, and electrophysiology, researchers can effectively dissect the multifaceted roles of these receptors in modulating neuronal function, synaptic plasticity, and their implications for drug development in neuroscience.
References
- 1. Phosphoinositide hydrolysis in vivo with group I metabotropic glutamate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods for the analysis of inositol phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anion exchange chromatographic separation of inositol phosphates and their quantification by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anion-exchange high-performance liquid chromatographic analysis of inositol phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
The Discovery and Pharmacological Profile of trans-ACPD: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of trans-1-aminocyclopentane-1,3-dicarboxylic acid (trans-ACPD). A pivotal tool in the elucidation of metabotropic glutamate (B1630785) receptor (mGluR) function, this compound is a conformationally restricted analog of glutamate that exhibits agonist activity at Group I and Group II mGluRs. This document details its synthesis, summarizes its binding affinities and potencies at various mGluR subtypes in tabular format, and provides in-depth experimental protocols for key assays used in its characterization. Furthermore, signaling pathways activated by this compound are visualized using the DOT language for clear interpretation.
Introduction: The Dawn of Metabotropic Glutamate Receptor Research
Until the mid-1980s, the excitatory actions of the neurotransmitter glutamate were thought to be exclusively mediated by ionotropic receptors (iGluRs), which form ligand-gated ion channels. A paradigm shift occurred with the discovery that glutamate could also activate a distinct class of receptors coupled to intracellular second messenger systems. In 1985, Sladeczek and colleagues reported that glutamate stimulates the hydrolysis of phosphoinositides in cultured striatal neurons, an effect not mediated by the known iGluRs.[1][2][3][4] This seminal finding laid the groundwork for the characterization of metabotropic glutamate receptors (mGluRs).
The development of selective pharmacological tools was crucial to dissecting the function of these newly discovered receptors. This compound emerged as one of the first selective mGluR agonists, enabling researchers to probe the physiological roles of these receptors without directly activating iGluRs. As a racemic mixture of (1S,3R)-ACPD and (1R,3S)-ACPD, it became an indispensable compound in neuroscience research.
Synthesis and Chemical Properties
This compound is a synthetic, conformationally restricted analog of L-glutamate. The cyclopentane (B165970) ring constrains the molecule, providing a more defined spatial arrangement of the amino and carboxyl groups compared to the flexible structure of glutamate. This rigidity is a key factor in its selectivity for mGluRs over iGluRs.
While the initial synthesis of the racemic mixture is not well-documented in a single landmark paper, the enantioselective synthesis of its biologically active component, (1S,3R)-ACPD, has been described in detail. These syntheses often involve multi-step processes starting from chiral precursors to ensure the correct stereochemistry.
Chemical Properties of this compound:
| Property | Value |
| IUPAC Name | (±)-1-Aminocyclopentane-trans-1,3-dicarboxylic acid |
| Molecular Formula | C₇H₁₁NO₄ |
| Molecular Weight | 173.17 g/mol |
| CAS Number | 67684-64-4 |
| Appearance | White to off-white solid |
| Solubility | Soluble in water with gentle warming |
Pharmacological Profile
This compound is a broad-spectrum agonist at Group I and Group II metabotropic glutamate receptors. Its activity is a composite of the actions of its two enantiomers, with (1S,3R)-ACPD being the more active isomer.
Binding Affinities and Potencies
The following tables summarize the reported binding affinities (Ki) and potencies (EC₅₀) of this compound and its active enantiomer, (1S,3R)-ACPD, at various mGluR subtypes. It is important to note that reported values can vary between studies depending on the experimental conditions, such as the radioligand used, tissue preparation, and cell expression system.
Table 1: Potency (EC₅₀) of this compound and (1S,3R)-ACPD at mGluR Subtypes
| Receptor Subtype | This compound EC₅₀ (µM) | (1S,3R)-ACPD EC₅₀ (µM) | Functional Assay |
| mGluR1 | 15[5] | 42 | Phosphoinositide Hydrolysis / Calcium Mobilization |
| mGluR2 | 2[5] | 5 | Inhibition of Forskolin-stimulated cAMP formation |
| mGluR3 | - | - | - |
| mGluR4 | ~800[5] | - | Inhibition of Forskolin-stimulated cAMP formation |
| mGluR5 | 23[5] | 15 | Phosphoinositide Hydrolysis / Calcium Mobilization |
| mGluR6 | - | 60 | Inhibition of Forskolin-stimulated cAMP formation |
| mGluR7 | - | - | - |
| mGluR8 | - | - | - |
Table 2: Binding Affinity (Ki) of (1S,3R)-ACPD at mGluR Subtypes
| Receptor Subtype | (1S,3R)-ACPD Ki (µM) | Radioligand |
| mGluR1 | - | - |
| mGluR2 | - | - |
| mGluR3 | > L-glutamate[6] | [³H]glutamate |
| mGluR4 | - | - |
| mGluR5 | - | - |
| mGluR6 | - | - |
| mGluR7 | - | - |
| mGluR8 | - | - |
Signaling Pathways
This compound activates distinct downstream signaling cascades depending on the mGluR subtype it binds to.
Group I mGluRs (mGluR1 and mGluR5)
Activation of Group I mGluRs by this compound leads to the stimulation of phospholipase C (PLC) via the Gq/11 family of G-proteins. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. DAG, along with the elevated intracellular calcium, activates protein kinase C (PKC).
Caption: Group I mGluR signaling pathway activated by this compound.
Group II mGluRs (mGluR2 and mGluR3)
Group II mGluRs are coupled to the Gi/o family of G-proteins. Upon activation by this compound, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).
References
- 1. Metabotropic glutamate receptors (mGluRs) and cellular transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms underlying excitatory effects of group I metabotropic glutamate receptors via inhibition of 2P domain K+ channels | The EMBO Journal [link.springer.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. (+/-)-trans-ACPD | Glutamate Group I Receptors | Tocris Bioscience [tocris.com]
- 6. Ligand binding profile of the rat metabotropic glutamate receptor mGluR3 expressed in a transfected cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of trans-ACPD in Neuroscience Research: A Technical Guide
An in-depth exploration of (±)-trans-1-Amino-1,3-cyclopentanedicarboxylic acid (trans-ACPD), a pivotal tool in dissecting the function of metabotropic glutamate (B1630785) receptors. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its mechanism of action, key experimental data, detailed protocols, and visual representations of its associated signaling pathways.
Introduction
(±)-trans-1-Amino-1,3-cyclopentanedicarboxylic acid, commonly known as this compound, is a conformationally restricted analog of the neurotransmitter glutamate. It serves as a selective agonist for metabotropic glutamate receptors (mGluRs), a class of G protein-coupled receptors that modulate neuronal excitability and synaptic transmission throughout the central nervous system. Unlike ionotropic glutamate receptors that form ion channels, mGluRs mediate their effects through the activation of intracellular second messenger systems. This compound, being an equimolecular mixture of the active isomers (1S,3R)-ACPD and (1R,3S)-ACPD, has been instrumental in elucidating the diverse roles of mGluRs in fundamental brain processes, including synaptic plasticity, as well as in pathological conditions like epilepsy and excitotoxicity.[1][2][3] This whitepaper will delve into the technical details of this compound's function and its application in neuroscience research.
Mechanism of Action
This compound primarily exerts its effects by activating Group I and Group II metabotropic glutamate receptors.[3][4] These receptor groups are coupled to different intracellular signaling cascades:
-
Group I mGluRs (mGluR1 and mGluR5): Activation of these receptors by this compound typically stimulates the Gq/G11 family of G-proteins, leading to the activation of phospholipase C (PLC).[5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1][6] This pathway is central to many of the postsynaptic effects of this compound, including the modulation of ion channel activity and gene expression.
-
Group II mGluRs (mGluR2 and mGluR3): this compound also acts as an agonist at these receptors, which are coupled to Gi/Go proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[7][8] This can lead to the modulation of various downstream effectors, including protein kinase A (PKA).
The activation of these pathways by this compound can lead to a variety of cellular responses, including depolarization or hyperpolarization of the neuronal membrane, modulation of synaptic transmission, and long-term changes in synaptic strength.[9][10][11][12][13][14][15]
Quantitative Data
The following tables summarize key quantitative data regarding the activity of this compound at various metabotropic glutamate receptors and its effects on cellular processes.
| Receptor Subtype | EC50 Value (μM) | Reference |
| mGluR1 | 15 | [3][4] |
| mGluR2 | 2 | [3][4] |
| mGluR4 | ~800 | [3][4] |
| mGluR5 | 23 | [3][4] |
| Cellular Response | Concentration (μM) | Effect | Reference |
| cAMP Accumulation (Rat Cerebral Cortical Slices) | ED50: 47.8 | Stimulation | [7] |
| Phosphoinositide Hydrolysis (Neonatal Rat Hippocampal Slices) | EC50: 51 | Stimulation | [4] |
| Epileptiform Activity (Rat Neocortical Slices) | 10-200 | Dose-dependent decrease in frequency | [2] |
| Dendritic Ca2+ Increase (Cultured Cerebellar Purkinje Neurons) | ≤ 100 | 200-600 nM increase | [1] |
| Inhibition of EPSP (Rat Hippocampal CA1) | 100-250 | Reversible inhibition | [12] |
Signaling Pathways
The following diagrams illustrate the primary signaling cascades activated by this compound.
Caption: Group I mGluR signaling cascade initiated by this compound.
Caption: Group II mGluR signaling cascade initiated by this compound.
Key Experimental Protocols
Measurement of Phosphoinositide Hydrolysis in Brain Slices
This protocol is adapted from studies investigating the effect of this compound on phosphoinositide turnover.[4][16][17]
1. Tissue Preparation:
- Neonatal (6-11 day old) or adult rats are decapitated, and the brain is rapidly removed and placed in ice-cold Krebs-Ringer bicarbonate buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11, saturated with 95% O2/5% CO2, pH 7.4).
- The hippocampus or cerebral cortex is dissected and sliced into 350-450 µm sections using a McIlwain tissue chopper.
2. Radiolabeling:
- Slices are pre-incubated in Krebs-Ringer buffer containing [3H]myo-inositol (e.g., 0.3 µM) for 60-90 minutes at 37°C to label the phosphoinositide pools.
3. Agonist Stimulation:
- After pre-incubation, slices are washed and incubated in fresh buffer containing LiCl (e.g., 10 mM) for 10-15 minutes. LiCl is used to inhibit inositol monophosphatase, leading to the accumulation of inositol phosphates.
- This compound is then added at the desired concentration (e.g., 1 µM to 1 mM) and incubated for a specified time (e.g., 45-60 minutes).
4. Extraction and Quantification of Inositol Phosphates:
- The incubation is terminated by the addition of a solution like chloroform/methanol (1:2 v/v).
- The aqueous and organic phases are separated.
- The aqueous phase, containing the inositol phosphates, is applied to a Dowex AG1-X8 anion-exchange column.
- The column is washed, and the total [3H]inositol phosphates are eluted with a high molarity solution (e.g., 1 M ammonium (B1175870) formate/0.1 M formic acid).
- The radioactivity of the eluate is measured using liquid scintillation counting.
Electrophysiological Recording of Neuronal Activity
This protocol outlines a general approach for studying the effects of this compound on synaptic transmission and neuronal excitability in brain slices.[1][12][18]
1. Slice Preparation:
- Prepare brain slices (e.g., hippocampal, cortical) as described in the phosphoinositide hydrolysis protocol.
- Allow slices to recover in an interface or submerged chamber with continuous perfusion of artificial cerebrospinal fluid (aCSF) for at least 1 hour.
2. Recording Setup:
- Transfer a slice to the recording chamber on a microscope stage, continuously perfused with oxygenated aCSF.
- Use patch-clamp or extracellular field potential recording techniques.
- For field recordings, place a stimulating electrode in the afferent pathway (e.g., Schaffer collaterals in the hippocampus) and a recording electrode in the dendritic or somatic layer of the target neurons (e.g., CA1 stratum radiatum).
3. Data Acquisition:
- Record baseline synaptic responses (e.g., excitatory postsynaptic potentials, EPSPs) by delivering electrical stimuli at a low frequency (e.g., 0.05 Hz).
- After establishing a stable baseline, perfuse the slice with aCSF containing this compound at the desired concentration.
- Record the changes in the amplitude and/or slope of the synaptic responses.
- To study long-term potentiation (LTP), a high-frequency tetanus is delivered to the stimulating electrode in the presence or absence of this compound, and the potentiation of the synaptic response is monitored for an extended period.[6][19]
4. Data Analysis:
- Analyze the recorded electrophysiological data to quantify the effects of this compound on synaptic strength, plasticity, and neuronal excitability.
Role in Synaptic Plasticity and Long-Term Potentiation (LTP)
This compound has been shown to modulate synaptic plasticity, a fundamental process for learning and memory. Several studies have demonstrated that activation of mGluRs by this compound can enhance the induction of long-term potentiation (LTP) in the hippocampus.[6][19] The proposed mechanism involves the postsynaptic calcium rise and activation of PKC via the Group I mGluR pathway, which can lower the threshold for LTP induction. This suggests a crucial role for mGluRs in metaplasticity, the activity-dependent regulation of subsequent synaptic plasticity.
Involvement in Excitotoxicity and Neurological Disorders
While crucial for normal brain function, excessive activation of glutamate receptors can lead to excitotoxicity, a process implicated in various neurodegenerative diseases and ischemic brain damage.[20][21][22] High concentrations of this compound can induce burst firing and membrane potential oscillations, which, if prolonged, may contribute to cellular toxicity.[10] Furthermore, the modulation of epileptiform activity by this compound suggests a role for mGluRs in the pathophysiology of epilepsy, potentially in the transition from interictal to ictal states.[2] These findings highlight the potential of targeting mGluRs for therapeutic intervention in neurological disorders.
Conclusion
This compound has proven to be an invaluable pharmacological tool for investigating the multifaceted roles of metabotropic glutamate receptors in the central nervous system. Its ability to selectively activate Group I and Group II mGluRs has allowed researchers to dissect the downstream signaling pathways and their impact on neuronal function, from synaptic transmission and plasticity to pathological states of excitability. The data and protocols presented in this guide offer a solid foundation for scientists and drug development professionals seeking to further explore the therapeutic potential of modulating mGluR activity in a range of neurological and psychiatric disorders.
References
- 1. This compound, a metabotropic receptor agonist, produces calcium mobilization and an inward current in cultured cerebellar Purkinje neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of a metabotropic glutamate agonist, this compound, on cortical epileptiform activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (±)-trans-ACPD | Group I mGluR Agonists: R&D Systems [rndsystems.com]
- 4. This compound | GluR | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. The effects of this compound on long-term potentiation in the rat hippocampal slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trans-(+-)-1-amino-1,3-cyclopentanedicarboxylate (this compound) stimulates cAMP accumulation in rat cerebral cortical slices but not in glial or neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 9. Activation of postsynaptic metabotropic glutamate receptors by this compound hyperpolarizes neurons of the basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound (trans-D,L-1-amino-1,3-cyclopentanedicarboxylic acid) elicited oscillation of membrane potentials in rat dorsolateral septal nucleus neurons recorded intracellularly in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation of postsynaptic metabotropic glutamate receptors by trans- ACPD hyperpolarizes neurons of the basolateral amygdala | Journal of Neuroscience [jneurosci.org]
- 12. This compound selectively inhibits excitability of hippocampal CA1 neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activation of postsynaptic metabotropic glutamate receptors by trans- ACPD hyperpolarizes neurons of the basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound reduces multiple components of synaptic transmission in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound depresses synaptic transmission in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound-induced phosphoinositide hydrolysis and modulation of hippocampal pyramidal cell excitability do not undergo parallel developmental regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Stimulation of phosphoinositide hydrolysis by trans-(+/-)-ACPD is greatly enhanced when astrocytes are cultured in a serum-free defined medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound selectively inhibits excitability of hippocampal CA1 neurones | Institut für Physiologie [physiologie2.uni-tuebingen.de]
- 19. This compound enhances long-term potentiation in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Various facets of excitotoxicity [explorationpub.com]
- 21. Glutamate Transporters and the Excitotoxic Path to Motor Neuron Degeneration in Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Going the Extra (Synaptic) Mile: Excitotoxicity as the Road Toward Neurodegenerative Diseases [frontiersin.org]
The Agonist trans-ACPD: A Technical Guide to its Receptor Binding Profile and Affinity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the receptor binding profile and affinity of the metabotropic glutamate (B1630785) receptor (mGluR) agonist, trans-1-aminocyclopentane-1,3-dicarboxylic acid (trans-ACPD). This document details its interaction with various mGluR subtypes, outlines the experimental methodologies used for its characterization, and visualizes the associated signaling pathways.
Core Concepts: Understanding this compound's Mechanism of Action
This compound is a conformationally restricted analog of glutamate and a selective agonist for metabotropic glutamate receptors. It is an equimolecular mixture of the (1S,3R) and (1R,3S) enantiomers and displays activity at both Group I and Group II mGluRs.[1][2] Its activation of these receptors initiates distinct downstream signaling cascades, leading to the modulation of neuronal excitability and synaptic transmission.
Quantitative Receptor Binding and Functional Data
The following tables summarize the quantitative data for this compound's interaction with various metabotropic glutamate receptor subtypes. The data is compiled from multiple studies and presented to facilitate comparison of its affinity and potency across different receptors.
Table 1: Functional Potency (EC50) of this compound at mGluR Subtypes
| Receptor Subtype | EC50 (µM) | Cell Type | Assay Type | Reference |
| mGluR1 | 15 | CHO cells | Not Specified | [3] |
| mGluR2 | 2 | CHO cells | Not Specified | [1][2][3] |
| mGluR3 | 40 | CHO cells | Not Specified | [3] |
| mGluR4 | ~800 | Baby Hamster Kidney (BHK) cells | Not Specified | [1][2][3] |
| mGluR5 | 23 | CHO cells | Not Specified | [1][2][3] |
| mGluR6 | 82 | CHO cells | Not Specified | [3] |
Table 2: Inhibitory Potency (IC50) of this compound
| Target | IC50 (µM) | Assay | Radioligand | Tissue/Cell Type | Reference |
| mGluR1a | 4.0 | [3H]L-quisqualic acid displacement | [3H]L-quisqualic acid | Sf9 insect cells expressing human mGluR1a | [4] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound's receptor binding and functional activity.
Radioligand Binding Assay (Competitive Displacement)
This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound, such as this compound, by measuring its ability to displace a specific radioligand from a receptor.
1. Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the mGluR subtype of interest.
-
Harvest cells and homogenize in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method like the bicinchoninic acid (BCA) assay.
2. Competitive Binding Assay:
-
In a 96-well plate, incubate a fixed concentration of the appropriate radioligand (e.g., [3H]glutamate or a subtype-selective antagonist) with the prepared cell membranes.
-
Add increasing concentrations of the unlabeled competitor compound (this compound).
-
For total binding, incubate the radioligand and membranes without any competitor.
-
For non-specific binding, incubate in the presence of a high concentration of a known, non-radioactive ligand for the same receptor.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (typically 60 minutes) with gentle agitation.
3. Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through a glass fiber filter plate using a vacuum manifold. This traps the membranes with the bound radioligand on the filter.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
4. Detection and Data Analysis:
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Phosphoinositide (PI) Hydrolysis Assay
This functional assay is used to measure the activation of Gq/11-coupled receptors, such as Group I mGluRs, by quantifying the accumulation of inositol (B14025) phosphates (IPs).
1. Cell Culture and Labeling:
-
Seed cells expressing the Group I mGluR of interest (e.g., mGluR1 or mGluR5) in a multi-well plate.
-
Label the cells by incubating them overnight with [3H]myo-inositol in an inositol-free medium. This incorporates the radiolabel into the cellular phosphoinositides.
2. Agonist Stimulation:
-
Wash the cells to remove excess [3H]myo-inositol.
-
Pre-incubate the cells with a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.
-
Add varying concentrations of this compound to stimulate the receptors.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
3. Extraction and Quantification of Inositol Phosphates:
-
Terminate the reaction by adding a cold acid solution (e.g., trichloroacetic acid or perchloric acid).
-
Separate the water-soluble inositol phosphates from the lipid fraction.
-
Isolate the total [3H]inositol phosphates using anion-exchange chromatography.
-
Measure the radioactivity of the eluted IP fraction using a scintillation counter.
4. Data Analysis:
-
Plot the amount of [3H]inositol phosphate (B84403) accumulation against the concentration of this compound.
-
Fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of this compound that produces a half-maximal response.
cAMP Accumulation Assay
This assay is used to assess the activity of Gi/o-coupled receptors, such as Group II mGluRs, which inhibit adenylyl cyclase and thus decrease intracellular cyclic AMP (cAMP) levels.
1. Cell Culture:
-
Plate cells expressing the Group II mGluR of interest (e.g., mGluR2) in a multi-well plate.
2. Cell Stimulation:
-
Pre-treat the cells with a phosphodiesterase inhibitor, such as IBMX, to prevent the degradation of cAMP.
-
To measure the inhibitory effect of this compound, first stimulate the cells with a known adenylyl cyclase activator, such as forskolin, to increase basal cAMP levels.
-
Concurrently, add varying concentrations of this compound.
-
Incubate the cells for a specific time at 37°C.
3. Measurement of cAMP Levels:
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the cAMP levels using a competitive binding assay. Common methods include:
-
Homogeneous Time-Resolved Fluorescence (HTRF): This assay uses a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a fluorescent donor. The signal is inversely proportional to the amount of cAMP in the sample.
-
Enzyme-Linked Immunosorbent Assay (ELISA): This involves a competitive binding reaction on a plate coated with an anti-cAMP antibody.
-
Radiometric Assays: These assays involve the displacement of a radiolabeled cAMP analog from a binding protein.
-
4. Data Analysis:
-
Plot the measured cAMP levels against the concentration of this compound.
-
Fit the data to an inhibitory dose-response curve to determine the IC50 value for the inhibition of forskolin-stimulated cAMP accumulation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways activated by this compound and a typical experimental workflow for its characterization.
Caption: Signaling pathways for Group I and Group II mGluRs activated by this compound.
Caption: Generalized workflow for a radioligand binding assay.
References
- 1. bio-techne.com [bio-techne.com]
- 2. (+/-)-trans-ACPD | Glutamate Group I Receptors | Tocris Bioscience [tocris.com]
- 3. caymanchem.com [caymanchem.com]
- 4. A novel binding assay for metabotropic glutamate receptors using [3H] L-quisqualic acid and recombinant receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Downstream Signaling Pathways Activated by trans-ACPD: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(±)-1-Aminocyclopentane-trans-1,3-dicarboxylic acid (trans-ACPD) is a conformationally restricted analog of glutamate (B1630785) that serves as a selective agonist for metabotropic glutamate receptors (mGluRs). As a critical tool in neuroscience research, this compound has been instrumental in elucidating the complex signaling cascades initiated by mGluR activation. This technical guide provides an in-depth overview of the downstream signaling pathways modulated by this compound, with a focus on its action on Group I and Group II mGluRs. We present quantitative data on receptor activation and downstream effector modulation, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's mechanism of action.
Introduction to this compound and Metabotropic Glutamate Receptors
This compound is a widely used pharmacological tool that activates metabotropic glutamate receptors, a class of G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission. Unlike their ionotropic counterparts, mGluRs do not form ion channels but instead initiate intracellular signaling cascades upon glutamate binding. There are eight subtypes of mGluRs, classified into three groups based on their sequence homology, pharmacology, and signal transduction mechanisms.
-
Group I mGluRs (mGluR1 and mGluR5): These receptors are typically located postsynaptically and are coupled to Gq/G11 proteins. Their activation leads to the stimulation of phospholipase C (PLC).
-
Group II mGluRs (mGluR2 and mGluR3): These are generally found on presynaptic terminals and are coupled to Gi/o proteins, which inhibit adenylyl cyclase.
-
Group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8): Similar to Group II, these receptors are also coupled to Gi/o and lead to the inhibition of adenylyl cyclase.
This compound exhibits agonist activity at both Group I and Group II mGluRs, making it a valuable tool for studying the integrated effects of activating these two distinct signaling pathways.
Core Downstream Signaling Pathways
The activation of mGluRs by this compound initiates two primary signaling cascades, depending on the receptor subtype.
Group I mGluR Signaling: The Phospholipase C Pathway
Activation of mGluR1 and mGluR5 by this compound leads to the dissociation of the Gq/G11 protein alpha subunit, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3-Mediated Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This transient increase in cytosolic calcium can activate a variety of downstream effectors, including calcium-dependent kinases and phosphatases. In some neurons, this can lead to the activation of calcium-dependent potassium channels, resulting in membrane hyperpolarization.[1]
-
DAG-Mediated Protein Kinase C Activation: DAG, along with the increased intracellular calcium, activates Protein Kinase C (PKC). PKC is a serine/threonine kinase that phosphorylates a wide range of substrate proteins, thereby modulating their activity. This can influence ion channel function, gene expression, and other cellular processes.
-
MAPK/ERK Pathway Activation: The activation of Group I mGluRs can also lead to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival.
Group II mGluR Signaling: Inhibition of Adenylyl Cyclase
The activation of Group II mGluRs (mGluR2 and mGluR3) by this compound results in the activation of the inhibitory G-protein, Gi/o. The dissociated alpha subunit of Gi/o directly inhibits the enzyme adenylyl cyclase.
-
Reduction in cAMP Levels: Adenylyl cyclase is responsible for the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting this enzyme, this compound, acting through Group II mGluRs, leads to a decrease in intracellular cAMP levels.
-
Modulation of PKA Activity: cAMP is a key activator of Protein Kinase A (PKA). Therefore, a reduction in cAMP levels leads to decreased PKA activity. PKA has a multitude of downstream targets, including ion channels and transcription factors, so its inhibition can have widespread effects on neuronal function.
Quantitative Data Presentation
The following tables summarize the quantitative data on the effects of this compound on mGluR activation and downstream signaling events.
Table 1: Potency of this compound at mGluR Subtypes
| mGluR Subtype | EC50 (µM) | Cell Type | Reference |
| mGluR1 | 15 | CHO cells | |
| mGluR2 | 2 | CHO cells | |
| mGluR5 | 23 | CHO cells | |
| mGluR4 | ~800 | Baby hamster kidney cells |
Table 2: Downstream Effects of this compound
| Measured Effect | Concentration of this compound | Observed Effect | Cell/Tissue Type | Reference |
| Intracellular Ca2+ Increase | ≤ 100 µM | 200-600 nM increase in dendritic Ca2+ | Cultured cerebellar Purkinje neurons | [2] |
| cAMP Accumulation | EC50 = 47.8 µM | Stimulation of cAMP accumulation | Rat cerebral cortical slices | |
| EPSP Amplitude Reduction | EC50 ≈ 50 µM | Dose-dependent reduction | Basolateral amygdala neurons | [3] |
| Phosphoinositide Hydrolysis | 10-1,000 µM | Increased hydrolysis | Neonatal rat cerebral cortex and hippocampal slices |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the signaling pathways activated by this compound.
Intracellular Calcium Measurement using Fura-2 AM
This protocol describes the measurement of intracellular calcium mobilization in response to this compound using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Fura-2 AM (acetoxymethyl ester)
-
Anhydrous DMSO
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Probenecid (optional, to prevent dye extrusion)
-
Cells of interest (adherent or in suspension)
-
Fluorescence microscope or plate reader with dual excitation capabilities (340 nm and 380 nm) and emission at 510 nm.
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on coverslips or in multi-well plates suitable for fluorescence imaging.
-
Fura-2 AM Loading Solution: Prepare a stock solution of Fura-2 AM in anhydrous DMSO. Immediately before use, dilute the Fura-2 AM stock into physiological buffer to the final working concentration (typically 1-5 µM). The addition of Pluronic F-127 (0.02-0.04%) can aid in dye solubilization. Probenecid can be included to inhibit organic anion transporters.
-
Cell Loading:
-
For adherent cells, remove the culture medium and incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C.
-
For suspension cells, pellet the cells and resuspend them in the loading solution for a similar incubation period.
-
-
Washing: After loading, wash the cells twice with fresh, pre-warmed physiological buffer to remove extracellular Fura-2 AM.
-
De-esterification: Incubate the cells for an additional 15-30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.
-
Image Acquisition:
-
Mount the coverslip with adherent cells onto the microscope stage or place the multi-well plate in the plate reader.
-
Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
-
Apply this compound at the desired concentration and continuously record the fluorescence changes over time.
-
-
Data Analysis: The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is calculated. This ratio is proportional to the intracellular calcium concentration. The change in this ratio from baseline upon addition of this compound reflects the mobilization of intracellular calcium.
Western Blotting for ERK Phosphorylation
This protocol details the detection of ERK phosphorylation (p-ERK) as a downstream marker of Group I mGluR activation by this compound.
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for a specified time course.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Normalize protein concentrations and load equal amounts of protein onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against total ERK1/2.
-
Data Analysis: Quantify the band intensities for p-ERK and total ERK. The p-ERK signal is normalized to the total ERK signal to determine the relative level of ERK phosphorylation.
cAMP Accumulation Assay
This protocol describes a method to measure the inhibition of adenylyl cyclase by this compound through Group II mGluRs.
Materials:
-
Cells expressing Group II mGluRs
-
This compound
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
cAMP assay kit (e.g., ELISA, HTRF, or bioluminescence-based)
-
Cell lysis buffer (if required by the kit)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density appropriate for the assay.
-
Pre-treatment with this compound: Pre-incubate the cells with various concentrations of this compound for a defined period.
-
Stimulation with Forskolin: Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production.
-
Cell Lysis and cAMP Measurement: After the forskolin stimulation, lyse the cells (if necessary) and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: The amount of cAMP produced in the presence of this compound is compared to the amount produced with forskolin alone. A decrease in cAMP levels in the presence of this compound indicates the inhibitory effect mediated by Group II mGluRs. The IC50 value for this compound can be determined from the dose-response curve.
Conclusion
This compound is a potent and versatile agonist of both Group I and Group II metabotropic glutamate receptors. Its application in research has been pivotal in dissecting the distinct and sometimes opposing signaling pathways initiated by these receptor families. The Gq/G11-PLC-IP3/DAG cascade activated via Group I mGluRs and the Gi/o-mediated inhibition of adenylyl cyclase via Group II mGluRs represent fundamental mechanisms of neuromodulation in the central nervous system. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals aiming to further investigate the intricate roles of metabotropic glutamate receptors in health and disease.
References
- 1. Activation of postsynaptic metabotropic glutamate receptors by this compound hyperpolarizes neurons of the basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a metabotropic receptor agonist, produces calcium mobilization and an inward current in cultured cerebellar Purkinje neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and L-APB presynaptically inhibit excitatory glutamatergic transmission in the basolateral amygdala (BLA) - PubMed [pubmed.ncbi.nlm.nih.gov]
trans-ACPD: A Technical Guide to its Function as a Selective Metabotropic Glutamate Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of trans-(±)-1-amino-1,3-cyclopentanedicarboxylic acid (trans-ACPD), a widely utilized pharmacological tool in neuroscience research. As a rigid analog of the neurotransmitter glutamate (B1630785), this compound has been instrumental in elucidating the physiological roles of metabotropic glutamate receptors (mGluRs). This document details its chemical properties, pharmacological profile, and the experimental protocols used to characterize its activity.
Core Concepts: Chemical and Pharmacological Profile
This compound is a racemic mixture of (1S,3R)-ACPD and (1R,3S)-ACPD. It acts as a selective agonist at metabotropic glutamate receptors, with notable activity at both Group I and Group II mGluRs, while being inactive at ionotropic glutamate receptors.[1] This selectivity makes it a valuable tool for isolating and studying mGluR-mediated signaling pathways.
Chemical Properties:
| Property | Value |
| Molecular Formula | C₇H₁₁NO₄ |
| Molecular Weight | 173.17 g/mol |
| CAS Number | 67684-64-4 |
| Appearance | White to off-white solid |
| Purity | ≥99% (HPLC) |
| Solubility | Soluble in water with gentle warming and in 1eq. NaOH. |
Data Presentation: Quantitative Analysis of this compound Activity
The agonist activity of this compound has been quantified across various mGluR subtypes, primarily through the determination of half-maximal effective concentrations (EC₅₀) in functional assays.
Table 1: Potency (EC₅₀) of this compound at Metabotropic Glutamate Receptor Subtypes
| mGluR Subtype | Group | EC₅₀ (µM) | Experimental System |
| mGluR1 | I | 15 | Recombinant HEK293 cells |
| mGluR5 | I | 23 | Recombinant HEK293 cells |
| mGluR2 | II | 2 | Recombinant HEK293 cells |
| mGluR4 | III | ~800 | Recombinant HEK293 cells |
Data compiled from multiple sources.[2]
The data clearly indicates that this compound is a potent agonist at Group II mGluRs, with the highest potency observed at mGluR2. Its activity at Group I receptors (mGluR1 and mGluR5) is also significant, while it is considerably less potent at the Group III receptor, mGluR4.
Signaling Pathways Activated by this compound
This compound's activation of Group I and Group II mGluRs triggers distinct intracellular signaling cascades.
Group I mGluR Signaling (Gq-coupled)
Group I mGluRs (mGluR1 and mGluR5) are coupled to the Gq family of G-proteins. Activation of these receptors by this compound initiates the phospholipase C (PLC) pathway, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
Group II mGluR Signaling (Gi/o-coupled)
Group II mGluRs (mGluR2 and mGluR3) are coupled to the Gi/o family of G-proteins. This compound activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Phosphoinositide (PI) Hydrolysis Assay
This assay is used to quantify the activation of Gq-coupled receptors, such as Group I mGluRs.
Objective: To measure the accumulation of inositol phosphates (IPs) in response to this compound stimulation.
Materials:
-
Cell line expressing the mGluR of interest (e.g., HEK293 cells)
-
[³H]-myo-inositol
-
This compound
-
Lithium chloride (LiCl)
-
Assay buffer (e.g., Krebs-Henseleit buffer)
-
Dowex AG1-X8 resin
-
Scintillation fluid and counter
Protocol:
-
Cell Culture and Labeling:
-
Plate cells in 24-well plates and grow to near confluency.
-
Label cells by incubating with [³H]-myo-inositol (0.5 µCi/well) in inositol-free medium for 18-24 hours.
-
-
Assay:
-
Wash cells twice with assay buffer.
-
Pre-incubate cells with assay buffer containing 10 mM LiCl for 15 minutes at 37°C. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.
-
Add varying concentrations of this compound to the wells and incubate for 60 minutes at 37°C.
-
-
Extraction and Quantification:
-
Terminate the reaction by adding ice-cold 0.5 M trichloroacetic acid (TCA).
-
Incubate on ice for 30 minutes to precipitate proteins.
-
Centrifuge the plates and collect the supernatant containing the soluble inositol phosphates.
-
Apply the supernatant to columns containing Dowex AG1-X8 resin.
-
Wash the columns with water to remove free [³H]-myo-inositol.
-
Elute the [³H]-inositol phosphates with 1 M ammonium (B1175870) formate/0.1 M formic acid.
-
Add the eluate to scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.
-
cAMP Accumulation Assay
This assay is used to quantify the inhibition of adenylyl cyclase by Gi/o-coupled receptors, such as Group II mGluRs.
Objective: To measure the decrease in forskolin-stimulated cAMP levels in response to this compound.
Materials:
-
Cell line expressing the mGluR of interest (e.g., CHO cells)
-
This compound
-
IBMX (a phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Assay buffer
Protocol:
-
Cell Culture:
-
Plate cells in 96-well or 384-well plates and grow to the desired confluency.
-
-
Assay:
-
Wash cells with assay buffer.
-
Pre-incubate cells with IBMX (e.g., 0.5 mM) for 15-30 minutes at 37°C to prevent cAMP degradation.
-
Add varying concentrations of this compound and a fixed concentration of forskolin (e.g., 1-10 µM) to stimulate adenylyl cyclase.
-
Incubate for 30-60 minutes at 37°C.
-
-
Quantification:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure cAMP levels using the chosen detection method (e.g., HTRF, ELISA). The signal will be inversely proportional to the activity of the Gi/o-coupled receptor.
-
Whole-Cell Patch-Clamp Electrophysiology in Brain Slices
This technique allows for the direct measurement of the effects of this compound on neuronal membrane properties and synaptic transmission.
Objective: To record changes in membrane potential, input resistance, and synaptic currents in response to this compound application.
Materials:
-
Rodent (e.g., rat or mouse)
-
Vibrating microtome
-
Artificial cerebrospinal fluid (aCSF), slicing and recording solutions
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Glass micropipettes
-
This compound
Protocol:
-
Brain Slice Preparation:
-
Anesthetize and decapitate the animal.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) slicing solution.
-
Cut brain slices (e.g., 300-400 µm thick) of the desired region using a vibrating microtome.
-
Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.
-
-
Recording:
-
Transfer a slice to the recording chamber under a microscope and continuously perfuse with oxygenated recording aCSF.
-
Visualize a neuron and approach it with a glass micropipette filled with intracellular solution.
-
Form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Record baseline electrical activity (e.g., resting membrane potential, synaptic currents).
-
Bath-apply this compound at a known concentration and record the changes in the electrical properties of the neuron.[3]
-
Calcium Imaging in Cultured Neurons
This method is used to visualize changes in intracellular calcium concentrations in response to this compound, which is a downstream effect of Group I mGluR activation.
Objective: To measure the increase in intracellular calcium in response to this compound stimulation.
Materials:
-
Primary neuronal cultures or a neuronal cell line
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)[4][5][6]
-
Fluorescence microscope with an appropriate filter set and a camera
-
Imaging buffer (e.g., HBSS)
-
This compound
Protocol:
-
Cell Culture and Dye Loading:
-
Imaging:
-
Place the dish on the microscope stage and perfuse with imaging buffer.
-
Acquire baseline fluorescence images. For ratiometric dyes like Fura-2, acquire images at two excitation wavelengths (e.g., 340 nm and 380 nm).[4][5]
-
Apply this compound to the cells via the perfusion system.
-
Continuously acquire fluorescence images to record the change in intracellular calcium concentration over time. The ratio of fluorescence intensities at the two excitation wavelengths for Fura-2 is proportional to the intracellular calcium concentration.[5]
-
Conclusion
This compound remains an indispensable tool for the selective activation of Group I and Group II metabotropic glutamate receptors. Its well-characterized pharmacological profile, combined with the robust experimental protocols detailed in this guide, allows researchers to precisely investigate the complex roles of mGluRs in neuronal signaling and to explore their potential as therapeutic targets in a variety of neurological and psychiatric disorders. The provided data and methodologies serve as a foundational resource for scientists and drug development professionals working in this critical area of neuroscience.
References
- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | GluR | TargetMol [targetmol.com]
- 3. Activation of postsynaptic metabotropic glutamate receptors by trans- ACPD hyperpolarizes neurons of the basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 5. moodle2.units.it [moodle2.units.it]
- 6. brainvta.tech [brainvta.tech]
The Physiological Effects of trans-ACPD on Neurons: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-1-Amino-1,3-cyclopentanedicarboxylic acid (trans-ACPD) is a conformationally restricted analog of glutamate (B1630785) that has been instrumental in elucidating the physiological roles of metabotropic glutamate receptors (mGluRs). As a selective agonist for Group I and Group II mGluRs, this compound has been widely used to investigate the complex signaling cascades and diverse neuronal responses mediated by these receptors. This technical guide provides a comprehensive overview of the physiological effects of this compound on neurons, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Core Physiological Effects of this compound
This compound exerts a wide range of effects on neuronal function, primarily through the activation of G-protein coupled mGluRs. These effects can be broadly categorized as alterations in neuronal excitability, modulation of synaptic transmission, and induction of synaptic plasticity. The specific response to this compound is highly dependent on the neuronal cell type, the subtype of mGluR expressed, and its subcellular localization (presynaptic vs. postsynaptic).
Modulation of Neuronal Excitability
This compound can either excite or inhibit neurons by modulating various ion channels. In many neuronal populations, activation of Group I mGluRs (mGluR1 and mGluR5) by this compound leads to depolarization and an increase in neuronal firing.[1] Conversely, in other neurons, such as those in the basolateral amygdala, this compound can cause hyperpolarization.[2]
Table 1: Quantitative Effects of this compound on Neuronal Membrane Properties
| Neuronal Type | Concentration (µM) | Effect on Membrane Potential | Change in Input Resistance | Reversal Potential | Reference |
| Thalamocortical Neurons (Gα11 −/−) | 50 | Depolarization: 23 ± 1 mV | - | - | [1] |
| Thalamocortical Neurons (Gαq/Gα11 −/−) | 50 | Depolarization: 11 ± 2 mV | - | - | [1] |
| Basolateral Amygdala Neurons | Not Specified | Hyperpolarization | Decrease | -84 mV | [2] |
| Dorsolateral Septal Nucleus Neurons | Not Specified | Depolarization with oscillation | Not Specified | - | [3] |
Modulation of Synaptic Transmission
This compound has profound effects on both excitatory and inhibitory synaptic transmission. Presynaptically, activation of mGluRs can modulate neurotransmitter release. Postsynaptically, this compound can influence the function of ionotropic glutamate receptors and other ligand-gated ion channels. In hippocampal CA1 neurons, for instance, this compound has been shown to reversibly inhibit excitatory postsynaptic potentials (EPSPs).[4]
Table 2: Effects of this compound on Synaptic Potentials
| Brain Region | Neuronal Type | Concentration (µM) | Effect on Synaptic Potential | Reference |
| Hippocampus | CA1 | 100-250 | Reversible inhibition of EPSP | [4] |
| Neocortex | Not Specified | 10-200 | Decrease in frequency of spontaneous epileptiform events | [5] |
| Chick Purkinje Neurons | Cultured | Not Specified | Suppression of L-AMPA induced depolarization | [6] |
Induction of Synaptic Plasticity
Metabotropic glutamate receptors are critically involved in long-lasting changes in synaptic strength, such as long-term potentiation (LTP) and long-term depression (LTD). This compound has been shown to modulate LTP in the hippocampus. In the CA1 region, it enhances both short-term potentiation (STP) and LTP following tetanic stimulation.[7]
Signaling Pathways Activated by this compound
The physiological effects of this compound are mediated by intricate intracellular signaling cascades initiated by the activation of mGluRs. Group I mGluRs (mGluR1 and mGluR5) are coupled to the Gq/G11 family of G-proteins, leading to the activation of phospholipase C (PLC).[8][9] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates protein kinase C (PKC).[8]
Experimental Protocols
The investigation of this compound's effects on neurons relies on a variety of sophisticated experimental techniques. The following sections provide detailed methodologies for two key experimental approaches.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to record the electrical activity of a single neuron and to study the effects of this compound on ion channels and synaptic currents.
Experimental Workflow:
Solutions:
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.[10]
-
Intracellular Solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES. The pH is adjusted to 7.2 with KOH and osmolarity to 270-290 mOsm.[10]
Procedure:
-
Brain slices are prepared and maintained in oxygenated aCSF.
-
A glass micropipette with a resistance of 3-7 MΩ is filled with intracellular solution and mounted on a micromanipulator.[10]
-
The pipette is advanced towards a neuron under visual guidance (e.g., DIC microscopy).
-
A high-resistance "gigaohm" seal is formed between the pipette tip and the cell membrane by applying gentle suction.
-
The membrane patch is ruptured by applying a brief pulse of suction to achieve the whole-cell configuration.
-
Baseline electrical activity is recorded in either current-clamp (to measure membrane potential) or voltage-clamp (to measure ionic currents) mode.
-
This compound is applied to the bath, and changes in neuronal activity are recorded.
-
The drug is washed out with aCSF to observe the reversibility of the effects.
Fura-2 Calcium Imaging
This technique allows for the measurement of changes in intracellular calcium concentration ([Ca2+]i) in response to neuronal activation by this compound.
Experimental Workflow:
Solutions and Reagents:
-
Fura-2 AM Stock Solution: 1 mg/ml in anhydrous DMSO.[11]
-
Loading Buffer: Physiological saline solution (e.g., aCSF or HBSS) containing 1 µg/ml Fura-2 AM.[11]
Procedure:
-
Cultured neurons or brain slices are incubated with Fura-2 AM, a membrane-permeant form of the ratiometric calcium indicator Fura-2.
-
After loading, the cells are washed to remove extracellular dye and allow for de-esterification of the dye within the cells.
-
The coverslip with the loaded cells is placed in an imaging chamber on a fluorescence microscope.
-
The cells are alternately excited with light at 340 nm and 380 nm, and the emitted fluorescence at ~510 nm is captured by a camera.[12][13]
-
A baseline 340/380 fluorescence ratio is established.
-
This compound is applied, and the change in the 340/380 ratio is recorded over time. An increase in this ratio indicates an increase in intracellular calcium.
-
At the end of the experiment, the signal is often calibrated by determining the minimum (Rmin) and maximum (Rmax) fluorescence ratios to allow for the conversion of ratio values to absolute [Ca2+]i.[11]
Conclusion
This compound has been an invaluable pharmacological tool for dissecting the complex roles of metabotropic glutamate receptors in neuronal function. Its ability to selectively activate Group I and II mGluRs has provided researchers with a means to explore their involvement in regulating neuronal excitability, synaptic transmission, and plasticity. The diverse and often opposing physiological effects elicited by this compound underscore the intricate and cell-type-specific nature of mGluR signaling. A thorough understanding of these mechanisms, facilitated by the quantitative data and detailed protocols presented in this guide, is crucial for the development of novel therapeutic strategies targeting the glutamatergic system for a range of neurological and psychiatric disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Activation of postsynaptic metabotropic glutamate receptors by this compound hyperpolarizes neurons of the basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (trans-D,L-1-amino-1,3-cyclopentanedicarboxylic acid) elicited oscillation of membrane potentials in rat dorsolateral septal nucleus neurons recorded intracellularly in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound selectively inhibits excitability of hippocampal CA1 neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of a metabotropic glutamate agonist, this compound, on cortical epileptiform activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intracellular Mechanisms Underlying the Suppression of AMPA Responses by this compound in Cultured Chick Purkinje Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of this compound on long-term potentiation in the rat hippocampal slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabotropic glutamate receptor subtype 5: molecular pharmacology, allosteric modulation and stimulus bias - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. axolbio.com [axolbio.com]
- 11. moodle2.units.it [moodle2.units.it]
- 12. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 13. Fura-2 Calcium Indicator | Thermo Fisher Scientific - TW [thermofisher.com]
The Agonist's Action: A Technical Guide to trans-ACPD and Intracellular Calcium Mobilization
For Researchers, Scientists, and Drug Development Professionals
Abstract
(±)-1-Aminocyclopentane-trans-1,3-dicarboxylic acid (trans-ACPD) is a selective agonist for metabotropic glutamate (B1630785) receptors (mGluRs), playing a critical role in the modulation of synaptic transmission and neuronal excitability. A key mechanism of its action is the mobilization of intracellular calcium ([Ca²⁺]i), a ubiquitous second messenger involved in a myriad of cellular processes. This technical guide provides an in-depth exploration of the signaling pathways initiated by this compound that lead to calcium release from intracellular stores. It further details established experimental protocols for the precise measurement of these calcium dynamics and presents a consolidated summary of quantitative data from seminal studies. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.
Introduction to this compound
This compound is a conformationally restricted analog of glutamate, which allows for its selective interaction with metabotropic glutamate receptors over ionotropic glutamate receptors. It is an equimolecular mixture of the (1S,3R) and (1R,3S) enantiomers and exhibits agonist activity at both Group I and Group II mGluRs.[1][2][3] The activation of these G-protein coupled receptors (GPCRs) by this compound initiates distinct intracellular signaling cascades. This guide focuses on the activation of Group I mGluRs (mGluR1 and mGluR5), which are coupled to Gq/11 proteins and subsequently trigger the phosphoinositide signaling pathway, culminating in the mobilization of intracellular calcium.[4][5]
The Signaling Pathway: From Receptor to Calcium Release
The binding of this compound to Group I mGluRs initiates a conformational change in the receptor, leading to the activation of the associated Gq/11 protein. This activation stimulates the effector enzyme Phospholipase C (PLC).[6][7][8] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[6][8][9]
IP₃, being water-soluble, diffuses through the cytoplasm and binds to IP₃ receptors (IP₃Rs) located on the membrane of the endoplasmic reticulum (ER), which serves as a major intracellular calcium store.[6][8] The binding of IP₃ to its receptor opens the channel, allowing for the rapid efflux of Ca²⁺ from the ER into the cytoplasm, leading to a transient increase in intracellular calcium concentration.[10]
Diacylglycerol (DAG) remains in the plasma membrane and, in conjunction with the elevated intracellular calcium, activates Protein Kinase C (PKC).[8] This activation of PKC can lead to the phosphorylation of various downstream targets, further modulating cellular activity. Additionally, DAG can be involved in a positive feedback loop, potentially enhancing PLC activity and amplifying the production of IP₃, thereby sustaining the calcium signal.[9]
Figure 1. Signaling pathway of this compound-induced intracellular calcium mobilization.
Experimental Protocols for Measuring Intracellular Calcium Mobilization
The measurement of intracellular calcium dynamics is predominantly achieved through fluorescence microscopy using calcium-sensitive indicators.[11]
Calcium Indicator Dyes
A variety of fluorescent dyes are available, with Fura-2 and Fluo-4 being among the most commonly used.[12]
-
Fura-2: A ratiometric indicator, Fura-2 exhibits a shift in its excitation spectrum upon binding to Ca²⁺.[13][14] The ratio of fluorescence emission at 510 nm when excited at 340 nm (Ca²⁺-bound) and 380 nm (Ca²⁺-free) allows for the accurate determination of intracellular calcium concentration, minimizing effects of uneven dye loading and photobleaching.[14][15]
-
Fluo-4: A single-wavelength indicator, Fluo-4 shows a significant increase in fluorescence intensity upon Ca²⁺ binding, with excitation and emission maxima around 494 nm and 516 nm, respectively.[12] It is well-suited for high-throughput screening and confocal microscopy.
General Experimental Workflow
The following protocol outlines the key steps for measuring this compound-induced calcium mobilization in cultured cells.
-
Cell Culture: Plate cells of interest onto glass-bottom dishes or 96-well plates suitable for fluorescence microscopy.[15][16] Allow cells to adhere and reach an appropriate confluency.
-
Dye Loading:
-
Prepare a stock solution of the acetoxymethyl (AM) ester form of the calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM) in anhydrous DMSO.
-
Dilute the stock solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) to the final working concentration (typically 1-5 µM).[17] The inclusion of a non-ionic surfactant like Pluronic F-127 can aid in dye solubilization.[18]
-
Remove the cell culture medium and incubate the cells with the dye-loading solution for 30-60 minutes at 37°C in the dark.[16][18] The lipophilic AM group facilitates dye entry across the cell membrane.[11]
-
-
De-esterification: After loading, wash the cells with fresh physiological buffer to remove extracellular dye.[17] Incubate the cells for an additional 30 minutes to allow intracellular esterases to cleave the AM group, trapping the active, calcium-sensitive form of the dye within the cells.[11][19]
-
Image Acquisition:
-
Mount the plate or dish onto the stage of an inverted fluorescence microscope equipped with a suitable light source, filters, and a sensitive camera.
-
Acquire baseline fluorescence images for a set period before the addition of the agonist.
-
Add this compound at the desired concentration to the cells.
-
Continuously record fluorescence images to capture the change in intracellular calcium concentration over time.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual cells.
-
Measure the fluorescence intensity (or ratio for Fura-2) within each ROI for each frame of the time-lapse recording.
-
Normalize the fluorescence signal to the baseline to represent the change in calcium levels (ΔF/F₀).
-
For Fura-2, the Grynkiewicz equation can be used to convert the fluorescence ratio to absolute calcium concentrations.
-
Figure 2. Experimental workflow for measuring intracellular calcium mobilization.
Quantitative Data on this compound-Induced Calcium Mobilization
The potency and efficacy of this compound in inducing intracellular calcium mobilization can be quantified by several parameters, including the half-maximal effective concentration (EC₅₀), the magnitude of the calcium increase, and the time course of the response. The following tables summarize key quantitative data from the literature.
Table 1: EC₅₀ Values of this compound at Different mGluR Subtypes
| mGluR Subtype | EC₅₀ (µM) | Cell System/Assay | Reference |
| mGluR1 | 15 | Measurement of [Ca²⁺]i | [1][2][3] |
| mGluR2 | 2 | Inhibition of forskolin-stimulated cAMP accumulation | [1][2][3] |
| mGluR4 | ~800 | Inhibition of forskolin-stimulated cAMP accumulation | [1][2] |
| mGluR5 | 23 | Measurement of [Ca²⁺]i | [1][2][3] |
| General PI Hydrolysis | 51 | Measurement of PI hydrolysis in neonatal rat hippocampal slices | [3] |
Table 2: Characteristics of this compound-Induced Calcium Response
| Parameter | Value | Cell Type/Conditions | Reference |
| Magnitude of [Ca²⁺]i Increase | 200-600 nM | Cultured mouse cerebellar Purkinje neurons (≤ 100 µM this compound) | [10] |
| Time to Return to Baseline | 10-30 seconds | Cultured mouse cerebellar Purkinje neurons | [10] |
| Source of Calcium | Intracellular stores | Measured in Ca²⁺-free external saline | [10] |
| Effect of mGluR Antagonist | Almost entirely eliminated | L-AP3 (100 µM) | [10] |
Conclusion
This compound serves as a powerful pharmacological tool for investigating the function of metabotropic glutamate receptors and their downstream signaling pathways. Its ability to reliably induce intracellular calcium mobilization via the Gq/11-PLC-IP₃ cascade has been instrumental in elucidating the role of mGluRs in a wide range of physiological and pathophysiological processes. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals aiming to further explore the intricate mechanisms of mGluR signaling and its potential as a therapeutic target. The precise measurement of intracellular calcium dynamics remains a cornerstone of this research, offering a direct readout of Group I mGluR activation and function.
References
- 1. (+/-)-trans-ACPD | Glutamate Group I Receptors | Tocris Bioscience [tocris.com]
- 2. (±)-trans-ACPD | Group I mGluR Agonists: R&D Systems [rndsystems.com]
- 3. This compound | GluR | TargetMol [targetmol.com]
- 4. This compound, a selective agonist of the phosphoinositide-coupled excitatory amino acid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. IP3 and PLC [worms.zoology.wisc.edu]
- 7. Phospholipase C Signaling and Calcium Influx - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 9. Amplification of Ca2+ signaling by diacylglycerol-mediated inositol 1,4,5-trisphosphate production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a metabotropic receptor agonist, produces calcium mobilization and an inward current in cultured cerebellar Purkinje neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Calcium imaging - Wikipedia [en.wikipedia.org]
- 12. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Calcium Imaging of Cortical Neurons using Fura-2 AM [jove.com]
- 14. Fura-2 Calcium Indicator | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 17. Calcium Imaging in mDA neurons [protocols.io]
- 18. Measuring Intracellular Calcium Signaling in Murine NK Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bu.edu [bu.edu]
The Impact of trans-ACPD on Gene Expression: A Technical Guide for Researchers
Introduction
(1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid (trans-ACPD) is a synthetic agonist that selectively activates metabotropic glutamate (B1630785) receptors (mGluRs), playing a crucial role in neuroscience research.[1] As a key tool for probing the function of these receptors, understanding the downstream cellular and molecular consequences of this compound-induced mGluR activation is paramount. This technical guide provides an in-depth overview of the signaling pathways initiated by this compound and their subsequent influence on gene expression. While comprehensive, publicly available transcriptomic datasets detailing global gene expression changes post-trans-ACPD treatment are limited, this guide outlines the established signaling cascades and provides a framework for designing and executing experiments to investigate these effects.
This document is intended for researchers, scientists, and drug development professionals engaged in the study of neuropharmacology, signal transduction, and gene regulation.
Signaling Pathways Activated by this compound
This compound is a non-selective agonist for Group I and Group II metabotropic glutamate receptors.[1] The activation of these G-protein coupled receptors (GPCRs) initiates distinct intracellular signaling cascades that can converge on the nucleus to modulate gene transcription.
Group I mGluR Signaling (Gq-coupled)
Group I mGluRs (mGluR1 and mGluR5) are coupled to Gq/G11 proteins. Upon activation by this compound, the Gαq subunit activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[2] This rise in cytosolic calcium can activate a host of downstream effectors, including calcium/calmodulin-dependent protein kinases (CaMKs).
Simultaneously, DAG, along with the increased intracellular calcium, activates protein kinase C (PKC).[3] Both CaMK and PKC pathways can phosphorylate a variety of downstream targets, including transcription factors, ultimately leading to changes in gene expression. A key transcription factor implicated in neuronal plasticity and regulated by these pathways is the cAMP response element-binding protein (CREB).[3][4]
References
- 1. (+/-)-trans-ACPD | Glutamate Group I Receptors | Tocris Bioscience [tocris.com]
- 2. Activation of postsynaptic metabotropic glutamate receptors by this compound hyperpolarizes neurons of the basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of CREB and its associated upstream signaling pathways in pesticide-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of CREB and its associated upstream signaling pathways in pesticide-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Analogs of trans-ACPD and Their Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analogs of (±)-trans-1-amino-1,3-cyclopentanedicarboxylic acid (trans-ACPD), a classical agonist of metabotropic glutamate (B1630785) receptors (mGluRs). This document details the structure-activity relationships of these analogs, their pharmacological profiles at various mGluR subtypes, and the experimental methodologies used for their characterization.
Introduction to this compound and Metabotropic Glutamate Receptors
This compound is a conformationally restricted analog of the neurotransmitter glutamate and serves as a selective agonist for metabotropic glutamate receptors (mGluRs). It is an equimolecular mixture of the active isomers (1S,3R)-ACPD and (1R,3S)-ACPD.[1][2] These G protein-coupled receptors are classified into three groups based on sequence homology, pharmacology, and signal transduction pathways.
-
Group I mGluRs (mGluR1 and mGluR5): Coupled to Gq/11 proteins, their activation stimulates phospholipase C (PLC), leading to phosphoinositide (PI) hydrolysis and subsequent intracellular calcium mobilization.
-
Group II mGluRs (mGluR2 and mGluR3): Coupled to Gi/o proteins, their activation inhibits adenylyl cyclase, resulting in decreased cyclic adenosine (B11128) monophosphate (cAMP) levels.
-
Group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8): Also coupled to Gi/o proteins, leading to the inhibition of cAMP production.
This compound primarily exhibits agonist activity at Group I and Group II mGluRs, making it a valuable tool for studying the physiological roles of these receptors.[1][3] However, its lack of subtype selectivity has driven the development of numerous structural analogs with improved potency and selectivity. This guide explores these analogs and their pharmacological properties.
Structural Analogs of this compound and Their Activity
The exploration of this compound analogs has led to the identification of compounds with varied potencies and selectivities for different mGluR subtypes. These modifications primarily involve alterations to the cyclopentane (B165970) ring, including homologation and conformational constraint.
Homo-ACPD Analogs
The insertion of a methylene (B1212753) group into the cyclopentane ring of this compound has yielded a series of "homo-ACPD" analogs with distinct pharmacological profiles. The stereoisomers of 1-amino-1-carboxycyclopentane-3-acetic acid (1,3-homo-ACPD) have shown selectivity for Group II mGluRs.[4]
| Compound | Receptor Target | Activity | Potency (µM) | Intrinsic Activity (% of L-Glu) |
| (1S,3R)-Homo-ACPD | mGluR2 | Agonist | EC50: 122 | 79 |
| (1R,3R)-Homo-ACPD | mGluR2 | Agonist | EC50: 105 | 47 |
| (1S,3S)-Homo-ACPD | mGluR2 | Partial Agonist | - | 27 |
| (1RS,2RS)-Homo-ACPD | mGluR2 | Competitive Antagonist | KB: 391 | - |
Notably, these homo-ACPD analogs displayed no significant activity at mGluR1a or mGluR4a, indicating a higher degree of subtype selectivity compared to the parent compound, this compound.[4]
Conformationally Restricted Bicyclic Analogs
To investigate the bioactive conformation of glutamate at mGluRs, conformationally rigid analogs of this compound have been synthesized. One such analog is 2-aminobicyclo[2.1.1]hexane-2,5-dicarboxylic acid (ABHxD-I), which was found to be a potent agonist at several mGluR subtypes.[5]
| Compound | Receptor Target | Activity | Potency (EC50, µM) |
| ABHxD-I | mGluR1a | Agonist | 0.8 |
| mGluR2 | Agonist | 0.3 | |
| mGluR4a | Agonist | 1.5 | |
| mGluR5a | Agonist | 1.2 | |
| mGluR6 | Agonist | 2.0 | |
| mGluR8a | Agonist | 0.5 | |
| (1S,3R)-ACPD | mGluR1a | Agonist | 42 |
| mGluR2 | Agonist | 5 | |
| mGluR5a | Agonist | 15 | |
| mGluR6 | Agonist | 60 |
ABHxD-I, which locks the glutamate backbone in a fully extended conformation, demonstrated higher potency than (1S,3R)-ACPD at all tested subtypes.[2][5] This suggests that the extended conformation of glutamate is favored for binding and activation of both Group I and Group II mGluRs.
Phenylglycine Derivatives
Derivatives of phenylglycine have also been explored as analogs, leading to compounds with both agonist and antagonist activities at various mGluR subtypes. The nature and position of substituents on the phenyl ring are critical in determining the pharmacological profile.
| Compound | Receptor Target | Activity | Potency (K_B_ or EC_50_, µM) |
| (+)-α-Methyl-4-carboxyphenylglycine (M4CPG) | mGluR1 | Antagonist | 184 |
| (RS)-α-Ethyl-4-carboxyphenylglycine (E4CPG) | mGluR1 | Antagonist | 367 |
These phenylglycine derivatives have been instrumental in elucidating the structure-activity relationships at different mGluR subtypes and have served as foundational structures for the development of more selective ligands.
Signaling Pathways
The activation of Group I and Group II mGluRs by this compound and its analogs initiates distinct intracellular signaling cascades.
Group I mGluR Signaling Pathway
Group I mGluRs (mGluR1 and mGluR5) are coupled to the Gq/11 family of G proteins. Agonist binding leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the elevated Ca2+, activates protein kinase C (PKC).
Group II mGluR Signaling Pathway
Group II mGluRs (mGluR2 and mGluR3) are coupled to the Gi/o family of G proteins. Upon agonist binding, the activated Gi/o protein inhibits the enzyme adenylyl cyclase (AC). This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (camp). The reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), which in turn modulates the phosphorylation of various downstream targets, including ion channels.
Experimental Protocols
The characterization of this compound analogs relies on a suite of in vitro pharmacological assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, providing information on binding affinity (Ki).
References
- 1. Synthesis and biology of the conformationally restricted ACPD analogue, 2-aminobicyclo[2.1.1]hexane-2,5-dicarboxylic acid-I, a potent mGluR agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and pharmacological characterization of conformationally restricted 2-amino-Adipic acid analogs and carboxycyclopropyl glycines as selective metabotropic glutamate 2 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Dissolving trans-ACPD for In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-(±)-1-Amino-1,3-cyclopentanedicarboxylic acid (trans-ACPD) is a selective agonist for metabotropic glutamate (B1630785) receptors (mGluRs), playing a crucial role in neuroscience research.[1][2][3] It is widely used to study the physiological and pathological roles of mGluRs in the central nervous system. Proper preparation of this compound solutions is critical for obtaining reliable and reproducible results in in vitro experiments. This document provides detailed protocols for dissolving this compound and summarizes its solubility in various solvents.
Data Presentation: Solubility of this compound
The solubility of this compound can vary based on the solvent and temperature. Below is a summary of solubility data from various suppliers. It is crucial to note that using newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can significantly impact solubility.[4] For aqueous solutions, gentle warming or sonication may be required to achieve complete dissolution.[1][3]
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 50 mg/mL[4] | 288.74 mM[4] | Ultrasonic treatment is recommended. Use newly opened, anhydrous DMSO.[4] |
| Water | 3.57 - 5 mg/mL[1][4] | 20.62 mM[4] | Gentle warming or ultrasonic treatment may be necessary.[1][4] |
| 1 eq. NaOH | 8.66 mg/mL[1] | 50 mM[1][3] | Sonication is recommended.[3] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol is suitable for preparing a concentrated stock solution that can be stored for an extended period and diluted to a final working concentration in an aqueous buffer or cell culture medium.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 50 mg/mL stock solution, add 1 mL of DMSO to 50 mg of this compound).
-
Dissolution: Vortex the mixture vigorously. For complete dissolution, sonicate the solution in an ultrasonic bath until no particulate matter is visible.[4]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[4]
Protocol 2: Preparation of an Aqueous Stock Solution
This protocol is for preparing a stock solution in water or a basic aqueous solution. This is often preferred for experiments where even small amounts of DMSO might be cytotoxic or interfere with the assay.
Materials:
-
This compound powder
-
Sterile, deionized or distilled water, or 1 eq. NaOH solution
-
Sterile conical tubes
-
Water bath or heating block
-
Magnetic stirrer and stir bar (optional)
-
Sterile 0.22 µm filter
Procedure:
-
Weighing: Weigh the desired amount of this compound powder in a sterile conical tube.
-
Solvent Addition: Add the required volume of sterile water or 1 eq. NaOH to reach the desired concentration.
-
Dissolution:
-
Sterilization: If using in cell culture, sterile filter the final solution through a 0.22 µm filter.[4]
-
Storage: It is recommended to prepare aqueous solutions fresh on the day of the experiment. If short-term storage is necessary, store at 4°C for a limited time. For longer-term storage, aliquoting and freezing at -20°C is possible, but stability should be verified.
Mandatory Visualizations
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound solutions.
Signaling Pathway of this compound
This compound is an agonist for both Group I and Group II metabotropic glutamate receptors.[1][3] Activation of Group I mGluRs (mGluR1 and mGluR5) typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Caption: this compound signaling via Group I mGluRs.
References
- 1. (+/-)-trans-ACPD | Glutamate Group I Receptors | Tocris Bioscience [tocris.com]
- 2. This compound (trans-D,L-1-amino-1,3-cyclopentanedicarboxylic acid) elicited oscillation of membrane potentials in rat dorsolateral septal nucleus neurons recorded intracellularly in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | GluR | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
Application Notes and Protocols for the Use of trans-ACPD in Cell Culture Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
trans-ACPD (trans-1-Amino-1,3-cyclopentanedicarboxylic acid) is a conformationally restricted analog of glutamate (B1630785) and a selective agonist for metabotropic glutamate receptors (mGluRs). It is widely used in neuroscience research to study the physiological roles of these receptors in various cellular processes. As a non-selective agonist, this compound activates both Group I and Group II mGluRs, leading to diverse downstream signaling events. Determining the optimal concentration of this compound is critical for obtaining robust and reproducible results in cell culture studies, as its effects can be highly dependent on the cell type, receptor expression levels, and the specific signaling pathway being investigated. These application notes provide a comprehensive overview of the effective concentrations of this compound used in various cell culture systems and detailed protocols for determining the optimal concentration for your specific experimental needs.
Quantitative Data Summary
The optimal concentration of this compound varies significantly depending on the cell type and the biological endpoint being measured. The following table summarizes quantitative data from various studies to provide a starting point for experimental design.
| Cell Type | This compound Concentration | Observed Effect / Assay | Key Findings |
| Mouse Cerebellar Purkinje Neurons | ≤ 100 µM | Intracellular Ca2+ mobilization | Produced a large (200-600 nM) increase in dendritic Ca2+, suggesting intracellular release.[1] |
| Mouse Cerebellar Purkinje Neurons | 10 µM | Inward current measurement (perforated-patch voltage-clamp) | Induced a small inward current associated with an increase in membrane conductance.[1] |
| Murine Cerebral Cortical Neurons | 1 mM (16h exposure) | Cytotoxicity and intracellular Ca2+ levels | Did not induce cytotoxicity or alter intracellular calcium levels.[2] |
| Murine Cerebral Cortical Neurons | IC50 = 8 ± 2 µM | Inhibition of forskolin-stimulated cAMP formation | Maximally inhibited cAMP formation by 36 ± 4%.[2] |
| Rat Dorsolateral Septal Nucleus Neurons | High concentrations | Membrane potential oscillation | Induced burst firing, suggesting excessive activation may lead to cellular toxicity.[3] |
| Chick Purkinje Neurons | Not specified | Suppression of L-AMPA induced depolarization | The effect was antagonized by an mGluR antagonist.[4] |
| Rat Cerebral Cortical Slices | ED50 = 47.8 µM | Stimulation of cAMP accumulation | In contrast, no effect was observed in primary neuronal or glial cell cultures.[5] |
| HEK293 cells expressing mGluRs | EC50: 2 µM (mGluR2), 15 µM (mGluR1), 23 µM (mGluR5) | Receptor activation | Demonstrates differential potency at various mGluR subtypes.[6][7] |
| Neonatal Rat Hippocampal Slices | EC50 = 51 µM | Phosphoinositide (PI) hydrolysis | Stimulated PI hydrolysis, indicative of Group I mGluR activation.[7][8] |
Signaling Pathways of this compound
This compound activates both Group I and Group II metabotropic glutamate receptors, triggering distinct intracellular signaling cascades.
Caption: Signaling pathways activated by this compound.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration for Intracellular Calcium Mobilization
This protocol describes a dose-response experiment to determine the optimal concentration of this compound for inducing intracellular calcium release, a common downstream effect of Group I mGluR activation.
Materials:
-
Neuronal cell line or primary neurons of interest
-
Appropriate cell culture medium and supplements[9]
-
Poly-D-lysine or other appropriate coating for culture vessels
-
This compound stock solution (e.g., 100 mM in sterile water or NaOH)[6]
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Pluronic F-127 (for aiding dye loading)
-
96-well black-walled, clear-bottom microplate
-
Fluorescence microplate reader or fluorescence microscope with live-cell imaging capabilities
Procedure:
-
Cell Seeding:
-
Coat a 96-well microplate with an appropriate attachment factor (e.g., Poly-D-lysine).
-
Seed cells at a density that will result in a confluent monolayer on the day of the experiment. The optimal seeding density should be determined empirically for each cell line.
-
Incubate cells for 24-48 hours under standard culture conditions (37°C, 5% CO2).
-
-
Calcium Indicator Loading:
-
Prepare a loading solution of the chosen calcium indicator dye (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS).
-
Aspirate the culture medium from the wells and wash once with HBSS.
-
Add the loading solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells twice with HBSS to remove excess dye.
-
Add fresh HBSS to each well for imaging.
-
-
Preparation of this compound Dilutions:
-
Measurement of Calcium Response:
-
Place the microplate in the fluorescence reader or on the microscope stage.
-
Establish a baseline fluorescence reading for each well for 1-2 minutes.
-
Add the different concentrations of this compound to the wells.
-
Immediately begin recording the fluorescence intensity over time (e.g., every 5-10 seconds for 5-10 minutes).
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence (F0) from the peak fluorescence (Fmax) after this compound addition (ΔF = Fmax - F0).
-
Normalize the response by dividing ΔF by F0 (ΔF/F0).
-
Plot the normalized fluorescence response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that elicits a half-maximal response).
-
Protocol 2: General Workflow for Determining Optimal Drug Concentration
This flowchart outlines a general strategy for determining the optimal concentration of any compound, including this compound, in cell culture.
Caption: Workflow for determining optimal this compound concentration.
Considerations for Experimental Design
-
Cell Type Specificity: The expression levels of mGluR subtypes can vary greatly between different cell types, leading to different sensitivities to this compound.
-
Duration of Exposure: The optimal concentration may differ for acute (minutes to hours) versus chronic (days) treatment paradigms.
-
Nominal vs. Effective Concentration: The concentration of a compound in the culture medium (nominal concentration) may not be the same as the concentration that the cells are exposed to, due to factors like protein binding in the serum, degradation, or cellular uptake.[12][13] It is important to be aware of these potential discrepancies.
-
Cytotoxicity: At high concentrations, this compound may induce excitotoxicity or other forms of cell death.[3] It is crucial to perform a viability assay (e.g., MTT, LDH) to ensure that the observed effects are not due to cytotoxicity.
-
Solubility and Stability: Prepare fresh dilutions of this compound for each experiment from a frozen stock solution to ensure consistent activity. The solubility of this compound can be enhanced with gentle warming or the use of a dilute NaOH solution.[6]
By carefully considering these factors and utilizing the provided protocols, researchers can confidently determine the optimal concentration of this compound for their specific cell culture studies, leading to more reliable and impactful results.
References
- 1. This compound, a metabotropic receptor agonist, produces calcium mobilization and an inward current in cultured cerebellar Purkinje neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of t-ACPD on neural survival and second messengers in cultured cerebral cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (trans-D,L-1-amino-1,3-cyclopentanedicarboxylic acid) elicited oscillation of membrane potentials in rat dorsolateral septal nucleus neurons recorded intracellularly in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intracellular Mechanisms Underlying the Suppression of AMPA Responses by this compound in Cultured Chick Purkinje Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trans-(+-)-1-amino-1,3-cyclopentanedicarboxylate (this compound) stimulates cAMP accumulation in rat cerebral cortical slices but not in glial or neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (+/-)-trans-ACPD | Glutamate Group I Receptors | Tocris Bioscience [tocris.com]
- 7. This compound | GluR | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Differentiating Neural Stem Cells into Neurons & Glial Cells | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 12. Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for trans-ACPD in Brain Slice Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-ACPD ( (±)-1-Amino-1,3-cyclopentanedicarboxylic acid) is a classic and widely used selective agonist for metabotropic glutamate (B1630785) receptors (mGluRs). As a critical tool in neuroscience research, this compound allows for the specific activation of these G-protein coupled receptors, enabling the investigation of their roles in a myriad of neuronal processes. In brain slice electrophysiology, this compound is instrumental in elucidating the mechanisms of synaptic transmission, plasticity, and neuronal excitability. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in brain slice preparations.
Activation of mGluRs by this compound can lead to a variety of cellular responses depending on the receptor subtype and the neuronal population under investigation. These effects are primarily mediated through the activation of Gq/G11 proteins, which subsequently engage phospholipase C (PLC). This leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), respectively. These signaling cascades can modulate ion channel activity, neurotransmitter release, and gene expression, ultimately influencing synaptic strength and neuronal firing patterns.
Data Presentation
The following table summarizes the quantitative effects of this compound on various neuronal parameters as reported in brain slice electrophysiology studies.
| Parameter | Brain Region | Cell Type | This compound Concentration (µM) | Observed Effect | Reference |
| Membrane Potential | Thalamocortical Neurons | - | 50 | 23 ± 1 mV depolarization | [1] |
| Membrane Potential | Thalamocortical Neurons | - | 100 | 17 ± 2 mV depolarization | [1] |
| Membrane Potential | Basolateral Amygdala Neurons | - | Not Specified | Hyperpolarization with a reversal potential of -84 mV | [2][3] |
| Firing Frequency | Thalamocortical Neurons | - | 50 | Shift from burst to tonic firing; 32 ± 2 Hz | [1] |
| Firing Frequency | Thalamocortical Neurons | - | 100 | Shift from burst to tonic firing; 44 ± 11 Hz | [1] |
| Spontaneous Epileptiform Events | Neocortical Slices | - | 10-200 | Dose-dependent decrease in frequency | [4] |
| Excitatory Postsynaptic Potential (EPSP) | Hippocampus (CA1) | Pyramidal Neurons | 100-250 | Reversible inhibition | [5] |
| cAMP Accumulation | Cerebral Cortical Slices | - | ED50: 47.8 | Significant stimulation | [6] |
Signaling Pathway
The canonical signaling pathway activated by this compound through Group I mGluRs involves the Gq-protein cascade, leading to intracellular calcium mobilization and activation of protein kinase C.
Experimental Protocols
Brain Slice Preparation
This protocol is a generalized procedure and may require optimization for specific brain regions or animal age.
Solutions:
-
Slicing Solution (Sucrose-based aCSF, ice-cold and carbogenated):
-
Sucrose: 210 mM
-
KCl: 2.5 mM
-
NaH2PO4: 1.25 mM
-
NaHCO3: 26 mM
-
MgCl2: 10 mM
-
CaCl2: 0.5 mM
-
Glucose: 10 mM
-
-
Artificial Cerebrospinal Fluid (aCSF, carbogenated):
-
NaCl: 124 mM
-
KCl: 2.5 mM
-
NaH2PO4: 1.25 mM
-
NaHCO3: 26 mM
-
MgSO4: 2 mM
-
CaCl2: 2 mM
-
Glucose: 10 mM
-
Procedure:
-
Anesthetize the animal and perform transcardial perfusion with ice-cold, carbogenated (95% O2 / 5% CO2) slicing solution.
-
Rapidly dissect the brain and immerse it in the ice-cold slicing solution.
-
Mount the brain on a vibratome stage and cut slices of the desired thickness (typically 300-400 µm).
-
Transfer the slices to a holding chamber containing carbogenated aCSF at 32-34°C for a recovery period of at least 1 hour before recording.
Electrophysiological Recording and this compound Application
Procedure:
-
Transfer a brain slice to the recording chamber continuously perfused with carbogenated aCSF at a flow rate of 2-3 ml/min.
-
Obtain a stable whole-cell patch-clamp or field potential recording from the neuron or region of interest.
-
Prepare a stock solution of this compound in deionized water or a suitable solvent. Dilute to the final desired concentration in aCSF immediately before application.
-
Bath-apply this compound by switching the perfusion solution to the aCSF containing the drug.
-
Record the electrophysiological response during and after drug application.
-
To wash out the drug, switch the perfusion back to the control aCSF.
Induction of mGluR-dependent Long-Term Potentiation (LTP)
This protocol describes a method to induce a form of LTP that is dependent on the activation of metabotropic glutamate receptors.
Procedure:
-
Obtain a stable baseline recording of synaptic responses (e.g., field excitatory postsynaptic potentials, fEPSPs) for at least 20 minutes.
-
To block NMDA receptor-dependent plasticity, add an NMDA receptor antagonist (e.g., 100 µM APV) to the perfusing aCSF.
-
Induce LTP by delivering a high-frequency tetanus (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) to the afferent pathway.[7]
-
Alternatively, LTP can be primed by a brief application of an mGluR agonist prior to a weaker tetanus.[8][9] For example, apply 20 µM DHPG (a Group I mGluR agonist) for 10 minutes, followed by a washout period, and then deliver a weak tetanus.[9]
-
Continue recording synaptic responses for at least 60 minutes post-tetanus to confirm the induction and maintenance of LTP.
Experimental Workflow
The following diagram illustrates a typical workflow for a brain slice electrophysiology experiment involving the application of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Activation of postsynaptic metabotropic glutamate receptors by trans- ACPD hyperpolarizes neurons of the basolateral amygdala | Journal of Neuroscience [jneurosci.org]
- 3. Activation of postsynaptic metabotropic glutamate receptors by this compound hyperpolarizes neurons of the basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of a metabotropic glutamate agonist, this compound, on cortical epileptiform activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound selectively inhibits excitability of hippocampal CA1 neurones | Institut für Physiologie [physiologie2.uni-tuebingen.de]
- 6. Trans-(+-)-1-amino-1,3-cyclopentanedicarboxylate (this compound) stimulates cAMP accumulation in rat cerebral cortical slices but not in glial or neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. neuroscience.jhu.edu [neuroscience.jhu.edu]
- 8. jneurosci.org [jneurosci.org]
- 9. Metabotropic Glutamate Receptors Trigger Homosynaptic Protein Synthesis to Prolong Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for trans-ACPD in Animal Models of Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid, commonly known as trans-ACPD, is a synthetic compound that acts as a selective agonist for metabotropic glutamate (B1630785) receptors (mGluRs). Unlike ionotropic glutamate receptors which form ion channels, mGluRs are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission through second messenger signaling pathways.[1] this compound is notable for its activity at both Group I (mGluR1, mGluR5) and Group II (mGluR2, mGluR3) mGluRs, making it a valuable tool for investigating the role of these receptors in the central nervous system (CNS).
The activation of mGluRs by this compound can lead to a variety of cellular responses, including the mobilization of intracellular calcium, modulation of ion channel activity, and influences on neurotransmitter release.[1][2] These complex downstream effects have positioned this compound as a key pharmacological agent for exploring the pathophysiology of numerous neurological disorders where glutamate signaling is dysregulated, such as epilepsy, neurodegenerative diseases, and ischemic brain injury. These application notes provide a comprehensive overview of the use of this compound in relevant animal models, including detailed protocols and data presentation.
Mechanism of Action: Signaling Pathways
Activation of Group I and Group II mGluRs by this compound initiates distinct intracellular signaling cascades. Group I mGluRs typically couple to Gq/G11 proteins, activating phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[2] Group II mGluRs are generally coupled to Gi/Go proteins, which inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and modulation of ion channel function.
Application in Animal Models of Neurological Disorders
Epilepsy
Glutamate excitotoxicity is a key mechanism in the generation and spread of seizures.[3] The modulation of glutamate signaling via mGluRs is therefore a significant area of anti-epileptic research.
Animal Models:
-
In Vitro Slice Models: Rat neocortical slices are treated with a Mg²⁺-free medium to induce spontaneous epileptiform events.[4] This model allows for the direct electrophysiological recording of neuronal activity in response to pharmacological agents.
-
Chemoconvulsant Models: Systemic administration of agents like pentylenetetrazol (PTZ) or kainic acid induces generalized seizures in rodents.[5] These models are used to assess the anti-convulsant efficacy of test compounds.
-
Genetic Models: Strains such as the "Genetic Absence Epilepsy Rats from Strasbourg" (GAERS) exhibit spontaneous absence seizures and are used to study the underlying mechanisms of generalized non-convulsive epilepsy.[6]
Reported Effects of this compound: In rat neocortical slices, this compound dose-dependently decreased the frequency of spontaneous epileptiform events.[4] However, it also increased the duration of afterpotentials, suggesting a complex role in modulating the transition from interictal to ictal (seizure) activity.[4] In the basolateral amygdala, a region sensitive to seizure induction, this compound can cause hyperpolarization of neurons, an inhibitory effect that may delay the onset of epileptogenesis.[1] Conversely, high concentrations of this compound have been suggested to induce burst firing, which could be associated with cellular toxicity or epilepsy.[7]
Quantitative Data Summary: Epilepsy (In Vitro)
| Parameter | Animal Model | Preparation | This compound Concentration | Observed Effect | Reference |
|---|---|---|---|---|---|
| Frequency of Epileptiform Events | Wistar Rat | Neocortical Slices | 10-200 µM | Dose-dependent decrease | [4] |
| Afterpotential Duration | Wistar Rat | Neocortical Slices | 10-200 µM | Increased | [4] |
| Membrane Potential | Rat | Dorsolateral Septal Nucleus Slices | High Concentrations | Depolarization with oscillation | [7] |
| Membrane Potential | Rat | Basolateral Amygdala Slices | Not specified | Hyperpolarization in ~78% of neurons |[1] |
Parkinson's Disease (PD)
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra.[8] Glutamatergic overactivity in the basal ganglia is implicated in the motor symptoms of PD, making mGluRs a target for therapeutic intervention.
Animal Models:
-
6-hydroxydopamine (6-OHDA) Model: This neurotoxin is injected unilaterally into the substantia nigra or medial forebrain bundle of rats, causing a specific lesion of dopaminergic neurons and leading to motor deficits on the contralateral side.[9]
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Model: Systemic administration of MPTP in mice leads to the loss of dopaminergic neurons, mimicking key pathological features of PD.[9]
-
α-Synuclein Models: Overexpression of α-synuclein via viral vectors can replicate the formation of Lewy body-like inclusions and neurodegeneration.[9]
Reported Effects of this compound: While direct, extensive studies on this compound in mainstream PD models are not widely detailed in the initial literature search, its role as an mGluR agonist is highly relevant. The modulation of glutamate release and postsynaptic excitability in the basal ganglia is a key strategy for alleviating PD symptoms. Group I and II mGluR agonists are investigated for their potential to reduce the glutamatergic hyperactivity that drives motor dysfunction.
Alzheimer's Disease (AD)
Alzheimer's disease involves the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction and cognitive decline.[10][11] Dysregulation of glutamatergic signaling is a central feature of AD pathology.
Animal Models:
-
Transgenic Mouse Models: Various models express human genes with mutations linked to familial AD.
Reported Effects of this compound: The effects of this compound in AD models center on its ability to modulate synaptic plasticity and neuronal excitability. For instance, in the hippocampus, a region critical for memory and severely affected in AD, this compound has been shown to inhibit excitatory postsynaptic potentials in CA1 neurons.[14][15] This modulation could potentially counteract the excitotoxicity and synaptic hyperexcitability observed in early AD.
Stroke / Cerebral Ischemia
Ischemic stroke results from the interruption of blood flow to the brain, triggering a cascade of events including massive glutamate release, excitotoxicity, and neuronal death.[16][17]
Animal Models:
-
Middle Cerebral Artery Occlusion (MCAO): This is the most common model for focal ischemic stroke.[17][18]
-
Transient MCAO (tMCAO): An intraluminal filament is inserted to block the MCA for a specific duration (e.g., 60-90 minutes) and then withdrawn to allow reperfusion, modeling ischemic injury followed by reperfusion.[16][19]
-
Permanent MCAO (pMCAO): The MCA is permanently occluded by ligation or electrocoagulation.[20]
-
Reported Effects of this compound: As a modulator of glutamate signaling, this compound is studied for its potential neuroprotective effects. By activating Group II mGluRs, which are often presynaptic and inhibitory, it can reduce excessive glutamate release during an ischemic event. Conversely, activation of postsynaptic Group I mGluRs can have complex effects, sometimes exacerbating and other times protecting against ischemic damage depending on the context and timing of administration.
Experimental Protocols
General Experimental Workflow
The workflow for testing a compound like this compound typically involves several key stages, from model induction to endpoint analysis.
Protocol 1: Preparation and Administration of this compound
1. Reconstitution:
-
(±)-trans-ACPD has a molecular weight of approximately 173.17 g/mol .
-
For in vivo use, calculate the required amount based on the target dose (mg/kg) and the average weight of the animals.
-
Prepare a stock solution in a suitable sterile vehicle. For intraperitoneal (IP) or subcutaneous (SC) injections, sterile saline (0.9% NaCl) is commonly used. Ensure the pH is adjusted to a physiological range (7.2-7.4) if necessary.
-
For in vitro slice experiments, stock solutions are often prepared in water or a buffer and then diluted to the final concentration in artificial cerebrospinal fluid (aCSF).
2. Administration Routes:
-
Intraperitoneal (IP) Injection: This is a common route for systemic administration.[21]
-
Oral Gavage (PO): Used for oral administration to ensure precise dosing.[21]
-
Animal: Mouse or Rat.
-
Procedure: Use a flexible, ball-tipped gavage needle appropriate for the animal's size. Measure the correct insertion depth (from the mouth to the end of the sternum). Gently insert the needle into the esophagus and deliver the compound.[21]
-
-
Intracerebroventricular (ICV) Injection: For direct delivery to the CNS, bypassing the blood-brain barrier.
-
Animal: Mouse or Rat.
-
Procedure: Requires stereotaxic surgery to implant a guide cannula into a cerebral ventricle. The animal is anesthetized, and the cannula is fixed to the skull. This compound can then be infused directly into the brain.
-
Protocol 2: Creation of a 6-OHDA Model of Parkinson's Disease
-
Objective: To create a unilateral lesion of the nigrostriatal dopamine (B1211576) pathway.
-
Materials: 6-OHDA, sterile saline with 0.02% ascorbic acid (to prevent oxidation), stereotaxic apparatus, anesthesia, microsyringe pump.
-
Procedure:
-
Anesthetize the rat (e.g., with isoflurane (B1672236) or ketamine/xylazine).
-
Secure the animal in the stereotaxic frame.
-
Drill a small burr hole in the skull over the target coordinates for the medial forebrain bundle or substantia nigra.
-
Slowly lower a Hamilton syringe needle to the target coordinates.
-
Infuse the 6-OHDA solution (e.g., 8 µg in 4 µl) over several minutes.
-
Leave the needle in place for an additional 5-10 minutes to allow diffusion before slowly retracting it.
-
Suture the incision and allow the animal to recover with appropriate post-operative care.
-
Wait 2-3 weeks for the lesion to fully develop before beginning behavioral testing and treatment.
-
Protocol 3: Behavioral Assessment - Rotarod Test
-
Objective: To assess motor coordination, balance, and grip strength, which are often impaired in models of Parkinson's disease or stroke.[23]
-
Apparatus: A rotating rod apparatus (Rotarod) with adjustable speed.
-
Procedure:
-
Training: Acclimatize the animals to the apparatus for 2-3 days prior to testing. Place them on the stationary rod, then at a low, constant speed (e.g., 4-5 RPM) for a few minutes.
-
Testing: Place the animal on the rod and begin rotation, typically with an accelerating protocol (e.g., from 4 to 40 RPM over 5 minutes).
-
Measurement: Record the latency to fall from the rod. The trial ends when the animal falls or grips the rod and rotates with it for two consecutive revolutions.
-
Trials: Perform 3-5 trials per animal with an inter-trial interval of at least 15 minutes. The average latency to fall is used for analysis.
-
Summary of Behavioral Tests for Neurological Models
| Behavioral Test | Neurological Domain Assessed | Relevant Disease Models | Description | Reference |
| Rotarod Test | Motor Coordination, Balance, Grip Strength | Parkinson's Disease, Stroke, Huntington's Disease | Measures the time an animal can remain on a rotating rod.[23] | [23][24] |
| Open Field Test | Locomotor Activity, Anxiety-like Behavior | General neurological and psychiatric models | Animal's movement is tracked in an open arena. Time in the center vs. periphery can indicate anxiety. | [24] |
| Morris Water Maze | Spatial Learning and Memory | Alzheimer's Disease, Stroke, Brain Injury | Animal must find a hidden platform in a pool of water using spatial cues. | [11] |
| Elevated Plus Maze | Anxiety-like Behavior | Anxiety Disorders, Depression | Based on the animal's aversion to open spaces. Time spent in open vs. closed arms is measured. | [25] |
| Forced Swim Test | Depressive-like Behavior (Behavioral Despair) | Depression | Measures the time an animal spends immobile when placed in an inescapable container of water.[25] | [25] |
Logical Relationships and Considerations
The application of this compound requires careful consideration of its complex pharmacology. Its effects are highly dependent on the specific mGluR subtypes present in a given brain region, the state of the neural circuit, and the dose administered.
References
- 1. Activation of postsynaptic metabotropic glutamate receptors by this compound hyperpolarizes neurons of the basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a metabotropic receptor agonist, produces calcium mobilization and an inward current in cultured cerebellar Purkinje neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of glutamate receptors and transporters in epilepsy: evidence from animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of a metabotropic glutamate agonist, this compound, on cortical epileptiform activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. Genetic Animal Models of Idiopathic Generalized Epilepsies: What Can We Learn from Them? [mdpi.com]
- 7. This compound (trans-D,L-1-amino-1,3-cyclopentanedicarboxylic acid) elicited oscillation of membrane potentials in rat dorsolateral septal nucleus neurons recorded intracellularly in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Animal models of Parkinson’s disease: bridging the gap between disease hallmarks and research questions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. mdpi.com [mdpi.com]
- 11. hrcak.srce.hr [hrcak.srce.hr]
- 12. criver.com [criver.com]
- 13. mdpi.com [mdpi.com]
- 14. This compound selectively inhibits excitability of hippocampal CA1 neurones | Institut für Physiologie [physiologie2.uni-tuebingen.de]
- 15. This compound selectively inhibits excitability of hippocampal CA1 neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Animal models of stroke: translational potential at present and in 2050 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Animal models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. criver.com [criver.com]
- 21. benchchem.com [benchchem.com]
- 22. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Rodent tests of depression and anxiety: Construct validity and translational relevance - PMC [pmc.ncbi.nlm.nih.gov]
trans-ACPD: A Pharmacological Tool for Probing Synaptic Plasticity
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
trans-1-Amino-1,3-cyclopentanedicarboxylic acid (trans-ACPD) is a conformationally restricted analog of glutamate (B1630785) that serves as a selective agonist for metabotropic glutamate receptors (mGluRs). Unlike ionotropic glutamate receptors that form ion channels, mGluRs are G-protein coupled receptors that modulate synaptic transmission and plasticity through second messenger signaling cascades. This makes this compound an invaluable pharmacological tool for dissecting the molecular mechanisms underlying long-term potentiation (LTP) and long-term depression (LTD), two principal forms of synaptic plasticity thought to underlie learning and memory. These notes provide detailed protocols and data for the application of this compound in synaptic plasticity research.
Data Presentation
The efficacy and effects of this compound are concentration-dependent and can vary based on the specific mGluR subtypes present in the targeted neuronal population. The following tables summarize key quantitative data from published studies.
| Parameter | Value | Brain Region/Preparation | Reference |
| EC50 Values | |||
| mGluR1 | 15 µM | Recombinant cell lines | (Tocris Bioscience) |
| mGluR2 | 2 µM | Recombinant cell lines | (Tocris Bioscience) |
| mGluR5 | 23 µM | Recombinant cell lines | (Tocris Bioscience) |
| Working Concentrations | |||
| Enhancement of LTP | 10 - 100 µM | Rat Hippocampal Slices (CA1) | [1] |
| Induction of LTD | 10 - 100 µM | Rat Hippocampal Slices (CA1) | [2] |
| Calcium Mobilization | ≤ 100 µM | Cultured Cerebellar Purkinje Neurons | |
| Inhibition of EPSPs | 100 - 250 µM | Rat Hippocampal Slices (CA1) | [2] |
| Incubation Times | |||
| Enhancement of LTP | 10 - 20 minutes prior to tetanus | Rat Hippocampal Slices (CA1) | [1] |
| Induction of Chemical LTD | 5 - 20 minutes | Rat Hippocampal Slices (CA1) | |
| Calcium Mobilization | 1 - 5 seconds (brief pulses) | Cultured Cerebellar Purkinje Neurons |
Signaling Pathways
This compound primarily activates Group I and Group II mGluRs. The activation of these receptors initiates distinct intracellular signaling cascades that can lead to either the potentiation or depression of synaptic transmission, depending on the cellular context and co-activation of other signaling pathways.
This compound Signaling in Long-Term Depression (LTD)
Activation of Group I mGluRs (mGluR1/5) by this compound is strongly linked to the induction of LTD. This process typically involves the Gq protein-mediated activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
This compound in the Enhancement of Long-Term Potentiation (LTP)
While high concentrations of this compound can induce LTD, lower concentrations have been shown to enhance LTP induced by tetanic stimulation.[1] This enhancement is thought to occur through the modulation of intracellular calcium levels and potentiation of NMDA receptor function, priming the synapse for potentiation.
Experimental Protocols
The following are detailed protocols for using this compound to study synaptic plasticity in acute hippocampal slices. These protocols are intended as a guide and may require optimization for specific experimental conditions.
Protocol 1: Induction of Chemical Long-Term Depression (LTD)
This protocol describes how to induce LTD pharmacologically using this compound.
1. Materials:
-
This compound (stock solution in sterile water or NaOH, then diluted in ACSF)
-
Artificial cerebrospinal fluid (ACSF) saturated with 95% O₂ / 5% CO₂
-
Dissection tools and vibratome
-
Recording chamber and electrophysiology rig (amplifier, digitizer, electrodes)
-
Data acquisition and analysis software
2. Hippocampal Slice Preparation:
-
Anesthetize and decapitate a young adult rodent (e.g., P21-P35 rat or mouse) in accordance with institutional animal care and use committee guidelines.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated ACSF.
-
Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer slices to a holding chamber with oxygenated ACSF at 32-34°C for at least 1 hour to recover.
3. Electrophysiological Recording:
-
Transfer a slice to the recording chamber continuously perfused with oxygenated ACSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for at least 20-30 minutes, delivering a single stimulus every 30-60 seconds.
4. LTD Induction:
-
Switch the perfusion to ACSF containing 50-100 µM this compound.
-
Continue recording fEPSPs during the application of this compound for 10-20 minutes. A gradual depression of the fEPSP slope should be observed.
-
Switch the perfusion back to standard ACSF to wash out the this compound.
-
Continue recording for at least 40-60 minutes post-application to confirm a stable depression of synaptic transmission.
5. Data Analysis:
-
Measure the slope of the fEPSP for each time point.
-
Normalize the fEPSP slopes to the average slope during the baseline period.
-
Plot the normalized fEPSP slope over time. LTD is typically defined as a stable depression of the fEPSP slope to less than 80% of the baseline value.
Protocol 2: Enhancement of Long-Term Potentiation (LTP)
This protocol details how to use a low concentration of this compound to facilitate the induction of LTP.
1. Materials and Slice Preparation:
-
As described in Protocol 1.
2. Electrophysiological Recording:
-
Establish a stable baseline recording of fEPSPs as described in Protocol 1.
3. LTP Induction:
-
Switch the perfusion to ACSF containing a low concentration of this compound (e.g., 10-20 µM).
-
Incubate the slice in the this compound containing ACSF for 10-20 minutes while continuing to record baseline responses.
-
Induce LTP by delivering a high-frequency stimulation (HFS) protocol (e.g., one train of 100 Hz for 1 second) to the Schaffer collaterals.
-
Immediately after the HFS, switch the perfusion back to standard ACSF.
-
Continue recording fEPSPs for at least 60 minutes to monitor the induction and maintenance of LTP.
4. Data Analysis:
-
Measure and normalize the fEPSP slopes as described in Protocol 1.
-
Compare the magnitude of LTP (the percentage increase in fEPSP slope 60 minutes post-HFS) in slices treated with this compound to control slices that received HFS without the drug. An enhancement of LTP will be observed as a significantly greater potentiation in the this compound treated group.
Conclusion
This compound is a versatile pharmacological agent for investigating the role of metabotropic glutamate receptors in synaptic plasticity. By carefully selecting the concentration and application protocol, researchers can selectively probe the mechanisms underlying both long-term depression and the enhancement of long-term potentiation. The protocols and data presented here provide a solid foundation for the use of this compound in advancing our understanding of the molecular basis of learning and memory.
References
Preparing trans-ACPD Stock Solutions for Research Applications
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed protocols and technical data for the preparation of trans-ACPD stock solutions for use in various research applications. This compound (trans-(±)-1-amino-1,3-cyclopentanedicarboxylic acid) is a selective agonist for metabotropic glutamate (B1630785) receptors (mGluRs), making it a valuable tool in neuroscience research.
Physicochemical Properties and Solubility Data
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is critical for accurate preparation of stock solutions and for understanding the compound's behavior in experimental systems.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁NO₄ | [1] |
| Molecular Weight | 173.17 g/mol | [1][2] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥99% | [2] |
| Storage Temperature | Room temperature for solid, -20°C for solutions | [1][2] |
| Stability | ≥ 4 years as a solid | [1] |
Table 1: Physicochemical Properties of this compound
This compound exhibits differential solubility in various solvents. Table 2 summarizes the solubility data to guide the selection of an appropriate solvent for your experimental needs.
| Solvent | Maximum Concentration | Notes | Source |
| Water | 5 mM | Gentle warming may be required. | [2] |
| 1eq. NaOH | 50 mM | [2] | |
| DMSO | Soluble | Specific concentration not provided, but generally soluble. | [1] |
Table 2: Solubility of this compound
Biological Activity
This compound is a non-selective agonist of Group I and Group II metabotropic glutamate receptors. Its activation of these G-protein coupled receptors can initiate multiple intracellular signaling cascades. The half-maximal effective concentrations (EC₅₀) for this compound at various mGluRs are provided in Table 3.
| Receptor | EC₅₀ (µM) | Cell Type | Source |
| mGluR1 | 15 | CHO cells | [1] |
| mGluR2 | 2 | CHO cells | [1] |
| mGluR3 | 40 | CHO cells | [1] |
| mGluR4 | ~800 | Baby hamster kidney cells | [1] |
| mGluR5 | 23 | CHO cells | [1] |
| mGluR6 | 82 | CHO cells | [1] |
Table 3: this compound EC₅₀ Values at mGluRs
Activation of Group I mGluRs (mGluR1 and mGluR5) by this compound typically leads to the activation of phospholipase C (PLC), resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This signaling cascade can lead to an increase in intracellular calcium and the activation of protein kinase C (PKC).
Activation of Group II mGluRs (mGluR2 and mGluR3) is generally coupled to the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
This compound Signaling Pathway
The following diagram illustrates the primary signaling pathways activated by this compound through Group I and Group II mGluRs.
Caption: this compound signaling pathways via mGluRs.
Experimental Protocols: Preparation of this compound Stock Solutions
This section provides detailed protocols for preparing this compound stock solutions for in vitro research applications.
Materials
-
This compound powder
-
Sterile, high-purity water (e.g., Milli-Q or equivalent)
-
1 M NaOH solution, sterile
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
0.22 µm sterile syringe filter (if preparing aqueous solutions)
Protocol 1: Preparation of an Aqueous Stock Solution (e.g., 5 mM)
This protocol is suitable for experiments where DMSO may interfere with the assay.
-
Calculate the required mass:
-
For 1 mL of a 5 mM stock solution:
-
Mass (mg) = 5 mmol/L * 1 mL * (1 L / 1000 mL) * 173.17 g/mol * (1000 mg / 1 g) = 0.866 mg
-
-
-
Weighing:
-
Carefully weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
-
Dissolution:
-
Add the desired volume of sterile water (e.g., 1 mL) to the tube.
-
Vortex the solution thoroughly.
-
If the compound does not fully dissolve, gentle warming (e.g., in a 37°C water bath) can be applied.[2]
-
-
Sterilization (Critical for Aqueous Solutions):
-
If the stock solution is intended for use in cell culture, it is essential to ensure its sterility.
-
Filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: Preparation of a High-Concentration Stock Solution in NaOH (e.g., 50 mM)
This protocol is useful when a higher concentration stock is required, and the final dilution in the experimental medium will neutralize the NaOH.
-
Calculate the required mass:
-
For 1 mL of a 50 mM stock solution:
-
Mass (mg) = 50 mmol/L * 1 mL * (1 L / 1000 mL) * 173.17 g/mol * (1000 mg / 1 g) = 8.66 mg
-
-
-
Weighing:
-
Accurately weigh the calculated mass of this compound and place it in a sterile tube.
-
-
Dissolution:
-
Add 1 mL of 1eq. sterile NaOH to the tube.
-
Vortex until the solid is completely dissolved.
-
-
Aliquoting and Storage:
-
Aliquot the solution into appropriate volumes.
-
Store at -20°C.
Note: When using this stock, ensure that the final concentration of NaOH in your experimental medium is not detrimental to your cells or preparation.
-
Protocol 3: Preparation of a Stock Solution in DMSO
DMSO is a common solvent for water-insoluble or poorly soluble compounds.
-
Determine the desired stock concentration. While the exact maximum solubility in DMSO is not specified, it is generally soluble. A common starting point for a stock solution is 10-50 mM.
-
Calculate the required mass based on the desired concentration and volume.
-
Weighing:
-
Weigh the this compound powder and place it in a sterile tube.
-
-
Dissolution:
-
Add the calculated volume of sterile, cell culture grade DMSO.
-
Vortex thoroughly until the compound is fully dissolved.
-
-
Aliquoting and Storage:
-
Aliquot and store at -20°C.
Note: The final concentration of DMSO in the experimental medium should typically be kept below 0.1% to avoid solvent-induced artifacts.
-
Experimental Workflow for Stock Solution Preparation and Use
The following diagram outlines the general workflow from receiving the solid compound to its application in an experiment.
Caption: Workflow for preparing and using this compound solutions.
References
Application of trans-ACPD in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-(±)-1-Amino-1,3-cyclopentanedicarboxylic acid (trans-ACPD) is a conformationally restricted analog of glutamate (B1630785) and a selective agonist for metabotropic glutamate receptors (mGluRs).[1] These receptors are G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission in the central nervous system.[2] this compound is particularly useful in research and drug discovery as it activates both Group I and Group II mGluRs, making it a valuable tool for studying the physiological roles of these receptors and for screening for novel therapeutic agents that target them.[1]
Group I mGluRs (mGluR1 and mGluR5) are coupled to Gq/G11 proteins, and their activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in the mobilization of intracellular calcium ([Ca2+]i) and the activation of protein kinase C (PKC).[3][4] Group II mGluRs (mGluR2 and mGluR3) are coupled to Gi/Go proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
The ability of this compound to modulate these distinct signaling pathways makes it a versatile tool for developing cell-based high-throughput screening (HTS) assays to identify novel agonists, antagonists, and allosteric modulators of mGluRs. Such assays are critical in the early stages of drug discovery for identifying compounds with therapeutic potential for a range of neurological and psychiatric disorders, including epilepsy, anxiety, and neurodegenerative diseases.[5][6]
Signaling Pathways
Activation of Group I and Group II metabotropic glutamate receptors by this compound initiates distinct intracellular signaling cascades.
High-Throughput Screening Workflow
A typical workflow for a high-throughput screen using this compound to identify modulators of mGluR activity is depicted below.
Experimental Protocols
Calcium Mobilization Assay for Group I mGluR Modulators
This assay measures changes in intracellular calcium concentration following the activation of Group I mGluRs by this compound. It is a common method for identifying both agonists and antagonists.
Materials:
-
HEK293 cells stably expressing a human Group I mGluR (e.g., mGluR1 or mGluR5)
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM)
-
Pluronic F-127
-
This compound (agonist)
-
Known Group I mGluR antagonist (e.g., MPEP for mGluR5) as a positive control for inhibition
-
Compound library
-
384-well black, clear-bottom microplates
Protocol:
-
Cell Plating: Seed the HEK293-mGluR cells into 384-well plates at a density of 20,000 cells/well in 20 µL of culture medium and incubate overnight at 37°C, 5% CO2.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. Remove the culture medium from the cell plate and add 20 µL of loading buffer to each well. Incubate for 60 minutes at 37°C, 5% CO2.
-
Compound Addition: Add 50 nL of test compounds (from the compound library) and control compounds to the appropriate wells. For antagonist screening, incubate for 15-30 minutes at room temperature.
-
Agonist Addition and Signal Detection: Place the plate in a fluorescence imaging plate reader (e.g., FLIPR, FDSS). Record a baseline fluorescence for 10-20 seconds. Add 10 µL of this compound at a final concentration corresponding to its EC80 (determined during assay development) to all wells except for negative controls. Continue to record the fluorescence signal for 1-3 minutes.
Membrane Potential Assay for Group II mGluR Modulators
This assay measures changes in cell membrane potential, which can be modulated by the activity of Gi/Go-coupled receptors like Group II mGluRs.
Materials:
-
CHO-K1 cells stably co-expressing a human Group II mGluR (e.g., mGluR2 or mGluR3) and a G-protein coupled inwardly rectifying potassium channel (GIRK)
-
Assay buffer: HBSS with 20 mM HEPES, pH 7.4
-
Membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit)
-
This compound (agonist)
-
Known Group II mGluR agonist (e.g., LY354740) as a positive control
-
Compound library
-
384-well black, clear-bottom microplates
Protocol:
-
Cell Plating: Seed the CHO-mGluR-GIRK cells into 384-well plates at a density of 25,000 cells/well in 20 µL of culture medium and incubate overnight at 37°C, 5% CO2.
-
Dye Loading: Prepare the membrane potential dye solution according to the manufacturer's instructions. Remove the culture medium and add 20 µL of the dye solution to each well. Incubate for 30-60 minutes at room temperature, protected from light.
-
Compound Addition: Add 50 nL of test compounds and controls to the wells.
-
Signal Detection: Place the plate in a fluorescence plate reader. Record a baseline fluorescence for 10-20 seconds. Add 10 µL of this compound at its EC80 concentration. Continue to record the fluorescence signal for 3-5 minutes.
Data Presentation
The following tables present representative quantitative data from HTS assays utilizing this compound.
Table 1: Agonist Mode Screening Data for Novel Compounds Targeting mGluR5 (Calcium Mobilization Assay)
| Compound ID | Max Fluorescence (RFU) | EC50 (µM) | Hill Slope |
| This compound | 150,000 | 23 | 1.1 |
| Compound A | 145,000 | 15 | 1.0 |
| Compound B | 80,000 | 45 | 0.8 |
| Compound C | 120,000 | 8 | 1.2 |
Table 2: Antagonist Mode Screening Data for Novel Compounds Targeting mGluR5 (Calcium Mobilization Assay with this compound as agonist)
| Compound ID | % Inhibition at 10 µM | IC50 (µM) |
| MPEP (Control) | 98% | 0.05 |
| Compound X | 92% | 0.2 |
| Compound Y | 55% | 5.8 |
| Compound Z | 15% | > 50 |
Table 3: HTS Assay Performance Metrics
| Assay Type | Target | Z'-Factor | Signal-to-Background (S/B) |
| Calcium Mobilization | mGluR5 | 0.78 | 15 |
| Membrane Potential | mGluR2 | 0.65 | 8 |
Note: The data presented in these tables are for illustrative purposes and are representative of typical results obtained in HTS campaigns.
Conclusion
This compound is a powerful pharmacological tool for the development and execution of high-throughput screening assays aimed at discovering novel modulators of metabotropic glutamate receptors. Its ability to activate both Group I and Group II mGluRs allows for the creation of a diverse range of cell-based assays, including calcium mobilization and membrane potential assays. These assays, when properly optimized and validated, can be used to screen large compound libraries efficiently, leading to the identification of promising hit compounds for further development in the quest for new treatments for neurological and psychiatric disorders.
References
- 1. This compound | GluR | TargetMol [targetmol.com]
- 2. Activation of postsynaptic metabotropic glutamate receptors by trans- ACPD hyperpolarizes neurons of the basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a metabotropic receptor agonist, produces calcium mobilization and an inward current in cultured cerebellar Purkinje neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intracellular Mechanisms Underlying the Suppression of AMPA Responses by this compound in Cultured Chick Purkinje Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of a metabotropic glutamate agonist, this compound, on cortical epileptiform activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (trans-D,L-1-amino-1,3-cyclopentanedicarboxylic acid) elicited oscillation of membrane potentials in rat dorsolateral septal nucleus neurons recorded intracellularly in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Glutamate Receptor Trafficking with trans-ACPD
For Researchers, Scientists, and Drug Development Professionals
Introduction
(±)-trans-1-Amino-1,3-cyclopentanedicarboxylic acid (trans-ACPD) is a potent and selective agonist for metabotropic glutamate (B1630785) receptors (mGluRs), with notable activity at Group I and Group II mGluRs.[1] As a G-protein coupled receptor (GPCR) agonist, this compound is an invaluable tool for investigating the intricate signaling cascades that modulate synaptic plasticity. A key aspect of this is its ability to induce the trafficking of ionotropic glutamate receptors, such as AMPA and NMDA receptors, which is a fundamental mechanism underlying long-term depression (LTD) and other forms of synaptic plasticity.[2][3] These application notes provide detailed protocols and supporting data for utilizing this compound to study glutamate receptor trafficking in neuronal cultures.
Mechanism of Action
This compound primarily activates Group I mGluRs (mGluR1 and mGluR5), which are coupled to Gq/11 proteins.[4] This activation initiates a canonical signaling pathway that leads to the modulation of glutamate receptor surface expression. The key steps are:
-
G-Protein Activation: Binding of this compound to Group I mGluRs activates the Gq/11 protein.
-
PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca2+.[4][5]
-
Kinase Activation: The rise in intracellular Ca2+ and the presence of DAG activate downstream kinases, most notably Protein Kinase C (PKC) and Ca2+/calmodulin-dependent protein kinase II (CaMKII).[6][7][8][9]
-
Receptor Internalization: These kinases phosphorylate target proteins, including AMPA receptor subunits (e.g., GluA1 and GluA2) and associated scaffolding proteins, leading to the clathrin-dependent endocytosis of these receptors from the synaptic membrane.[2][3][10]
Quantitative Data
The following tables summarize key quantitative data related to the use of this compound in studying glutamate receptor signaling and trafficking.
| Parameter | Value | Receptor Subtype | Reference |
| EC50 | 15 µM | mGluR1 | [1] |
| 2 µM | mGluR2 | [1] | |
| 23 µM | mGluR5 | [1] | |
| ~800 µM | mGluR4 | [1] | |
| Ca2+ Mobilization | 200-600 nM increase in dendritic Ca2+ | - | [5] |
Table 1: Potency of this compound at mGluR Subtypes and its Effect on Intracellular Calcium.
| Treatment | Receptor Subunit | Change in Surface Expression | Time Point | Reference |
| This compound (dose-dependent) | GluA1 | Decrease | 5-30 min | [10] |
| TTX (prolonged) | GluA1 | 2.22 ± 0.26 fold increase | - | [11] |
| GluA2 | No significant change | - | [11] | |
| Hyperammonemia | GluA1 | Reduced to 86 ± 6% of control | - | [12] |
| GluA2 | Increased to 136 ± 7% of control | - | [12] |
Table 2: Reported Changes in AMPA Receptor Subunit Surface Expression Following Various Treatments. While specific quantitative data for this compound-induced internalization is often presented qualitatively in the literature, the provided data from related experimental paradigms offer a comparative context.
Experimental Protocols
Protocol 1: Quantifying Changes in Glutamate Receptor Surface Expression using Cell Surface Biotinylation
This protocol details the steps to quantify the internalization of glutamate receptors in response to this compound treatment in primary neuronal cultures.
Materials:
-
Primary neuronal culture (e.g., hippocampal or cortical neurons)
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Sulfo-NHS-SS-Biotin
-
Quenching solution (e.g., Tris-buffered saline)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Streptavidin-agarose beads
-
SDS-PAGE and Western blotting reagents
-
Antibodies against glutamate receptor subunits (e.g., anti-GluA1, anti-GluA2)
Procedure:
-
Cell Culture and Treatment:
-
Culture primary neurons to the desired density.
-
Wash cells with aCSF.
-
Treat cells with this compound (e.g., 20-100 µM) in aCSF for the desired time (e.g., 10-30 minutes) at 37°C. Include a vehicle-treated control.
-
-
Biotinylation of Surface Proteins:
-
Place the culture dishes on ice and wash twice with ice-cold aCSF.
-
Incubate the cells with Sulfo-NHS-SS-Biotin (in ice-cold aCSF) for 30 minutes on ice with gentle agitation.
-
Quench the biotinylation reaction by washing the cells three times with an ice-cold quenching solution.
-
-
Cell Lysis and Protein Isolation:
-
Lyse the cells in lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Incubate the cleared lysate with streptavidin-agarose beads overnight at 4°C to capture biotinylated (surface) proteins.
-
-
Analysis:
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Analyze the total cell lysate and the biotinylated (surface) fraction by SDS-PAGE and Western blotting using antibodies against the glutamate receptor subunits of interest.
-
Quantify the band intensities to determine the change in surface receptor levels.
-
Protocol 2: Visualizing Glutamate Receptor Internalization using Immunofluorescence (Antibody-Feeding Assay)
This protocol allows for the visualization of glutamate receptor internalization following this compound treatment.
Materials:
-
Primary neuronal culture grown on coverslips
-
This compound
-
Primary antibody targeting an extracellular epitope of the glutamate receptor of interest
-
Fluorescently-labeled secondary antibodies (with different fluorophores)
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., PBS with Triton X-100)
-
Blocking solution (e.g., PBS with serum)
-
Mounting medium with DAPI
Procedure:
-
Labeling of Surface Receptors:
-
Incubate live neurons with the primary antibody (in culture medium) for 1 hour at 37°C to label the surface receptor population.
-
-
Induction of Internalization:
-
Wash the cells to remove unbound primary antibody.
-
Treat the cells with this compound (e.g., 20-100 µM) for 15-30 minutes at 37°C to induce receptor internalization. Include a vehicle-treated control.
-
-
Labeling of Remaining Surface Receptors:
-
Fix the cells with 4% PFA.
-
Without permeabilizing, incubate the cells with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) to label the receptors remaining on the cell surface.
-
-
Labeling of Internalized Receptors:
-
Permeabilize the cells with permeabilization buffer.
-
Incubate the cells with a different fluorescently-labeled secondary antibody (e.g., Alexa Fluor 594) to label the internalized primary antibody-receptor complexes.
-
-
Imaging:
-
Mount the coverslips onto microscope slides.
-
Image the cells using a confocal microscope, capturing both fluorescent channels. The signal from the first secondary antibody will represent surface receptors, while the signal from the second will represent internalized receptors.
-
Visualizations
Caption: Signaling pathway of this compound-induced glutamate receptor trafficking.
Caption: Experimental workflow for cell surface biotinylation.
Caption: Workflow for visualizing receptor internalization via immunofluorescence.
References
- 1. This compound | GluR | TargetMol [targetmol.com]
- 2. walterlab.ucsf.edu [walterlab.ucsf.edu]
- 3. Metabotropic glutamate receptor dependent long-term depression in the cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of postsynaptic metabotropic glutamate receptors by this compound hyperpolarizes neurons of the basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a metabotropic receptor agonist, produces calcium mobilization and an inward current in cultured cerebellar Purkinje neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intracellular Mechanisms Underlying the Suppression of AMPA Responses by this compound in Cultured Chick Purkinje Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ca(2+)/calmodulin-dependent protein kinase II interacts with group I metabotropic glutamate and facilitates receptor endocytosis and ERK1/2 signaling: role of β-amyloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ca2+/Calmodulin-dependent protein Kinase II interacts with group I Metabotropic Glutamate and facilitates Receptor Endocytosis and ERK1/2 signaling: role of β-Amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stimulation of N-methyl-D-aspartate receptors, AMPA receptors or metabotropic glutamate receptors leads to rapid internalization of AMPA receptors in cultured nucleus accumbens neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Hyperammonemia alters membrane expression of GluA1 and GluA2 subunits of AMPA receptors in hippocampus by enhancing activation of the IL-1 receptor: underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Experimental Controls in trans-ACPD Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-ACPD (trans-(±)-1-Amino-1,3-cyclopentanedicarboxylic acid) is a conformationally restricted analog of glutamate (B1630785) that acts as a selective agonist for metabotropic glutamate receptors (mGluRs). It primarily activates Group I and Group II mGluRs, making it a valuable pharmacological tool for investigating the physiological roles of these receptors in the central nervous system. Robust experimental design, incorporating appropriate controls, is critical for the accurate interpretation of data from studies utilizing this compound. These application notes provide detailed protocols and guidance on the selection and implementation of essential experimental controls for in vitro and in vivo studies involving this compound.
Mechanism of Action and Signaling Pathways
This compound activates Group I mGluRs (mGluR1 and mGluR5) and Group II mGluRs (mGluR2 and mGluR3).
-
Group I mGluRs are typically coupled to Gαq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1][2][3][4]
-
Group II mGluRs are coupled to Gαi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[1]
The differential coupling of these receptor groups to distinct signaling cascades allows this compound to elicit a wide range of cellular responses, including modulation of ion channel activity, gene expression, and synaptic plasticity.
Signaling Pathway Diagrams
Experimental Controls for this compound Studies
The following tables summarize essential control groups for various experimental paradigms involving this compound.
In Vitro Studies: Electrophysiology and Calcium Imaging
| Control Type | Purpose | Examples | Typical Concentrations |
| Vehicle Control | To control for the effects of the solvent used to dissolve this compound. | Artificial cerebrospinal fluid (aCSF), saline, or DMSO in final buffer. | Match the final concentration of the vehicle in the this compound solution. |
| Negative Control (Antagonists) | To confirm that the observed effects are mediated by mGluRs. | L-AP3 (non-selective mGluR antagonist), specific Group I/II antagonists (e.g., MPEP for mGluR5, LY341495 for Group II). | L-AP3: 100-500 µM; MPEP: 10-50 µM; LY341495: 1-10 µM. |
| Specificity Control | To rule out off-target effects on ionotropic glutamate receptors. | CNQX (AMPA/kainate receptor antagonist), D-AP5 (NMDA receptor antagonist).[5] | CNQX: 10-20 µM; D-AP5: 50-100 µM. |
| Positive Control | To ensure the experimental preparation is responsive to known stimuli. | Glutamate, specific Group I or Group II mGluR agonists (e.g., DHPG for Group I). | Glutamate: 10-100 µM; DHPG: 20-50 µM. |
In Vivo Studies: Behavioral Assays
| Control Type | Purpose | Examples | Administration |
| Vehicle Control | To control for the effects of the vehicle and the administration procedure. | Saline, aCSF, or other appropriate vehicle. | Same route (e.g., i.p., i.c.v.) and volume as the this compound group. |
| Behavioral Baseline | To establish normal behavioral patterns before drug administration. | Pre-injection behavioral assessment. | N/A |
| Sham Control | For studies involving surgical procedures (e.g., cannula implantation). | Animals undergo the same surgical procedure without receiving the implant or with a non-functional implant. | N/A |
| Positive Control | To validate the behavioral paradigm with a compound known to affect the behavior. | Depends on the specific behavioral test (e.g., a known anxiolytic for an anxiety test). | Appropriate route and dose for the specific compound. |
Detailed Experimental Protocols
In Vitro Electrophysiology: Brain Slice Recordings
This protocol describes whole-cell patch-clamp recordings from neurons in acute brain slices to measure this compound-induced changes in membrane potential and synaptic activity.
Materials:
-
This compound
-
aCSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, 10 glucose.
-
Internal solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine.
-
Control compounds (see table above).
-
Vibratome, recording setup with amplifier, micromanipulators, and data acquisition system.
Protocol:
-
Slice Preparation: Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated (95% O2/5% CO2) aCSF. Rapidly dissect the brain and prepare 300-400 µm thick slices using a vibratome in ice-cold aCSF.
-
Recovery: Incubate slices in oxygenated aCSF at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.
-
Recording: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at 2-3 ml/min. Obtain whole-cell patch-clamp recordings from the neuron of interest.
-
Baseline Recording: Record a stable baseline of neuronal activity for 5-10 minutes.
-
Control Application:
-
Vehicle Control: Perfuse the slice with aCSF containing the vehicle for 10-15 minutes.
-
Antagonist Control: Pre-incubate the slice with the appropriate antagonist (e.g., L-AP3) for 15-20 minutes before co-application with this compound.
-
-
This compound Application: Perfuse the slice with aCSF containing this compound (e.g., 50-100 µM) and record the response.
-
Washout: Perfuse with aCSF to wash out the drug and observe for recovery.
In Vitro Calcium Imaging in Cultured Neurons
This protocol outlines the measurement of intracellular calcium changes in response to this compound in primary neuronal cultures.
Materials:
-
This compound
-
Calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Hanks' Balanced Salt Solution (HBSS).
-
Control compounds.
-
Fluorescence microscope with an appropriate camera and imaging software.
Protocol:
-
Cell Culture: Plate primary neurons on glass coverslips and culture for 10-14 days.
-
Dye Loading: Incubate the cells with a calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) in HBSS for 30-45 minutes at 37°C.
-
Wash: Gently wash the cells with HBSS to remove excess dye.
-
Imaging: Mount the coverslip in an imaging chamber on the microscope.
-
Baseline Imaging: Acquire baseline fluorescence images for 1-2 minutes.
-
Control Application:
-
Vehicle Control: Add the vehicle to the imaging buffer and record any changes in fluorescence.
-
Antagonist Control: Pre-incubate with an antagonist before adding this compound.
-
-
This compound Application: Add this compound to the imaging buffer and continuously record fluorescence changes.
-
Data Analysis: Measure the change in fluorescence intensity over time in individual cells or regions of interest.
In Vivo Behavioral Study: Open Field Test
This protocol describes the use of the open field test to assess locomotor activity and anxiety-like behavior in rodents following this compound administration.
Materials:
-
This compound
-
Sterile saline
-
Open field apparatus
-
Video tracking software
Protocol:
-
Animal Habituation: Habituate the animals to the testing room for at least 1 hour before the experiment.
-
Drug Preparation: Dissolve this compound in sterile saline.
-
Experimental Groups:
-
Group 1 (Vehicle Control): Administer saline.
-
Group 2 (this compound): Administer this compound at the desired dose.
-
-
Drug Administration: Administer the vehicle or this compound via the chosen route (e.g., intraperitoneal injection).
-
Behavioral Testing: 15-30 minutes after injection, place the animal in the center of the open field apparatus and record its activity for 10-15 minutes.
-
Data Analysis: Use video tracking software to analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
Data Presentation
Quantitative data from this compound studies should be summarized in a clear and organized manner.
Table 1: Pharmacological Profile of this compound at mGluR Subtypes
| Receptor Subtype | Agonist Activity (EC50) | Reference |
| mGluR1 | ~15 µM | |
| mGluR2 | ~2 µM | |
| mGluR5 | ~23 µM | |
| mGluR4 | ~800 µM |
Table 2: Example Electrophysiological Data
| Treatment | Change in Membrane Potential (mV) | Change in sEPSC Frequency (%) |
| Vehicle | -0.5 ± 0.2 | -2 ± 1.5 |
| This compound (50 µM) | -10.2 ± 1.5 | -45 ± 5.2 |
| This compound + L-AP3 | -1.1 ± 0.4 | -5 ± 2.1 |
-
Data are presented as mean ± SEM and are hypothetical for illustrative purposes.
Conclusion
The careful selection and implementation of experimental controls are paramount for the generation of reliable and interpretable data in studies utilizing the mGluR agonist this compound. The protocols and guidelines presented in these application notes provide a framework for designing rigorous experiments to elucidate the complex roles of metabotropic glutamate receptors in neuronal function and dysfunction. Researchers should always tailor their control strategies to the specific research question and experimental model being employed.
References
- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound reduces multiple components of synaptic transmission in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
trans-ACPD not producing expected electrophysiological response
Technical Support Center: trans-ACPD Electrophysiology
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when this compound (trans-1-Amino-1,3-cyclopentanedicarboxylic acid) fails to produce the expected electrophysiological response in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which receptors does it target?
A1: this compound is a selective agonist for metabotropic glutamate (B1630785) receptors (mGluRs).[1] It is a racemic mixture of (1S,3R)-ACPD and (1R,3S)-ACPD, and it primarily activates Group I and Group II mGluRs. Its activation of these receptors can lead to various downstream effects, including modulation of ion channels and synaptic plasticity.[2][3][4]
Q2: What are the expected electrophysiological responses to this compound application?
A2: The response can vary significantly depending on the brain region and neuron type. Common responses include:
-
Inward currents and depolarization: Often observed and can be associated with an increase in membrane conductance.[5][6]
-
Hyperpolarization: In some neurons, like those in the basolateral amygdala, this compound can cause hyperpolarization by activating a calcium-dependent potassium conductance.[7]
-
Modulation of synaptic transmission: It can reduce the amplitude of synaptic responses.[8]
-
Changes in neuronal excitability: It can lead to either increases or decreases in excitability.[9][10]
Q3: What are the typical working concentrations for this compound?
A3: Effective concentrations (EC50) of this compound vary depending on the specific mGluR subtype being targeted. It is generally most potent at mGluR2.[1] A common concentration range used in slice electrophysiology is 10-200 µM.[5][9][11] For detailed EC50 values, please refer to the data table below.
Q4: How should I prepare and store this compound solutions?
A4: this compound is soluble in water, though gentle warming may be required. For higher concentrations, 1eq. NaOH can be used. It is recommended to store the solid compound at room temperature. For stock solutions, it is best practice to prepare them fresh, but if storage is necessary, aliquoting and freezing at -20°C is advisable to prevent degradation from repeated freeze-thaw cycles.
Troubleshooting Guide
If you are not observing the expected electrophysiological response after applying this compound, work through the following potential issues, starting with the most common and simple to diagnose.
Issue 1: Problems with the Compound or its Delivery
| Potential Cause | Troubleshooting Steps |
| Incorrect Concentration | Verify your calculations for the stock and final bath concentrations. The required concentration can vary significantly based on the tissue preparation and the specific mGluR subtypes present. |
| Compound Degradation | Prepare a fresh solution of this compound from the solid compound. Ensure the solid has been stored correctly at room temperature. |
| Inadequate Perfusion/Delivery | Ensure your perfusion system is functioning correctly and delivering the drug to the slice or cell at the intended concentration. Check for clogs in the perfusion lines and that the flow rate is adequate. |
| pH of the Solution | Changes in pH can affect both the compound's activity and neuronal health. Verify that the pH of your artificial cerebrospinal fluid (aCSF) is stable after the addition of this compound. |
Issue 2: Experimental Conditions and Preparation
| Potential Cause | Troubleshooting Steps |
| Slice/Cell Health | Poor tissue health is a common reason for a lack of response. Ensure your slicing and incubation procedures are optimized to maintain neuronal viability. Check the baseline electrophysiological properties of your cells (e.g., resting membrane potential, input resistance) to confirm they are healthy before drug application. |
| Receptor Desensitization | Prolonged exposure to an agonist can cause receptor desensitization.[12][13] Apply this compound for shorter durations or include longer washout periods between applications to allow for receptor recovery. |
| Lack of Target Receptors | The expression of mGluR subtypes varies between brain regions and developmental stages.[2][3] Confirm from literature that the specific neurons you are studying are expected to express Group I or Group II mGluRs. In some preparations, like primary glial or neuronal cultures, this compound may not elicit certain responses (e.g., cAMP accumulation) that are seen in slice preparations.[14][15] |
| Voltage-Clamp/Current-Clamp Issues | Ensure your recording configuration is stable. In voltage-clamp, a high series resistance can lead to voltage-clamp errors, potentially masking the drug's effect. In current-clamp, changes in input resistance should be monitored.[16][17] |
Issue 3: Complex Biological Factors
| Potential Cause | Troubleshooting Steps |
| Modulation by Other Neurotransmitters | The effect of mGluR activation can be influenced by other neurotransmitter systems. Consider if other receptors are being simultaneously activated in your preparation that might counteract the effect of this compound. |
| Intracellular Signaling Pathway Issues | The electrophysiological response to this compound is dependent on intracellular signaling cascades.[18][19] If your internal pipette solution is missing key components (e.g., GTP for G-protein activation), the downstream effects of mGluR activation may be blocked. |
| Developmental Switches | The signaling mechanisms coupled to mGluRs can change during development.[2] Ensure the age of the animal is appropriate for the expected response you are investigating. |
Quantitative Data
Table 1: EC50 Values of this compound for various mGluR Subtypes
| mGluR Subtype | EC50 (µM) | Cell Type | Reference(s) |
| mGluR1 | 15 | CHO cells | [1][15] |
| mGluR2 | 2 | CHO cells | [1][15] |
| mGluR3 | 40 | CHO cells | [15] |
| mGluR4 | ~800 | Baby hamster kidney cells | [1] |
| mGluR5 | 23 | CHO cells | [1][15] |
| mGluR6 | 82 | CHO cells | [15] |
Experimental Protocols
Standard Protocol for this compound Application in a Brain Slice Patch-Clamp Experiment
-
Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the desired brain region using a vibratome in ice-cold, oxygenated slicing solution.
-
Recovery: Allow slices to recover in oxygenated aCSF at a physiological temperature (e.g., 32-34°C) for at least 30 minutes, followed by storage at room temperature for at least 1 hour before recording.
-
Recording Setup: Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at a constant rate (e.g., 2-3 ml/min).
-
Patch-Clamp Recording: Obtain a whole-cell patch-clamp recording from a neuron in the region of interest.
-
Baseline Recording: Record a stable baseline of the desired electrophysiological parameter (e.g., holding current in voltage-clamp, or membrane potential in current-clamp) for at least 5-10 minutes.
-
Drug Application: Switch the perfusion to aCSF containing the desired concentration of this compound (e.g., 50 µM).
-
Record Response: Continue recording to observe the effect of this compound until the response reaches a steady state.
-
Washout: Switch the perfusion back to the control aCSF to wash out the drug and observe if the baseline activity recovers.
Visualizations
Signaling Pathways
References
- 1. This compound | GluR | TargetMol [targetmol.com]
- 2. Group 1 mGluR-dependent synaptic long-term depression (mGluR-LTD): mechanisms and implications for circuitry & disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabotropic glutamate receptor - Wikipedia [en.wikipedia.org]
- 4. Group 1 and 2 Metabotropic Glutamate Receptors Play Differential Roles in Hippocampal Long-Term Depression and Long-Term Potentiation in Freely Moving Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a metabotropic receptor agonist, produces calcium mobilization and an inward current in cultured cerebellar Purkinje neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (trans-D,L-1-amino-1,3-cyclopentanedicarboxylic acid) elicited oscillation of membrane potentials in rat dorsolateral septal nucleus neurons recorded intracellularly in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of postsynaptic metabotropic glutamate receptors by this compound hyperpolarizes neurons of the basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound reduces multiple components of synaptic transmission in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound selectively inhibits excitability of hippocampal CA1 neurones | Institut für Physiologie [physiologie2.uni-tuebingen.de]
- 10. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of a metabotropic glutamate agonist, this compound, on cortical epileptiform activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulation of metabotropic glutamate receptor signaling, desensitization and endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanisms of differential desensitization of metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Trans-(+-)-1-amino-1,3-cyclopentanedicarboxylate (this compound) stimulates cAMP accumulation in rat cerebral cortical slices but not in glial or neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Troubleshooting Variability in trans-ACPD Experimental Results: A Technical Support Center
Welcome to the technical support center for researchers utilizing the metabotropic glutamate (B1630785) receptor (mGluR) agonist, trans-ACPD. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common sources of variability in experimental results. Whether you are a seasoned researcher or new to working with this compound, this guide aims to help you achieve more consistent and reliable data in your electrophysiology, calcium imaging, and other pharmacological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which receptors does it activate?
A1: this compound (trans-(±)-1-amino-1,3-cyclopentanedicarboxylic acid) is a selective agonist for metabotropic glutamate receptors (mGluRs). It is an equimolecular mixture of (1S,3R)-ACPD and (1R,3S)-ACPD. It primarily activates Group I and Group II mGluRs.[1][2] The potency of this compound varies across the different mGluR subtypes.
Q2: What are the typical working concentrations for this compound?
A2: The effective concentration of this compound can vary significantly depending on the experimental preparation and the specific mGluR subtype being targeted. Generally, concentrations in the range of 10-100 µM are used in brain slice preparations.[3] For cultured cells, concentrations might differ. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q3: How should I prepare and store this compound solutions?
A3: Proper preparation and storage of this compound solutions are critical for maintaining its activity and ensuring reproducible results.
-
Solubility: this compound is soluble in water with gentle warming (up to 5 mM) and in 1 M NaOH (up to 50 mM). For aqueous stock solutions, you may need to warm the solution slightly to fully dissolve the compound.
-
Stock Solutions: It is recommended to prepare a concentrated stock solution (e.g., 10-50 mM) in water or a suitable buffer. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[4]
-
Storage: Solid this compound should be stored at room temperature. Stock solutions should be stored at -20°C or -80°C.[4] At -20°C, solutions are generally stable for up to one month, while at -80°C, they can be stable for up to two years.[4] It is best to use freshly prepared working solutions for each experiment.[4]
Q4: What are the expected downstream effects of this compound application?
A4: Activation of Group I mGluRs (mGluR1 and mGluR5) by this compound typically leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores.[5][6] Activation of Group II mGluRs (mGluR2 and mGluR3) is generally coupled to the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. In neurons, this compound application can lead to various effects, including membrane depolarization or hyperpolarization, changes in neuronal excitability, and modulation of synaptic transmission.[7][8]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Potential Causes | Troubleshooting Steps |
| No response or a very weak response to this compound application. | 1. Degraded this compound solution: Improper storage or repeated freeze-thaw cycles can lead to degradation of the compound.[4] 2. Incorrect concentration: The concentration of this compound may be too low to elicit a response. 3. Low receptor expression: The cells or tissue preparation may have low expression levels of the target mGluRs. 4. Desensitization of receptors: Prolonged exposure to agonists can lead to receptor desensitization. | 1. Prepare fresh solutions: Always use freshly prepared working solutions from a properly stored stock.[4] Prepare new aliquots from a fresh batch of solid compound if necessary. 2. Perform a dose-response curve: Determine the optimal concentration for your specific experimental setup. 3. Verify receptor expression: Use techniques like Western blotting or immunohistochemistry to confirm the presence of mGluRs in your preparation. 4. Optimize application time: Apply this compound for shorter durations or include washout periods between applications. |
| High variability in the magnitude of the response between experiments. | 1. Inconsistent solution preparation: Variations in the final concentration of this compound. 2. Differences in cell health or slice viability: Poor cell or tissue health can lead to inconsistent responses.[9] 3. Fluctuation in experimental conditions: Changes in temperature, pH, or perfusion rate can affect the response. | 1. Standardize solution preparation: Use a precise and consistent protocol for preparing all solutions. 2. Monitor cell/slice health: Ensure consistent and optimal conditions for your biological preparation. For brain slices, use a protective recovery method.[10] 3. Control experimental parameters: Maintain stable temperature, pH, and perfusion rates throughout all experiments. |
| Unexpected or off-target effects observed. | 1. Non-specific binding: At high concentrations, this compound may have off-target effects. 2. Interaction with other signaling pathways: The cellular response may be a result of complex interactions between mGluR signaling and other pathways.[6] | 1. Use the lowest effective concentration: Determine the minimal concentration that produces a reliable response. 2. Use specific antagonists: Employ selective antagonists for different mGluR subtypes to confirm that the observed effect is mediated by the intended receptor. |
| Inconsistent calcium signals in imaging experiments. | 1. Dye loading issues: Inconsistent loading of calcium indicators can lead to variable fluorescence signals. 2. Phototoxicity or photobleaching: Excessive laser power or prolonged exposure can damage cells and bleach the fluorescent indicator.[11] 3. Movement artifacts: Movement of the sample during imaging can cause apparent changes in fluorescence.[11] | 1. Optimize dye loading protocol: Standardize the concentration of the indicator, incubation time, and temperature.[12] 2. Minimize light exposure: Use the lowest possible laser power and exposure time that still provides a good signal-to-noise ratio.[11] 3. Use a motion correction algorithm: If movement is an issue, apply a post-acquisition motion correction algorithm. Consider using a ratiometric calcium indicator or a co-expressed fluorescent protein for normalization.[11] |
Data Presentation
Table 1: EC50 Values of this compound for various mGluR Subtypes
| mGluR Subtype | EC50 (µM) | Cell Type | Reference |
| mGluR1 | 15 | CHO cells | |
| mGluR2 | 2 | CHO cells | |
| mGluR4 | ~800 | Baby hamster kidney cells | |
| mGluR5 | 23 | CHO cells |
Experimental Protocols
Detailed Methodology for Brain Slice Electrophysiology
This protocol provides a general framework for recording this compound-induced effects in acute brain slices.
-
Acute Brain Slice Preparation:
-
Anesthetize the animal and perform transcardial perfusion with ice-cold, oxygenated NMDG-based slicing solution.[10]
-
Rapidly dissect the brain and prepare 250-400 µm thick slices using a vibratome in the same ice-cold slicing solution.[13]
-
Transfer slices to a recovery chamber with NMDG-based solution at 32-34°C for 10-15 minutes.[13]
-
Transfer slices to a holding chamber with oxygenated artificial cerebrospinal fluid (aCSF) at room temperature for at least 1 hour before recording.[13]
-
-
Whole-Cell Patch-Clamp Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF (2-3 ml/min) at 30-32°C.
-
Identify healthy neurons using DIC or IR microscopy.
-
Obtain a whole-cell patch-clamp recording using a borosilicate glass pipette filled with an appropriate internal solution.
-
Record baseline neuronal activity (e.g., resting membrane potential, input resistance, spontaneous or evoked postsynaptic currents).
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Bath-apply this compound at the desired concentration and record the changes in neuronal properties.
-
Wash out the drug to observe the reversibility of the effect.
-
Detailed Methodology for Calcium Imaging
This protocol outlines the general steps for imaging this compound-induced calcium transients.
-
Cell Preparation and Indicator Loading:
-
For cultured cells, plate them on glass-bottom dishes suitable for imaging.
-
Load the cells with a calcium indicator dye (e.g., Fura-2, Fluo-4) or use cells expressing a genetically encoded calcium indicator (e.g., GCaMP).[12]
-
For chemical indicators, prepare a 2x dye solution and mix it with a 2x cell suspension. Incubate for 15-30 minutes at 37°C.[12]
-
Wash the cells 2-3 times with imaging buffer to remove excess dye.[12]
-
-
Imaging:
-
Mount the dish on an inverted microscope equipped for fluorescence imaging.
-
Acquire a baseline fluorescence signal before applying the stimulus.
-
Apply this compound to the imaging chamber.
-
Record the changes in fluorescence intensity over time.
-
Use appropriate software (e.g., ImageJ/Fiji) for data analysis, including background subtraction, motion correction, and calculation of fluorescence ratios or ΔF/F.[12]
-
Mandatory Visualization
References
- 1. This compound | GluR | TargetMol [targetmol.com]
- 2. resources.tocris.com [resources.tocris.com]
- 3. Effects of a metabotropic glutamate agonist, this compound, on cortical epileptiform activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Activation of postsynaptic metabotropic glutamate receptors by this compound hyperpolarizes neurons of the basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of postsynaptic metabotropic glutamate receptors by trans- ACPD hyperpolarizes neurons of the basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound selectively inhibits excitability of hippocampal CA1 neurones | Institut für Physiologie [physiologie2.uni-tuebingen.de]
- 9. A protocol to investigate cellular and circuit mechanisms generating sharp wave ripple oscillations in rodent basolateral amygdala using ex vivo slices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fenglaboratory.org [fenglaboratory.org]
- 11. A biologist’s checklist for calcium imaging and optogenetic analysis [focalplane.biologists.com]
- 12. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing trans-ACPD for mGluR Activation
Welcome to the technical support center for the use of trans-ACPD in metabotropic glutamate (B1630785) receptor (mGluR) activation experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which mGluR subtypes does it activate?
(±)-trans-ACPD is a selective agonist for metabotropic glutamate receptors, primarily activating Group I and Group II mGluRs.[1] It is an equimolecular mixture of (1S,3R)-ACPD and (1R,3S)-ACPD.[1] Its potency varies across the different receptor subtypes.
Q2: What is the recommended concentration range for this compound?
The optimal concentration of this compound is highly dependent on the specific mGluR subtype being targeted and the experimental system. A dose-response curve should always be generated to determine the optimal concentration for your specific assay. However, based on published data, a general starting range is between 10 µM and 100 µM.[2][3] Concentrations up to 1000 µM have been used in some studies.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in water with gentle warming and in 1eq. NaOH.[1] For a stock solution, dissolving in 1eq. NaOH can achieve a higher concentration (e.g., 50 mM).[1] It is recommended to store stock solutions at -20°C for long-term use. For short-term storage, refrigeration at 4°C is acceptable. Always refer to the manufacturer's instructions for specific storage recommendations.
Q4: What are the expected downstream signaling effects of mGluR activation by this compound?
Activation of Group I mGluRs (mGluR1 and mGluR5) typically leads to the activation of phospholipase C (PLC), resulting in the hydrolysis of phosphoinositides (PIs) and subsequent mobilization of intracellular calcium.[4][5] Group II mGluRs (mGluR2 and mGluR3) are generally coupled to the inhibition of adenylyl cyclase, leading to a decrease in cAMP levels.[5]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or weak response to this compound | Sub-optimal this compound concentration: The concentration may be too low to elicit a response. | Perform a dose-response experiment to determine the EC50 in your system. Start with a broad range (e.g., 1 µM to 1 mM). |
| Receptor desensitization: Prolonged exposure to agonists can lead to receptor desensitization. | Reduce the incubation time with this compound. Consider using a perfusion system for acute application. | |
| Incorrectly prepared or degraded this compound: Improper storage or handling can lead to degradation. | Prepare fresh stock solutions. Verify the purity and integrity of your this compound. | |
| Low receptor expression: The cell line or tissue preparation may have low endogenous expression of the target mGluR. | Use a system with known high expression of the target mGluR or consider transiently or stably expressing the receptor. | |
| High background signal or non-specific effects | This compound concentration is too high: High concentrations can lead to off-target effects or excitotoxicity.[6] | Lower the concentration of this compound. Ensure you are working within the selective range for your target receptor. |
| Activation of multiple mGluR subtypes: this compound is not completely selective and can activate multiple receptor subtypes. | Use more selective agonists for the specific mGluR subtype of interest if available. Alternatively, use antagonists to block the activity of undesired subtypes. | |
| Variability between experiments | Inconsistent cell culture or tissue preparation conditions: Differences in cell density, passage number, or tissue health can affect receptor expression and signaling. | Standardize all experimental parameters, including cell culture conditions and tissue dissection protocols. |
| Inconsistent agonist application: Variations in the timing or method of this compound application can lead to variable results. | Use automated perfusion systems for precise and reproducible drug application. |
Quantitative Data Summary
| Parameter | mGluR1 | mGluR2 | mGluR5 | mGluR4 | Reference |
| EC50 (µM) | 15 | 2 | 23 | ~800 | [1] |
| EC50 (µM) in CHO cells | 15 | 2 | 23 | ~800 | |
| EC50 for PI Hydrolysis (µM) | 51 (in neonatal rat hippocampal slices) | - | - | - | [4] |
Experimental Protocols
Protocol 1: Determination of EC50 for this compound using a Calcium Mobilization Assay
This protocol is designed to determine the half-maximal effective concentration (EC50) of this compound for activating Gq-coupled mGluRs (e.g., mGluR1, mGluR5) by measuring intracellular calcium mobilization.
Materials:
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Cells expressing the mGluR of interest (e.g., HEK293 cells stably expressing mGluR1)
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Culture medium (e.g., DMEM with 10% FBS)
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Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
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Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
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Pluronic F-127
-
This compound
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with an injection system
Procedure:
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Cell Plating: Seed the cells into a 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the culture medium from the wells and wash once with HBSS.
-
Add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Washing: After incubation, gently wash the cells twice with HBSS to remove excess dye.
-
Baseline Fluorescence Measurement: Add 100 µL of HBSS to each well and measure the baseline fluorescence using the plate reader (Excitation/Emission wavelengths appropriate for the chosen dye, e.g., 485/520 nm for Fluo-4).
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This compound Application:
-
Prepare a range of this compound concentrations (e.g., from 10 nM to 1 mM) in HBSS.
-
Using the plate reader's injector, add a defined volume (e.g., 20 µL) of the this compound solutions to the respective wells.
-
-
Signal Detection: Immediately after injection, continuously record the fluorescence signal for at least 2-3 minutes to capture the peak response.
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
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Normalize the data by expressing the response as a percentage of the maximal response.
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Plot the normalized response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Visualizations
Caption: Signaling pathways for Group I and Group II mGluRs activated by this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Logical troubleshooting guide for this compound experiments.
References
- 1. This compound | GluR | TargetMol [targetmol.com]
- 2. This compound, a metabotropic receptor agonist, produces calcium mobilization and an inward current in cultured cerebellar Purkinje neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of a metabotropic glutamate agonist, this compound, on cortical epileptiform activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Activation of Metabotropic Glutamate Receptors Protects Nerve Cells from Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
stability and proper storage of trans-ACPD solutions
This guide provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of trans-ACPD solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity and efficacy of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store solid this compound?
A1: Solid this compound is stable for extended periods when stored under the correct conditions. For optimal long-term stability, it is recommended to store the powdered form at -20°C, where it can be stable for at least three years.[1][2] For shorter durations, storage at 4°C for up to two years is also acceptable.[1]
Q2: How should I prepare a stock solution of this compound?
A2: The preparation of a stock solution depends on the desired solvent and concentration. This compound has limited solubility in water but is more soluble in basic solutions or organic solvents like DMSO.[3] For aqueous solutions, it can be soluble up to 5 mM with gentle warming. For higher concentrations, 1eq. NaOH can be used to achieve up to 50 mM, or DMSO can be used to reach 50 mg/mL.[1][2][4] It is crucial to use the batch-specific molecular weight provided on the certificate of analysis for precise molarity calculations.[4]
Q3: What are the optimal storage conditions for this compound stock solutions?
A3: To prevent degradation, stock solutions should be aliquoted into single-use volumes and stored in tightly sealed vials.[1] This practice minimizes contamination and avoids repeated freeze-thaw cycles, which can compromise the stability of the compound.[1] For long-term storage, -80°C is recommended, which can preserve the solution for up to two years.[1] Storage at -20°C is suitable for shorter periods, typically up to one year.[1]
Q4: How long can I expect my this compound solution to be stable?
A4: The stability of your this compound solution is highly dependent on the solvent used and the storage conditions. Aqueous solutions are generally less stable than those prepared in DMSO. For in vivo experiments, it is strongly recommended to use freshly prepared solutions on the same day.[1] When stored properly at -80°C, solutions in solvents like DMSO can be expected to remain stable for up to two years.[1]
Solution Stability and Storage Summary
The following table summarizes the recommended storage conditions and expected stability for this compound in both solid and solution forms.
| Form | Storage Temperature | Recommended Solvent | Expected Stability |
| Solid Powder | -20°C | N/A | ≥ 3 years[1][2][3] |
| 4°C | N/A | Up to 2 years[1] | |
| Room Temperature | N/A | Suitable for shipping; not for long-term storage[3][4] | |
| Stock Solution | -80°C | DMSO | Up to 2 years[1] |
| -20°C | DMSO, 1eq. NaOH | Up to 1 year[1] | |
| 4°C | Aqueous Buffer | Short-term use (days); prepare fresh for best results |
Experimental Protocols
Protocol 1: Preparation of an Aqueous this compound Stock Solution (5 mM)
-
Weighing: Accurately weigh the required amount of solid this compound using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of high-purity water to achieve a 5 mM concentration.
-
Warming: Gently warm the solution (e.g., in a 37°C water bath) and vortex intermittently until the solid is completely dissolved. Do not boil the solution.
-
Sterilization: If for use in cell culture, sterilize the solution by passing it through a 0.22 µm syringe filter.[1]
-
Aliquoting and Storage: Dispense the solution into single-use, sterile microcentrifuge tubes. Store immediately at -20°C or -80°C.
Protocol 2: Preparation of a High-Concentration this compound Stock Solution in DMSO (50 mg/mL)
-
Weighing: In a chemical fume hood, accurately weigh the desired amount of this compound.
-
Solvent Addition: Add a sufficient volume of newly opened, anhydrous DMSO to reach a concentration of 50 mg/mL.[1]
-
Dissolution: Aid dissolution by using an ultrasonic bath if necessary.[1] Ensure the vial is tightly capped.
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into single-use vials designed for low-temperature storage. Store promptly at -80°C.
Troubleshooting Guide
Issue 1: The solid this compound will not dissolve in water at the desired concentration.
-
Cause: this compound has limited solubility in neutral water.[3]
-
Solution:
Issue 2: The prepared solution appears cloudy or has precipitated after storage.
-
Cause: This may be due to the compound coming out of solution at low temperatures, especially for aqueous solutions near their saturation limit. It could also indicate degradation or contamination.
-
Solution:
-
Before use, bring the aliquot to room temperature.
-
Gently vortex the solution to see if the precipitate redissolves.
-
If the precipitate remains, it is best to discard the aliquot and prepare a fresh solution, as the concentration may no longer be accurate.
-
Issue 3: Reduced or no biological effect is observed in the experiment.
-
Cause: This could be due to the degradation of this compound, inaccurate concentration, or improper storage.
-
Solution:
-
Verify Storage: Confirm that the stock solutions have been stored at the correct temperature and protected from light.
-
Avoid Freeze-Thaw Cycles: Ensure that the aliquots have not been subjected to repeated temperature fluctuations.[1]
-
Prepare Fresh: The most reliable solution is to prepare a new stock solution from the solid compound. For critical in vivo experiments, always use a freshly prepared working solution.[1]
-
Visual Guides
Caption: A flowchart outlining the key steps for preparing and storing this compound solutions.
Caption: A decision tree to troubleshoot experiments showing reduced this compound efficacy.
References
Technical Support Center: Experiments Involving trans-ACPD
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trans-ACPD (trans-(±)-1-Amino-1,3-cyclopentanedicarboxylic acid). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with this potent metabotropic glutamate (B1630785) receptor (mGluR) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which receptors does it target?
A: this compound is a selective agonist for metabotropic glutamate receptors (mGluRs). It is a racemic mixture of (1S,3R)-ACPD and (1R,3S)-ACPD and is active at both Group I and Group II mGluRs. It is commonly used to study the physiological roles of these receptors in the central nervous system, which include modulation of synaptic transmission and neuronal excitability.[1]
Q2: What are the downstream signaling pathways activated by this compound?
A: As a Group I and Group II mGluR agonist, this compound can activate multiple signaling cascades. Group I mGluRs (mGluR1 and mGluR5) typically couple to Gq/G11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1][2] Group II mGluRs (mGluR2 and mGluR3) are generally coupled to Gi/Go proteins, and their activation leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.
Q3: What is the recommended solvent and storage for this compound?
A: this compound is soluble in water with gentle warming and to a greater extent in aqueous base solutions like 1eq. NaOH. For long-term storage, it is recommended to store the solid compound at room temperature. Stock solutions should be prepared fresh, but if necessary, can be stored at -20°C for short periods. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Problem 1: Inconsistent or no response to this compound application.
| Possible Cause | Troubleshooting Step |
| Degraded this compound | Prepare fresh stock solutions of this compound for each experiment. If using a previously prepared stock, ensure it has been stored properly and for a limited time. |
| Incorrect Concentration | Verify the final concentration of this compound in your experimental setup. The effective concentration can vary significantly depending on the cell type and receptor subtype being studied (see Table 1). Perform a dose-response curve to determine the optimal concentration for your specific model. |
| Low Receptor Expression | Ensure that your cell line or tissue preparation expresses the target mGluRs at a sufficient level. This can be verified using techniques like Western blotting, immunohistochemistry, or qPCR. |
| Receptor Desensitization | Prolonged or repeated application of a high concentration of an agonist can lead to receptor desensitization. Reduce the duration and/or concentration of this compound application. Include washout periods between applications. |
| pH of the Solution | Ensure the pH of your experimental buffer is within the optimal physiological range (typically 7.2-7.4). Significant deviations in pH can affect both receptor function and ligand binding. |
Problem 2: Observing off-target or unexpected effects.
| Possible Cause | Troubleshooting Step |
| Non-specific Binding | At high concentrations, this compound may exhibit off-target effects.[3] Use the lowest effective concentration determined from a dose-response curve. Consider using more selective agonists for specific mGluR subtypes if available for your research question. |
| Excitotoxicity | Excessive activation of glutamate receptors can lead to excitotoxicity and cell death, particularly in neuronal cultures.[4] Monitor cell viability using assays like LDH or Trypan Blue exclusion. Reduce the concentration or duration of this compound exposure. |
| Activation of Multiple mGluR Subtypes | This compound activates both Group I and Group II mGluRs, which can have opposing effects on adenylyl cyclase. This can lead to complex downstream signaling. Use selective antagonists for specific mGluR subtypes to isolate the effects of interest. For example, use a Group I antagonist like LY367385 for mGluR1 to isolate Group II effects.[1] |
| Interaction with other receptor systems | Metabotropic glutamate receptors are known to modulate the activity of other receptors, such as NMDA receptors.[5] Be aware of potential cross-talk between signaling pathways in your experimental system. |
Problem 3: Precipitation of this compound in solution.
| Possible Cause | Troubleshooting Step |
| Low Solubility in Neutral pH | This compound has limited solubility in neutral aqueous solutions. Gentle warming can aid dissolution. |
| Incorrect Solvent | While soluble in water, solubility is enhanced in a slightly basic solution. Preparing a concentrated stock in a small amount of 1eq. NaOH before diluting it in your experimental buffer can prevent precipitation. |
| High Concentration | Attempting to prepare a stock solution at a concentration that exceeds its solubility limit will result in precipitation. Refer to the manufacturer's instructions and solubility data. |
Quantitative Data Summary
Table 1: Effective Concentrations (EC₅₀) of this compound at various mGluR Subtypes
| mGluR Subtype | Reported EC₅₀ (µM) | Cell Type/System | Reference |
| mGluR1 | 15 | CHO cells | [6] |
| mGluR2 | 2 | CHO cells | [6][7] |
| mGluR3 | 40 | CHO cells | [6] |
| mGluR4 | ~800 | Baby hamster kidney cells | [6][7] |
| mGluR5 | 23 | CHO cells | [6][7] |
| mGluR6 | 82 | CHO cells | [6] |
| cAMP Accumulation | 47.8 | Rat cerebral cortical slices | [6][8] |
| Phosphoinositide Hydrolysis | 51 | Neonatal rat hippocampal slices | [7][9] |
Experimental Protocols
Protocol 1: Calcium Imaging in Cultured Neurons
-
Cell Preparation: Plate primary neurons or a suitable neuronal cell line on glass-bottom dishes coated with an appropriate substrate (e.g., poly-D-lysine).
-
Dye Loading: Incubate the cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at 37°C.
-
Wash: Gently wash the cells with the physiological buffer to remove excess dye.
-
Baseline Measurement: Acquire baseline fluorescence images for 1-2 minutes to establish a stable baseline.
-
This compound Application: Add this compound to the imaging chamber at the desired final concentration (e.g., 10-100 µM).[10]
-
Data Acquisition: Continuously record fluorescence changes for several minutes to capture the full calcium transient.
-
Data Analysis: Calculate the change in intracellular calcium concentration based on the fluorescence ratio (for ratiometric dyes like Fura-2) or the change in fluorescence intensity (for single-wavelength dyes like Fluo-4).
Protocol 2: Electrophysiology (Whole-Cell Patch-Clamp in Brain Slices)
-
Slice Preparation: Prepare acute brain slices (e.g., 300-400 µm thick) from the brain region of interest using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF) continuously bubbled with 95% O₂ / 5% CO₂.
-
Recovery: Allow slices to recover in a holding chamber with oxygenated aCSF at room temperature for at least 1 hour.
-
Recording: Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF.
-
Patching: Obtain a whole-cell patch-clamp recording from a neuron of interest.
-
Baseline Recording: Record baseline synaptic activity (e.g., spontaneous or evoked postsynaptic currents/potentials) for a stable period (e.g., 5-10 minutes).
-
This compound Perfusion: Switch the perfusion to aCSF containing this compound at the desired concentration (e.g., 10-100 µM).[11]
-
Effect Recording: Continue recording to observe the effect of this compound on synaptic transmission or neuronal excitability.
-
Washout: Perfuse with normal aCSF to determine if the effects are reversible.
Visualizations
Caption: Signaling pathways activated by this compound via Group I and Group II mGluRs.
References
- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Off-target side-effects – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 4. This compound (trans-D,L-1-amino-1,3-cyclopentanedicarboxylic acid) elicited oscillation of membrane potentials in rat dorsolateral septal nucleus neurons recorded intracellularly in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabotropic glutamate receptor - Wikipedia [en.wikipedia.org]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | GluR | TargetMol [targetmol.com]
- 8. Trans-(+-)-1-amino-1,3-cyclopentanedicarboxylate (this compound) stimulates cAMP accumulation in rat cerebral cortical slices but not in glial or neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound, a metabotropic receptor agonist, produces calcium mobilization and an inward current in cultured cerebellar Purkinje neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of a metabotropic glutamate agonist, this compound, on cortical epileptiform activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Excitotoxicity with High Concentrations of trans-ACPD
Welcome to the technical support center for researchers utilizing trans-ACPD to mitigate excitotoxicity. This resource provides troubleshooting guidance and frequently asked questions to assist you in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism for high concentrations of this compound in preventing excitotoxicity?
High concentrations of this compound, a selective agonist for metabotropic glutamate (B1630785) receptors (mGluRs), are thought to prevent excitotoxicity through several mechanisms. As an agonist for both Group I and Group II mGluRs, its effects can be complex. The neuroprotective effects are often attributed to the activation of Group II mGluRs, which can inhibit NMDAR-induced calcium responses.[1] Additionally, activation of postsynaptic mGluRs can lead to hyperpolarization of neurons, reducing their overall excitability.[2][3] This hyperpolarization can be mediated by the activation of calcium-dependent potassium conductances.[2] Some studies have shown that mGluR agonists like this compound can offer partial protection against NMDA-mediated excitotoxicity.[4]
Q2: Are there any contradictory effects of high concentrations of this compound reported in the literature?
Yes, some studies suggest that excessive activation of metabotropic glutamate receptors by high concentrations of this compound could potentially lead to cellular toxicity or be associated with conditions like epilepsy.[5] It has been observed to induce burst firing and epileptiform activity in certain experimental models.[5][6] Therefore, the concentration and experimental context are critical factors in determining the ultimate effect of this compound.
Q3: What are the typical concentration ranges of this compound used to study neuroprotection against excitotoxicity?
Concentrations of this compound used in research vary, but for neuroprotective effects against excitotoxicity, studies have reported using concentrations in the micromolar range. For instance, a concentration of 100 µM has been shown to have a protective effect against glutamate-induced damage in cortical neuron cultures.[4] Other studies investigating its effects on neuronal excitability have used concentrations ranging from 100-250 µM.[7] It is crucial to perform dose-response experiments to determine the optimal concentration for your specific model system.
Q4: How does this compound interact with other glutamate receptors?
This compound is a selective agonist for metabotropic glutamate receptors, but it's important to consider its indirect effects on ionotropic glutamate receptors (iGluRs) like AMPA and NMDA receptors. The activation of mGluRs can modulate the function of iGluRs. For example, some research suggests that mGluR activation can suppress AMPA receptor responses.[8] This modulation is a key aspect of its neuroprotective potential, as overactivation of iGluRs is a primary driver of excitotoxicity.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Increased neuronal excitability or cell death observed with high concentrations of this compound. | The concentration of this compound may be too high for the specific cell type or experimental conditions, leading to excessive mGluR activation and potential toxicity.[5] | Perform a detailed dose-response curve to identify the optimal neuroprotective concentration without inducing excitability. Start with lower concentrations and incrementally increase them while monitoring cell viability and neuronal activity. |
| Inconsistent or no neuroprotective effect observed. | 1. Suboptimal Concentration: The concentration of this compound may be insufficient to counteract the excitotoxic insult. 2. Timing of Application: Pre-treatment or co-application of this compound with the excitotoxic agent may be critical. 3. Cell Culture Conditions: The age and health of the neuronal cultures can influence their susceptibility to excitotoxicity and their response to neuroprotective agents. | 1. Re-evaluate the concentration based on literature and your pilot dose-response data.[4] 2. Optimize the timing of this compound application. A 30-minute pre-treatment has been shown to be effective in some studies.[4] 3. Ensure your cell cultures are healthy and at an appropriate developmental stage for excitotoxicity studies. |
| Variability in experimental results. | 1. Reagent Stability: this compound solutions may degrade over time. 2. pH of the solution: The pH of the experimental buffer can affect receptor binding and neuronal health. | 1. Prepare fresh stock solutions of this compound for each experiment. Store stock solutions as recommended by the manufacturer. 2. Verify and maintain the pH of all experimental solutions to ensure physiological relevance. |
| Unexpected changes in membrane potential. | This compound can induce hyperpolarization in some neurons and depolarization in others, depending on the specific mGluR subtypes expressed and the downstream signaling pathways activated.[2][3] | Characterize the electrophysiological response of your specific neuronal population to this compound using techniques like patch-clamp recording to understand its baseline effect before inducing excitotoxicity. |
Quantitative Data Summary
Table 1: EC50 Values of (±)-trans-ACPD at different mGlu Receptors
| Receptor Subtype | EC50 (µM) |
| mGluR2 | 2 |
| mGluR1 | 15 |
| mGluR5 | 23 |
| mGluR4 | ~800 |
Data sourced from Tocris Bioscience.
Experimental Protocols
Protocol 1: Assessing Neuroprotection of this compound against Glutamate-Induced Excitotoxicity in Cortical Neurons
This protocol is adapted from a study by Koh et al. (1991) as cited in a later paper.[4]
1. Cell Culture:
- Culture primary E14 mouse cortical neurons in 96-well plates.
- Allow neurons to mature for 8 days in vitro.
2. Pre-treatment with this compound:
- Prepare a stock solution of this compound in an appropriate solvent (e.g., water with gentle warming or 1eq. NaOH).
- Pre-treat the neuronal cultures with 100 µM this compound for 30 minutes.
3. Induction of Excitotoxicity:
- Expose the cultures to varying concentrations of glutamate for 10 minutes.
4. Post-treatment and Viability Assay:
- Remove the glutamate-containing medium.
- Return the original culture medium containing this compound to the cells.
- To isolate the mGluR-mediated effect, include a condition with the NMDA receptor antagonist AP-5 (100 µM) to block downstream NMDA receptor activation.
- Assess cell viability 24 hours later using a standard method like the MTT assay.
Visualizations
Caption: Logical workflow of excitotoxicity and its prevention by this compound.
Caption: Experimental workflow for assessing neuroprotection by this compound.
References
- 1. Various facets of excitotoxicity [explorationpub.com]
- 2. Activation of postsynaptic metabotropic glutamate receptors by this compound hyperpolarizes neurons of the basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of postsynaptic metabotropic glutamate receptors by trans- ACPD hyperpolarizes neurons of the basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidative Glutamate Toxicity Can Be a Component of the Excitotoxicity Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (trans-D,L-1-amino-1,3-cyclopentanedicarboxylic acid) elicited oscillation of membrane potentials in rat dorsolateral septal nucleus neurons recorded intracellularly in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of a metabotropic glutamate agonist, this compound, on cortical epileptiform activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound selectively inhibits excitability of hippocampal CA1 neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intracellular Mechanisms Underlying the Suppression of AMPA Responses by this compound in Cultured Chick Purkinje Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Specificity of trans-ACPD Effects in Complex Systems
Welcome to the technical support center for researchers utilizing trans-ACPD (trans-1-Amino-1,3-cyclopentanedicarboxylic acid) in their experiments. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help ensure the specificity of this compound's effects in complex biological systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a synthetic agonist of metabotropic glutamate (B1630785) receptors (mGluRs). It is a racemic mixture of (1S,3R)-ACPD and (1R,3S)-ACPD. This compound is primarily active at Group I and Group II mGluRs, which are G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission.[1]
Q2: What are the downstream signaling pathways activated by this compound?
A2: Activation of Group I mGluRs (mGluR1 and mGluR5) by this compound typically couples to Gq/G11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC). Group II mGluRs (mGluR2 and mGluR3) are generally coupled to Gi/o proteins, and their activation by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.
Q3: How can I be sure that the effects I'm observing are specifically due to mGluR activation by this compound?
A3: Ensuring specificity is crucial. The most effective approach is to use selective antagonists for the mGluR subtypes you are investigating. Pre-treatment with an appropriate antagonist should block the effects of this compound. Additionally, employing structurally unrelated mGluR agonists can help confirm that the observed effect is not due to a unique chemical property of this compound.
Q4: What are the known off-target effects of this compound?
A4: While this compound is considered selective for metabotropic glutamate receptors over ionotropic glutamate receptors, high concentrations may lead to off-target effects. Some studies suggest that at higher concentrations, it may interact with other receptors, including sigma ligands.[2] Therefore, it is critical to perform dose-response experiments to use the lowest effective concentration and to include appropriate controls.
Troubleshooting Guides
Issue 1: Inconsistent or No Response to this compound Application
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh solutions of this compound for each experiment. Store stock solutions in small aliquots at -20°C or below and avoid repeated freeze-thaw cycles. |
| Incorrect Concentration | Verify the final concentration of this compound in your experimental preparation. Perform a dose-response curve to determine the optimal concentration for your specific system. |
| Receptor Desensitization/Tachyphylaxis | Prolonged or repeated application of this compound can lead to receptor desensitization.[3][4][5] Include sufficient washout periods between applications. If desensitization is suspected, consider using a lower concentration or shorter application times. In some systems, NMDA receptor activation has been shown to reverse mGluR5 desensitization.[2][6] |
| Low Receptor Expression | The cell type or brain region you are studying may have low expression levels of the target mGluRs. Confirm receptor expression using techniques such as immunohistochemistry, Western blotting, or qPCR. |
| pH of Solution | Ensure the pH of your experimental buffer is within the optimal range for receptor function (typically 7.2-7.4). |
Issue 2: Observed Effects are Not Blocked by mGluR Antagonists
| Potential Cause | Troubleshooting Step |
| Antagonist Specificity and Concentration | Ensure you are using the correct antagonist for the mGluR subtype you are targeting and at an appropriate concentration. Refer to the quantitative data tables below for IC50 values of common antagonists. |
| Off-Target Effects of this compound | The observed effect may be due to an off-target interaction of this compound. To investigate this, use a structurally different mGluR agonist to see if it produces the same effect. Also, consider performing a broader screen with antagonists for other potential targets. |
| Indirect Network Effects | In complex systems like brain slices, this compound may be acting on a different cell type that then influences the cell you are recording from. This can make direct antagonism appear ineffective. |
Quantitative Data Summary
Table 1: EC50 Values of this compound at mGluR Subtypes
| mGluR Subtype | EC50 (µM) | Reference |
| mGluR1 | 15 | |
| mGluR2 | 2 | |
| mGluR5 | 23 | |
| mGluR4 | ~800 |
Table 2: IC50 Values of Common mGluR Antagonists Against this compound Induced Responses
| Antagonist | Target mGluR Subtype(s) | IC50 (µM) | Reference |
| LY341495 | Group II (mGluR2, mGluR3) | 0.021 (mGluR2), 0.014 (mGluR3) | [1] |
| MCPG | Group I & II | Stereospecifically antagonizes (1S,3R)-ACPD effects | [7] |
| DL-AP3 | Group I (PI Hydrolysis) | 480 - 850 | [4] |
Experimental Protocols
Protocol 1: Intracellular Calcium Imaging using Fura-2 AM
This protocol outlines the measurement of intracellular calcium changes in response to this compound application using the ratiometric dye Fura-2 AM.
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Cell Preparation:
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Plate cells on glass coverslips 24-48 hours prior to the experiment to allow for adherence.
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On the day of the experiment, wash the cells with a buffered physiological saline solution (e.g., Hanks' Balanced Salt Solution - HBSS) with a pH of 7.2-7.4.
-
-
Fura-2 AM Loading:
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Prepare a Fura-2 AM loading solution by diluting a stock solution (typically 1-5 mM in anhydrous DMSO) into the buffered saline to a final working concentration of 1-5 µM.
-
To aid in dye dispersion, Pluronic F-127 can be added to the loading solution at a final concentration of 0.02-0.04% (w/v).
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Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C, protected from light.
-
-
De-esterification:
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After incubation, wash the cells twice with fresh, pre-warmed buffered saline to remove extracellular dye.
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Incubate the cells in fresh buffer for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.
-
-
Imaging:
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Mount the coverslip in a recording chamber on an inverted microscope equipped for fluorescence imaging.
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Excite the cells alternately at 340 nm and 380 nm and measure the emission at ~510 nm.
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Establish a stable baseline recording before applying this compound.
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Apply this compound at the desired concentration and record the change in the 340/380 nm fluorescence ratio, which is proportional to the intracellular calcium concentration.
-
-
Controls:
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To confirm the specificity of the response, pre-incubate a separate batch of cells with an appropriate mGluR antagonist before the application of this compound.
-
Protocol 2: Electrophysiological Recording in Acute Brain Slices
This protocol describes the preparation of acute brain slices and subsequent electrophysiological recording of neuronal responses to this compound.
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Slice Preparation:
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Deeply anesthetize the animal and perform transcardial perfusion with ice-cold, oxygenated N-Methyl-D-glucamine (NMDG)-based artificial cerebrospinal fluid (aCSF).
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Rapidly dissect the brain and prepare 300-400 µm thick slices of the desired brain region using a vibratome in ice-cold NMDG-aCSF.
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Transfer the slices to a recovery chamber with aCSF at 32-34°C for at least one hour before recording.
-
-
Recording:
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Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at room temperature or 32-34°C.
-
Perform whole-cell patch-clamp recordings from the neurons of interest.
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Establish a stable baseline recording of the desired parameter (e.g., membrane potential, holding current, synaptic responses).
-
-
This compound Application:
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Bath-apply this compound at the desired concentration. The EC50 for reducing EPSP amplitude in the basolateral amygdala has been reported to be approximately 50 µM.[8]
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Record the changes in the electrophysiological properties of the neuron.
-
-
Specificity Controls:
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In a separate experiment, pre-perfuse the slice with a selective mGluR antagonist for a sufficient duration before co-applying the antagonist with this compound to ensure the observed effects are blocked.
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To test for presynaptic effects, monitor synaptic transmission (e.g., evoked EPSPs or IPSCs) and compare the effect of this compound on these versus the response to direct application of neurotransmitters (e.g., AMPA or GABA). A reduction in synaptic responses without a change in the response to direct agonist application suggests a presynaptic site of action.[8]
-
Mandatory Visualizations
Caption: Group I mGluR signaling pathway activated by this compound.
Caption: Group II mGluR signaling pathway activated by this compound.
Caption: Logical workflow for confirming the specificity of this compound effects.
References
- 1. LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of N-methyl-D-aspartate receptors reverses desensitization of metabotropic glutamate receptor, mGluR5, in native and recombinant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of differential desensitization of metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of metabotropic glutamate receptor desensitization: role in the patterning of effector enzyme activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of NMDA receptors reverses desensitization of mGluR5 in native and recombinant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereospecific antagonism by (+)-alpha-methyl-4-carboxyphenylglycine (MCPG) of (1S,3R)-ACPD-induced effects in neonatal rat motoneurones and rat thalamic neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound and L-APB presynaptically inhibit excitatory glutamatergic transmission in the basolateral amygdala (BLA) - PubMed [pubmed.ncbi.nlm.nih.gov]
issues with trans-ACPD solubility and how to solve them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trans-ACPD.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound is not dissolving in water. What should I do?
A1: this compound has limited solubility in water at room temperature.[1][2] To improve solubility, you can try the following:
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Gentle Warming: Warm the solution while stirring. Specific temperatures are not well-documented, but it is advisable to start with a water bath set to 30-40°C and monitor for dissolution. Avoid excessive heat, which could degrade the compound.
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Sonication: Sonication can also aid in dissolving suspended particles.
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Use of a dilute base: For higher concentrations, dissolving in a dilute aqueous base is recommended.[2][3]
Q2: I need to prepare a high-concentration stock solution of this compound. What is the best solvent?
A2: For high-concentration stock solutions, 1 equivalent of Sodium Hydroxide (NaOH) is the recommended solvent, allowing for concentrations up to 50 mM.[2] Dimethyl sulfoxide (B87167) (DMSO) is another option, though the maximum concentration is not always specified.[1]
Q3: My this compound precipitated after I diluted my stock solution in my physiological buffer (e.g., ACSF, PBS). How can I prevent this?
A3: Precipitation upon dilution into physiological buffers is a common issue and can be caused by several factors:
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Buffer pH: this compound is a dicarboxylic acid, and its solubility is pH-dependent. If the pH of your physiological buffer is too low, it can cause the compound to precipitate. Ensure your buffer's pH is stable and compatible.
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Buffer Composition: Some components of physiological buffers, like high concentrations of calcium or magnesium ions, can potentially interact with this compound and lead to precipitation.
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Final Concentration: Ensure the final concentration in your working solution does not exceed the solubility limit of this compound in that specific buffer.
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Temperature: A decrease in temperature upon dilution can reduce solubility. Try to perform dilutions at room temperature or the temperature of your experiment.
Troubleshooting Steps:
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Check Buffer pH: Verify the pH of your physiological buffer before and after adding this compound. Adjust if necessary.
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Dilute Slowly: Add the this compound stock solution to the physiological buffer slowly while vortexing or stirring to ensure rapid and even mixing.
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Prepare a Fresh Dilution: If precipitation occurs, it is best to discard the solution and prepare a fresh dilution.
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Consider an Alternative Stock Solvent: If you are using a DMSO stock, the final concentration of DMSO in your working solution should be kept low (typically <0.5%) to avoid solvent-induced precipitation.
Q4: What is the stability of this compound in solution?
A4: The stability of this compound in solution can vary depending on the solvent and storage conditions. For long-term storage, it is recommended to store stock solutions at -20°C.[1] The solid form of this compound is stable for at least 4 years when stored at -20°C.[1] Avoid repeated freeze-thaw cycles of stock solutions.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| Water | 5 | ~28.8 | Requires gentle warming[2] |
| 1eq. NaOH | 8.66 | 50 | |
| DMSO | Soluble | Not specified |
Table 2: EC₅₀ Values of (±)-trans-ACPD at Metabotropic Glutamate Receptors (mGluRs)
| Receptor Subtype | EC₅₀ (µM) |
| mGluR1 | 15[2] |
| mGluR2 | 2[2] |
| mGluR5 | 23[2] |
| mGluR4 | ~800[2] |
Experimental Protocols
Protocol 1: Preparation of a 50 mM Stock Solution of this compound in 1eq. NaOH
Materials:
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(±)-trans-ACPD (MW: 173.17 g/mol )
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1 M Sodium Hydroxide (NaOH) solution
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Nuclease-free water
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Sterile microcentrifuge tubes or vials
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Vortex mixer
Procedure:
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Calculate the required mass of this compound: For 1 mL of a 50 mM stock solution, you will need:
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Mass (g) = 0.050 mol/L * 0.001 L * 173.17 g/mol = 0.00866 g = 8.66 mg
-
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Weigh this compound: Accurately weigh 8.66 mg of this compound and place it in a sterile microcentrifuge tube.
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Prepare 1eq. NaOH: To prepare a 1 equivalent NaOH solution that will result in a 50 mM final concentration of this compound, you will need to add a molar equivalent of NaOH. For simplicity and based on supplier recommendations, a common practice is to use a stock of NaOH (e.g., 1M) and add it dropwise until the compound dissolves, or prepare a specific concentration of NaOH to add. A more straightforward method provided by suppliers is to dissolve the calculated mass in the final volume of a pre-prepared 1eq NaOH solution. However, a practical benchtop method is as follows:
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Dissolve this compound:
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Add approximately 800 µL of nuclease-free water to the tube containing this compound. The compound will not fully dissolve.
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While vortexing, add 1 M NaOH dropwise (typically a few microliters) until the this compound is fully dissolved. Be patient, as it may take some time.
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Once dissolved, bring the final volume to 1 mL with nuclease-free water.
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Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: Preparation of a Working Solution of this compound in Aqueous Buffer
Materials:
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This compound stock solution (e.g., 50 mM in 1eq. NaOH)
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Desired aqueous buffer (e.g., sterile water, PBS, ACSF)
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Sterile tubes
Procedure:
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Thaw the stock solution: Thaw the frozen stock solution of this compound at room temperature.
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Calculate the required volume of stock solution: For example, to prepare 10 mL of a 100 µM working solution from a 50 mM stock:
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(Initial Concentration) * (Initial Volume) = (Final Concentration) * (Final Volume)
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(50,000 µM) * (Initial Volume) = (100 µM) * (10 mL)
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Initial Volume = (100 µM * 10 mL) / 50,000 µM = 0.02 mL = 20 µL
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Dilution:
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Add 9.98 mL of the desired aqueous buffer to a sterile tube.
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Add 20 µL of the 50 mM this compound stock solution to the buffer.
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Mixing: Gently vortex the solution to ensure it is well-mixed.
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Use: Use the freshly prepared working solution for your experiments. It is recommended to prepare working solutions fresh for each experiment.
Mandatory Visualization
References
minimizing off-target effects of trans-ACPD in neuronal cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using trans-ACPD in neuronal cultures. Our goal is to help you minimize off-target effects and ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound ((±)-1-Aminocyclopentane-trans-1,3-dicarboxylic acid) is a selective agonist for metabotropic glutamate (B1630785) receptors (mGluRs). It is a mixture of (1S,3R)-ACPD and (1R,3S)-ACPD, which activate both Group I and Group II mGluRs. These receptors are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission through various second-messenger signaling pathways.
Q2: What are the known on-target effects of this compound in neuronal cultures?
A2: On-target effects of this compound are mediated by the activation of Group I and Group II mGluRs. Activation of Group I mGluRs (mGluR1 and mGluR5) typically leads to the activation of phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This can lead to an increase in intracellular calcium and protein kinase C (PKC) activation. Activation of Group II mGluRs (mGluR2 and mGluR3) is generally coupled to the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Q3: What are the potential off-target effects of this compound?
A3: Potential off-target effects of this compound can arise from its lack of high specificity for a single mGluR subtype and potential interactions with other receptors at higher concentrations. These can include:
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Activation of multiple mGluR groups simultaneously: Due to its activity at both Group I and Group II mGluRs, the observed physiological effect can be a composite of multiple signaling pathways, making data interpretation complex.
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Interaction with ionotropic glutamate receptors: At high concentrations, this compound may interact with ionotropic glutamate receptors, leading to unintended excitatory or inhibitory effects.[1]
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Neurotoxicity: Prolonged exposure to high concentrations of this compound can induce excitotoxicity and neuronal cell death.[1][2]
Q4: How can I be sure that the observed effect in my experiment is due to on-target this compound activity?
A4: To confirm on-target activity, a combination of pharmacological and molecular approaches is recommended. This includes using specific antagonists for different mGluR subtypes to block the effect of this compound, performing concentration-response experiments to ensure the effect occurs within the known efficacy range for mGluRs, and potentially using neuronal cultures from knockout animals lacking specific mGluR subtypes.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in neuronal cultures and provides step-by-step solutions to minimize off-target effects.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or unexpected physiological responses (e.g., both excitation and inhibition observed). | Activation of multiple mGluR subtypes (Group I and Group II) with opposing downstream effects. | 1. Perform a concentration-response curve: Determine the EC50 of this compound in your specific neuronal culture system. Start with low concentrations and gradually increase to find the optimal range for activating the desired pathway. 2. Use selective antagonists: Co-administer this compound with selective antagonists for either Group I or Group II mGluRs to isolate the effects of each group. For example, use a Group I antagonist like LY367385 for mGluR1 or MPEP for mGluR5, or a Group II/III antagonist like LY341495. 3. Consult the Quantitative Data Table below to understand the different potencies of this compound at various mGluR subtypes. |
| Observed effects are not blocked by mGluR antagonists. | Off-target effects on other receptors (e.g., ionotropic glutamate receptors) or non-specific cellular stress. | 1. Test for ionotropic glutamate receptor involvement: Co-administer this compound with antagonists for NMDA (e.g., AP5) and AMPA/kainate receptors (e.g., CNQX/NBQX).[3] 2. Lower the concentration of this compound: High concentrations are more likely to cause off-target effects.[1] 3. Assess neuronal health: Perform a cell viability assay (e.g., LDH or MTT assay) to rule out cytotoxicity as the cause of the observed effects.[4] |
| High background noise or spontaneous activity in electrophysiological recordings. | Neuronal hyperexcitability or cytotoxicity induced by high concentrations of this compound. | 1. Reduce the concentration of this compound: High concentrations can lead to excessive neuronal firing and excitotoxicity.[1] 2. Optimize recording conditions: Ensure the composition of your extracellular and intracellular recording solutions is optimal for maintaining neuronal health. 3. Monitor neuronal morphology: Visually inspect the neuronal cultures for any signs of distress, such as neurite blebbing or cell swelling. |
| No observable effect of this compound application. | 1. Low expression of target mGluRs in the neuronal culture. 2. Degradation of the this compound stock solution. 3. Insensitive assay. | 1. Confirm mGluR expression: Use immunocytochemistry or western blotting to verify the presence of the target mGluR subtypes in your neuronal culture. 2. Prepare fresh this compound solutions: this compound solutions should be prepared fresh for each experiment to ensure potency. 3. Validate your assay: Use a known potent and selective agonist for the mGluR subtype of interest to confirm that your assay can detect a response. |
Quantitative Data
The following table summarizes the reported half-maximal effective concentrations (EC50) of this compound for various metabotropic glutamate receptor subtypes. This data can help in designing experiments with appropriate concentrations to target specific receptor groups.
| mGluR Subtype | EC50 (µM) |
| mGluR1 | 15 |
| mGluR2 | 2 |
| mGluR4 | ~800 |
| mGluR5 | 23 |
Experimental Protocols
Protocol 1: Concentration-Response Curve for this compound
This protocol outlines the steps to determine the potency (EC50) of this compound in your neuronal culture system, which is crucial for selecting appropriate concentrations for your experiments.
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Cell Culture: Plate primary neurons or a neuronal cell line at an appropriate density in a multi-well plate.
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Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., water or NaOH). Perform serial dilutions to create a range of concentrations spanning several orders of magnitude (e.g., from 1 nM to 1 mM).
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Treatment: Replace the culture medium with a physiological buffer (e.g., ACSF). Apply the different concentrations of this compound to the cells for a defined period.
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Assay: Measure the cellular response using a relevant assay. This could be a calcium imaging assay for Group I mGluR activation, a cAMP assay for Group II mGluR activation, or an electrophysiological recording to measure changes in membrane potential or synaptic activity.
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Data Analysis: Plot the response as a function of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Protocol 2: Pharmacological Dissection of this compound Effects
This protocol describes how to use selective antagonists to differentiate the contributions of Group I and Group II mGluRs to the observed effects of this compound.
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Determine Optimal this compound Concentration: From the concentration-response curve (Protocol 1), select a submaximal concentration of this compound that elicits a reliable response.
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Antagonist Pre-incubation: Pre-incubate the neuronal cultures with a selective antagonist for the mGluR group you wish to block for a sufficient time to allow for receptor binding (typically 15-30 minutes).
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To block Group I mGluRs, use an antagonist such as LY367385 (for mGluR1) or MPEP (for mGluR5).
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To block Group II mGluRs, a broad-spectrum antagonist like LY341495 can be used (note: it also has activity at Group III).
-
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Co-application: Apply the pre-determined concentration of this compound in the continued presence of the antagonist.
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Measure Response: Measure the cellular response using the same assay as in Protocol 1.
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Compare Results: Compare the response to this compound in the presence and absence of the antagonist. A significant reduction in the response in the presence of the antagonist indicates that the blocked receptor group mediates, at least in part, the effect of this compound.
Visualizations
Caption: Signaling pathways activated by this compound.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. This compound (trans-D,L-1-amino-1,3-cyclopentanedicarboxylic acid) elicited oscillation of membrane potentials in rat dorsolateral septal nucleus neurons recorded intracellularly in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Activation of Metabotropic Glutamate Receptors Protects Nerve Cells from Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of postsynaptic metabotropic glutamate receptors by this compound hyperpolarizes neurons of the basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances | MDPI [mdpi.com]
degradation products of trans-ACPD and their potential interference
Welcome to the technical support center for researchers using the metabotropic glutamate (B1630785) receptor (mGluR) agonist, (±)-trans-1-aminocyclopentane-1,3-dicarboxylic acid (trans-ACPD). This resource provides essential information, troubleshooting guides, and frequently asked questions regarding the stability of this compound and the potential for experimental interference from its degradation products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a conformationally restricted analog of glutamate. It is a selective agonist for metabotropic glutamate receptors (mGluRs), with activity at both Group I and Group II mGluRs.[1] It is widely used in neuroscience research to study the roles of these receptors in various physiological and pathological processes, such as synaptic transmission and plasticity.
Q2: What are the main degradation products of this compound?
The most significant degradation product of this compound is its geometric isomer, (±)-cis-1-aminocyclopentane-1,3-dicarboxylic acid (cis-ACPD). This conversion can occur in solution. While hydrolysis is a theoretical possibility for any carboxylic acid derivative in aqueous solution, isomerization into cis-ACPD is the primary concern due to the distinct and potent biological activity of this isomer.
Q3: How does the activity of cis-ACPD differ from this compound?
The pharmacological profiles of the two isomers are critically different. While this compound selectively activates mGluRs, its degradation product, cis-ACPD, is a potent agonist of N-methyl-D-aspartate (NMDA) receptors, a type of ionotropic glutamate receptor. This means that contamination of a this compound solution with cis-ACPD can lead to the unintended and potent activation of NMDA receptors.
Q4: How should I store this compound to ensure its stability?
To minimize degradation, proper storage is crucial. Commercial suppliers provide the following guidelines:
-
Solid Form: Store at -20°C for long-term stability (≥ 4 years). Some suppliers indicate that it can be stored at room temperature for shorter periods.
-
Stock Solutions: Once dissolved, it is best practice to aliquot stock solutions and store them at -80°C to prevent inactivation from repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues that may arise from the degradation of this compound during experiments.
Issue 1: My application of this compound is causing rapid, large-amplitude depolarizations or excitotoxicity not typical for mGluR activation.
-
Potential Cause: Your this compound solution may be contaminated with cis-ACPD, which is activating NMDA receptors. NMDA receptor activation leads to a rapid influx of Ca²⁺, which can cause strong depolarization and, in high concentrations or prolonged exposures, excitotoxicity.
-
Troubleshooting Steps:
-
Prepare a Fresh Solution: Discard the suspect solution and prepare a new one from a fresh stock of solid this compound, following the protocol outlined below.
-
Use an NMDA Receptor Antagonist: To pharmacologically test for contamination, co-apply your this compound solution with a specific NMDA receptor antagonist (e.g., AP5). If the antagonist blocks or significantly reduces the anomalous response, it strongly suggests the effect is mediated by NMDA receptors and that your this compound solution is contaminated with cis-ACPD.
-
Verify Stock Purity: If the problem persists even with freshly prepared solutions, consider the purity of your solid this compound stock.
-
Issue 2: The effects of my this compound application are inconsistent between experiments or change over the course of a long experiment.
-
Potential Cause: The this compound in your working solution may be isomerizing to cis-ACPD over time at room or physiological temperatures. The rate of this degradation in physiological buffers is not well-quantified, but it is a known risk.
-
Troubleshooting Steps:
-
Use Freshly Diluted Solutions: For each experiment, dilute your high-concentration, frozen stock solution to the final working concentration immediately before use. Do not use working solutions that have been left at room temperature for extended periods.
-
Maintain Temperature Control: If possible, keep your working solution on ice during the experiment and only introduce it to the experimental system at the time of application.
-
Quantitative Data
| Compound | Primary Target(s) | Typical Agonist Potency (EC₅₀) |
| (±)-trans-ACPD | Group I & II mGluRs | 2 µM (mGluR2), 15 µM (mGluR1), 23 µM (mGluR5)[1] |
| (±)-cis-ACPD | NMDA Receptors | Potent agonist (specific EC₅₀ values vary by subunit composition) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol provides a general guideline for preparing a stable, high-concentration stock solution.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of solid (±)-trans-ACPD.
-
Solubilization: this compound has limited solubility in water at neutral pH.
-
For a stock solution in water , add the appropriate volume of ultrapure water to achieve a concentration of up to 5 mM. Gentle warming and vortexing may be required.
-
For a higher concentration stock (e.g., 50 mM), use 1 equivalent of NaOH. First, dissolve the solid this compound in a small volume of water, then add 1 M NaOH dropwise while vortexing until the solid is fully dissolved. Adjust the final volume with ultrapure water.
-
-
pH Adjustment (Optional but Recommended): If you used NaOH, check the pH of the stock solution and adjust it to ~7.4 using dilute HCl or NaOH to match your experimental buffer.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes. Store immediately at -80°C. Avoid repeated freeze-thaw cycles.
Visualizations
Caption: Degradation pathways of this compound in solution.
Caption: Pharmacological divergence of this compound and its isomer.
Caption: Troubleshooting workflow for anomalous this compound results.
References
Validation & Comparative
A Comparative Analysis of trans-ACPD and cis-ACPD Isomers: Receptor Selectivity and Functional Outcomes
For Researchers, Scientists, and Drug Development Professionals
The isomers of 1-amino-1,3-cyclopentanedicarboxylic acid (ACPD), trans-ACPD and cis-ACPD, serve as critical pharmacological tools in the study of glutamate (B1630785) receptor function. While structurally similar, their stereochemistry dictates markedly different affinities and efficacies at metabotropic glutamate receptors (mGluRs) and ionotropic glutamate receptors (iGluRs), leading to distinct physiological and pathophysiological effects. This guide provides a comprehensive comparison of their pharmacological profiles, supported by quantitative data and detailed experimental methodologies.
Quantitative Comparison of Receptor Activity
The pharmacological actions of this compound and cis-ACPD are primarily distinguished by their selectivity for mGluRs versus iGluRs, particularly the N-methyl-D-aspartate (NMDA) receptor subtype. The following tables summarize their potency and efficacy at various receptor targets.
| Compound | Receptor Subtype | EC50 (µM) | Reference |
| This compound | mGluR1 | 15 | |
| mGluR2 | 2 | ||
| mGluR5 | 23 | ||
| mGluR4 | ~800 | ||
| cis-ACPD | mGluR2 | 13 | [1] |
| mGluR4 | 50 | [1] |
Table 1: Agonist Potency (EC50) at Metabotropic Glutamate Receptors. Lower EC50 values indicate higher potency.
| Compound | Receptor | IC50 (µM) | Reference |
| This compound | mGluR1a ([3H]L-QA binding) | 4.0 | [2][3] |
| cis-ACPD | NMDA Receptor | 3.3 | [1] |
Table 2: Inhibitory Concentration (IC50) at Glutamate Receptors. IC50 here represents the concentration required to displace a radioligand (for mGluR1a) or inhibit receptor function (for NMDA Receptor).
Functional Effects: A Tale of Two Isomers
The differing receptor affinities of this compound and cis-ACPD translate into distinct in vitro and in vivo effects.
| Effect | This compound | cis-ACPD | Reference |
| Primary Target | Group I and II mGluRs | NMDA Receptor | [1][2] |
| Convulsant Activity | Weak | Potent | [2] |
| Excitotoxicity | Low | High | [2] |
| Phosphoinositide Hydrolysis | Stimulates | - | [4][5] |
Table 3: Comparison of In Vitro and In Vivo Functional Effects.
Signaling Pathways
The activation of different glutamate receptor subtypes by this compound and cis-ACPD initiates distinct intracellular signaling cascades.
Experimental Protocols
The characterization of this compound and cis-ACPD relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity of the ACPD isomers to specific receptor subtypes.
Objective: To measure the displacement of a radiolabeled ligand from a receptor by the unlabeled ACPD isomer.
Materials:
-
HEK293 cells expressing the receptor of interest (e.g., mGluR1a).[2][3]
-
Membrane preparation from these cells.
-
Unlabeled ACPD isomers (this compound and cis-ACPD).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Culture HEK293 cells expressing the target receptor and harvest them. Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled ACPD isomer.
-
Incubation: Incubate the plates at a controlled temperature for a specific duration to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the ACPD isomer that inhibits 50% of the specific binding of the radioligand (IC50 value).
Phosphoinositide Hydrolysis Assay
This assay measures the activation of Gq-coupled mGluRs (Group I) by assessing the accumulation of inositol (B14025) phosphates.
Objective: To quantify the functional agonism of ACPD isomers at Group I mGluRs.
Materials:
-
Primary neuronal cultures or cell lines expressing the target mGluR (e.g., CHO cells expressing mGluR1a).[6]
-
[3H]myo-inositol.
-
ACPD isomers.
-
Agonists and antagonists for control experiments.
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Dowex anion-exchange resin.
-
Scintillation counter.
Procedure:
-
Cell Labeling: Incubate the cells with [3H]myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.
-
Stimulation: Wash the cells and then incubate them with the ACPD isomer at various concentrations for a defined period.
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Extraction: Terminate the reaction by adding a solution like perchloric acid to extract the inositol phosphates.
-
Purification: Neutralize the extracts and apply them to Dowex anion-exchange columns to separate the different inositol phosphate (B84403) species.
-
Quantification: Elute the inositol phosphates from the column and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the ACPD isomer that produces 50% of the maximal response (EC50 value).
Whole-Cell Patch Clamp Electrophysiology
This technique is used to measure the ion currents across the cell membrane in response to the application of ACPD isomers.
Objective: To characterize the electrophysiological effects of ACPD isomers on neuronal ion channels.
Materials:
-
Cultured neurons or brain slices.
-
Glass micropipettes.
-
Micromanipulator.
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Patch-clamp amplifier and data acquisition system.
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External and internal recording solutions.
-
ACPD isomers.
Procedure:
-
Pipette Preparation: Fabricate glass micropipettes with a specific resistance and fill them with an internal solution that mimics the intracellular environment.
-
Cell Patching: Under a microscope, carefully guide the micropipette to the surface of a neuron and apply gentle suction to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.
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Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch within the pipette, establishing electrical access to the entire cell.
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Recording: Clamp the cell membrane at a specific holding potential (voltage-clamp) or current (current-clamp) and record the baseline electrical activity.
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Drug Application: Perfuse the ACPD isomer onto the neuron and record the changes in membrane current or voltage.
-
Data Analysis: Analyze the recorded currents or voltage changes to determine the effect of the ACPD isomer on ion channel activity.
In Vivo Convulsant and Excitotoxicity Assays
These assays are used to assess the neurotoxic effects of the ACPD isomers in living organisms.
Objective: To determine the potential of ACPD isomers to induce seizures and neuronal damage.
Materials:
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Laboratory animals (e.g., neonatal rats).[2]
-
ACPD isomers.
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Stereotaxic apparatus for injections.
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Behavioral monitoring equipment.
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Histological equipment for tissue analysis.
Procedure:
-
Animal Preparation: Anesthetize the animals and place them in a stereotaxic apparatus.
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Drug Administration: Inject the ACPD isomer directly into a specific brain region (e.g., striatum) or administer it systemically.
-
Behavioral Observation: Monitor the animals for the onset, duration, and severity of convulsive behaviors.
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Histological Analysis: After a set period, perfuse the animals and prepare brain sections for histological staining (e.g., Nissl stain) to assess the extent of neuronal damage.
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Data Analysis: Quantify the behavioral responses and the degree of neuronal loss in different brain regions.
Experimental Workflow
The following diagram illustrates a general workflow for the comparative analysis of this compound and cis-ACPD.
References
- 1. immunomart.com [immunomart.com]
- 2. A novel binding assay for metabotropic glutamate receptors using [3H] L-quisqualic acid and recombinant receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. znaturforsch.com [znaturforsch.com]
- 4. This compound-induced phosphoinositide hydrolysis and modulation of hippocampal pyramidal cell excitability do not undergo parallel developmental regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stimulation of phosphoinositide hydrolysis by trans-(+/-)-ACPD is greatly enhanced when astrocytes are cultured in a serum-free defined medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of trans-ACPD with other Group I & II mGluR Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of (±)-trans-1-Amino-1,3-dicarboxycyclopentane (trans-ACPD) with other selective agonists for group I and group II metabotropic glutamate (B1630785) receptors (mGluRs). The information is supported by experimental data to assist researchers in selecting the appropriate pharmacological tools for their studies.
Introduction to Metabotropic Glutamate Receptors
Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system. These receptors are classified into three groups based on their sequence homology, pharmacology, and intracellular signaling mechanisms.[1]
-
Group I mGluRs , which include mGluR1 and mGluR5, are primarily coupled to Gq/G11 proteins. Their activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphoinositides and the generation of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[1]
-
Group II mGluRs , comprising mGluR2 and mGluR3, and Group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8) are predominantly coupled to Gi/Go proteins. Activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][2]
This compound is a widely used pharmacological tool that acts as a selective agonist for both group I and group II mGluRs, making it a non-selective agent within these two groups.[3] Its broad activity profile necessitates a careful comparison with more selective agonists when investigating the specific roles of individual mGluR subtypes.
Data Presentation: Quantitative Comparison of Agonist Potency
The following tables summarize the potency (EC50 values) of this compound and other commonly used group I and group II mGluR agonists. The data is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Potency of Group I mGluR Agonists
| Agonist | mGluR1 EC50 (µM) | mGluR5 EC50 (µM) | Selectivity | Reference |
| (±)-trans-ACPD | 15 | 23 | Group I/II Agonist | [3] |
| (S)-3,5-DHPG | ~10 | ~30 | Group I Selective | [1] |
| Quisqualate | ~0.1 | ~0.1 | Non-selective (also acts on iGluRs) | [1] |
| CHPG | >1000 | ~300 | mGluR5 Selective | [1] |
Table 2: Potency of Group II mGluR Agonists
| Agonist | mGluR2 EC50 (nM) | mGluR3 EC50 (nM) | Selectivity | Reference |
| (±)-trans-ACPD | 2000 | - | Group I/II Agonist | [3] |
| LY354740 | 5.1 | 24.3 | Group II Selective | [4] |
| LY379268 | 4.58 | 2.69 | Group II Selective | [5] |
| DCG-IV | ~100 | ~100 | Group II Selective (also NMDA agonist) | [2] |
| (2R,4R)-APDC | - | - | Group II Selective | [2] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of mGluR agonists are provided below.
Intracellular Calcium Mobilization Assay (for Group I mGluRs)
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like mGluR1 and mGluR5.
1. Cell Culture and Seeding:
- HEK293 cells stably expressing the mGluR of interest (e.g., mGluR1 or mGluR5) are cultured in DMEM supplemented with 10% fetal bovine serum and appropriate antibiotics.
- Cells are seeded into 96-well or 384-well black, clear-bottom plates and grown to 80-90% confluency.[6]
2. Dye Loading:
- The culture medium is removed, and cells are washed with a buffered saline solution (e.g., HBSS).
- A calcium-sensitive fluorescent dye, such as Fluo-4 AM (typically 1-5 µM), is loaded into the cells in a buffer containing probenecid (B1678239) (e.g., 2.5 mM) to prevent dye leakage.[7]
- The plate is incubated at 37°C for 45-60 minutes in the dark.[7]
- Extracellular dye is removed by washing the cells with the assay buffer.[7]
3. Compound Addition and Fluorescence Measurement:
- The cell plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).[8]
- A baseline fluorescence reading is established.
- The agonist (e.g., this compound, DHPG) is added to the wells at various concentrations.
- The change in fluorescence intensity, corresponding to the change in intracellular calcium, is measured kinetically over time at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[7]
4. Data Analysis:
- The change in fluorescence (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.[8]
- Dose-response curves are generated, and EC50 values are calculated using non-linear regression.
cAMP Accumulation Assay (for Group II mGluRs)
This assay quantifies the inhibition of adenylyl cyclase activity, a hallmark of Gi/Go-coupled receptor activation.
1. Cell Culture and Seeding:
- CHO or HEK293 cells stably expressing the mGluR of interest (e.g., mGluR2 or mGluR3) are used.
- Cells are seeded into 96-well or 384-well plates and grown to the desired confluency.
2. Assay Procedure:
- The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
- Cells are pre-incubated with forskolin, an adenylyl cyclase activator, to induce a measurable level of cAMP.
- The agonist (e.g., this compound, LY354740) is added at various concentrations.
- The plate is incubated at room temperature for a specified time (e.g., 30 minutes).[9]
3. cAMP Detection:
- Cell lysis buffer is added to release intracellular cAMP.
- The amount of cAMP is quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an AlphaScreen assay.[9][10][11] These assays typically involve a labeled cAMP analog and a specific anti-cAMP antibody. The signal generated is inversely proportional to the amount of cAMP produced by the cells.
4. Data Analysis:
- The signal from each well is measured using a plate reader.
- Dose-response curves for the inhibition of forskolin-stimulated cAMP accumulation are generated, and IC50 values (which represent the agonist's EC50 for inhibiting adenylyl cyclase) are calculated.
GTPγS Binding Assay
This functional assay measures the initial step of G-protein activation by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation.
1. Membrane Preparation:
- Cell membranes are prepared from cells expressing the mGluR of interest. This involves cell lysis and centrifugation to isolate the membrane fraction.[12]
2. Assay Reaction:
- The membrane preparation is incubated in an assay buffer containing GDP (to ensure G-proteins are in their inactive state), [35S]GTPγS, and the agonist at various concentrations.[12]
- The incubation is typically carried out at 30°C for 60-90 minutes.[12]
3. Filtration and Detection:
- The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound [35S]GTPγS from the unbound nucleotide.[12]
- The filters are washed with ice-cold buffer to remove non-specific binding.[12]
- The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
- The amount of [35S]GTPγS binding is plotted against the agonist concentration to generate dose-response curves and determine EC50 values.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways for group I and group II mGluRs and a typical experimental workflow for a calcium mobilization assay.
Caption: Group I mGluR Signaling Pathway.
Caption: Group II mGluR Signaling Pathway.
Caption: Experimental Workflow for Calcium Mobilization Assay.
Conclusion
This compound is a valuable tool for the general activation of group I and group II mGluRs. However, its lack of selectivity within these groups makes it essential for researchers to consider more specific agonists for dissecting the individual contributions of mGluR1, mGluR5, mGluR2, and mGluR3 to physiological and pathological processes. This guide provides the necessary data and protocols to aid in the informed selection and application of these critical research compounds. The choice of agonist should be dictated by the specific research question and the mGluR subtype of interest.
References
- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Group II Metabotropic Glutamate Receptors: Role in Pain Mechanisms and Pain Modulation [frontiersin.org]
- 3. (+/-)-trans-ACPD | Glutamate Group I Receptors | Tocris Bioscience [tocris.com]
- 4. LY354740 is a potent and highly selective group II metabotropic glutamate receptor agonist in cells expressing human glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The group II metabotropic glutamate receptor agonist, LY379268, decreases methamphetamine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 12. benchchem.com [benchchem.com]
Assessing the Specificity of trans-ACPD: A Comparison Guide for Glutamate Receptor Research
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of investigational compounds is paramount. This guide provides a comprehensive comparison of the specificity of the glutamate (B1630785) receptor agonist, trans-1-aminocyclopentane-1,3-dicarboxylic acid (trans-ACPD), for metabotropic glutamate receptors (mGluRs) versus ionotropic glutamate receptors (iGluRs), supported by experimental data and detailed methodologies.
Executive Summary
This compound is a widely utilized pharmacological tool in neuroscience research. The experimental evidence detailed in this guide unequivocally demonstrates that this compound is a selective agonist for metabotropic glutamate receptors, with a notable preference for Group I and Group II subtypes. In contrast, available data indicates a lack of direct agonist activity at ionotropic glutamate receptors (AMPA, NMDA, and kainate subtypes). This high degree of specificity makes this compound an invaluable tool for elucidating the physiological roles of mGluRs in neuronal signaling and for the development of therapeutic agents targeting these receptors.
Data Presentation: Quantitative Comparison of this compound Activity
The following table summarizes the available quantitative data on the potency of this compound at various metabotropic glutamate receptor subtypes. It is important to note that direct, quantitative binding affinity data (such as Kᵢ or IC₅₀ values) for this compound at ionotropic glutamate receptors is not widely reported in publicly available literature, likely due to the compound's established high selectivity for mGluRs.
| Receptor Subtype | Agonist Potency (EC₅₀) in µM | Reference |
| Metabotropic Glutamate Receptors (mGluRs) | ||
| mGluR1 | 15 | |
| mGluR2 | 2 | |
| mGluR5 | 23 | |
| mGluR4 | ~800 | |
| Ionotropic Glutamate Receptors (iGluRs) | ||
| AMPA Receptors | No direct agonist activity reported | [1][2] |
| NMDA Receptors | No direct agonist activity reported | [2][3] |
| Kainate Receptors | No direct agonist activity reported | [2] |
EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Experimental Evidence for Specificity
Multiple lines of experimental evidence underscore the specificity of this compound for mGluRs over iGluRs:
-
Electrophysiological Studies: In numerous electrophysiological experiments, the effects induced by this compound, such as membrane hyperpolarization, are not blocked by antagonists of iGluRs, including CNQX (an AMPA/kainate receptor antagonist) and APV (an NMDA receptor antagonist).[4] This indicates that the observed effects of this compound are not mediated by the direct activation of these ionotropic channels.
-
Indirect Modulation: Some studies have shown that this compound can indirectly modulate iGluR function. For instance, activation of mGluRs by this compound can lead to the suppression of AMPA receptor responses through intracellular signaling cascades.[1] Similarly, the cardiovascular effects of this compound in certain brain regions can be blocked by an NMDA receptor antagonist, suggesting a downstream, indirect interaction between the two receptor systems rather than direct activation of NMDA receptors by this compound.[3]
-
Calcium Mobilization: Studies measuring intracellular calcium levels have demonstrated that this compound induces calcium release from intracellular stores, a hallmark of Group I mGluR activation.[2] This effect is not attenuated by iGluR antagonists, further supporting a mechanism of action independent of direct iGluR agonism.[2]
Signaling Pathways and Experimental Workflows
To visually represent the distinct mechanisms of mGluRs and iGluRs and the experimental approaches to assess ligand specificity, the following diagrams are provided.
Caption: Signaling pathways of metabotropic vs. ionotropic glutamate receptors.
References
- 1. Intracellular Mechanisms Underlying the Suppression of AMPA Responses by this compound in Cultured Chick Purkinje Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a metabotropic receptor agonist, produces calcium mobilization and an inward current in cultured cerebellar Purkinje neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMDA receptor antagonism blocks the cardiovascular responses to microinjection of this compound into the NTS of awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of postsynaptic metabotropic glutamate receptors by this compound hyperpolarizes neurons of the basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Reproducibility with trans-ACPD: A Comparative Analysis
For researchers in neuroscience and drug development, the reproducibility of experimental findings is paramount. This guide provides a comprehensive comparison of trans-ACPD (trans-1-Amino-1,3-dicarboxycyclopentane), a non-selective metabotropic glutamate (B1630785) receptor (mGluR) agonist, with the more selective Group I mGluR agonist, DHPG ((RS)-3,5-Dihydroxyphenylglycine). By presenting key data, detailed experimental protocols, and visualizing critical pathways, this guide aims to equip scientists with the information needed to make informed decisions for their research and enhance the reproducibility of their findings.
Performance Comparison: this compound vs. DHPG
The choice of an mGluR agonist can significantly impact experimental outcomes. While both this compound and DHPG are widely used to probe the function of Group I mGluRs, their differing selectivity profiles can influence the reproducibility and interpretation of results.
| Feature | This compound | (RS)-3,5-DHPG | Implications for Reproducibility |
| Receptor Selectivity | Agonist for both Group I (mGluR1, mGluR5) and Group II (mGluR2/3) mGluRs.[1] | Selective agonist for Group I mGluRs (mGluR1 and mGluR5). | DHPG's selectivity for Group I mGluRs can lead to more specific and reproducible findings when studying these particular receptors, reducing the confounding effects of activating Group II receptors. The broader activity of this compound may introduce variability if the roles of Group I and Group II mGluRs are not carefully dissected. |
| Potency (EC50) | mGluR1: ~15 µM, mGluR5: ~23 µM, mGluR2: ~2 µM, mGluR4: ~800 µM.[1] | mGluR1: ~60 nM.[2] | The higher potency of DHPG at mGluR1 allows for the use of lower concentrations, minimizing the risk of off-target effects and potentially leading to more consistent dose-response relationships. |
| Reported Effects | Can induce a variety of cellular responses including membrane hyperpolarization or depolarization,[3][4] reduction of synaptic transmission,[5][6] and modulation of long-term potentiation. At high concentrations, it can induce excitotoxicity.[4] | Potently induces long-term depression (LTD) of synaptic transmission.[7] Also known to be involved in endocannabinoid and nitric oxide signaling.[8] | The diverse and sometimes opposing effects of this compound, depending on the brain region and neuronal population, may contribute to variability in experimental results. DHPG's more defined primary effect on LTD induction may offer a more reproducible experimental model for studying this form of synaptic plasticity. |
| Potential for Off-Target Effects | Activation of multiple mGluR subtypes can be considered an on-target effect when studying global mGluR function, but an off-target effect when intending to isolate Group I activity. | While highly selective for Group I mGluRs, the potential for unknown off-target effects always exists with any pharmacological agent. | To ensure reproducibility, it is crucial to use appropriate antagonists to confirm that the observed effects are mediated by the intended mGluR subtype, especially when using a broad-spectrum agonist like this compound. |
Experimental Protocols
To ensure the reproducibility of findings using mGluR agonists, adherence to detailed and consistent experimental protocols is essential. Below are standardized methods for the preparation of acute hippocampal slices and the application of this compound or DHPG for electrophysiological recordings.
Preparation of Acute Hippocampal Slices
This protocol is adapted from established methods for preparing viable brain slices for electrophysiology.[2][7][9][10]
Solutions:
-
Slicing Solution (Ice-cold, carbogenated):
-
NMDG-based or Sucrose-based protective solution. A common recipe includes (in mM): 130 NaCl, 24 NaHCO₃, 3.5 KCl, 1.25 NaH₂PO₄, 1 CaCl₂, 3 MgCl₂, and 10 glucose.
-
-
Artificial Cerebrospinal Fluid (aCSF) (Carbogenated):
-
(in mM): 124 NaCl, 5 KCl, 2.5 CaCl₂, 1.5 MgCl₂, 26 NaHCO₃, 1.4 NaH₂PO₄, and 10 D-glucose.
-
-
Carbogen gas: 95% O₂ / 5% CO₂
Procedure:
-
Anesthetize the animal (e.g., mouse or rat) in accordance with institutional animal care and use committee guidelines.
-
Perform transcardial perfusion with ice-cold, carbogenated slicing solution.
-
Rapidly dissect the brain and place it in the ice-cold, carbogenated slicing solution.
-
Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer the slices to a holding chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes to recover.
-
After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF until needed for recording.
Electrophysiological Recording and Agonist Application
Equipment:
-
Patch-clamp amplifier and data acquisition system.
-
Upright microscope with DIC optics.
-
Perfusion system for drug application.
-
Glass microelectrodes (3-5 MΩ resistance).
Internal Pipette Solution (for whole-cell recording):
-
(in mM): 140 K-gluconate, 10 HEPES, 7 NaCl, 4 Mg-ATP, and 0.3 Na₃-GTP (pH adjusted to 7.3).
Procedure:
-
Transfer a slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 ml/min at 30 ± 2°C.
-
Establish a stable baseline recording of synaptic activity (e.g., field excitatory postsynaptic potentials or whole-cell currents) for at least 20-30 minutes.
-
Prepare a stock solution of this compound or DHPG and dilute it to the final desired concentration in aCSF immediately before application.
-
Bath-apply the mGluR agonist for a defined period (e.g., 5-20 minutes).
-
Wash out the agonist by perfusing with standard aCSF and record the subsequent changes in synaptic transmission for at least 30-60 minutes.
-
To confirm the specificity of the agonist, experiments can be repeated in the presence of a selective mGluR antagonist.
Visualizing the Molecular Aftermath: Signaling Pathways and Experimental Design
Understanding the downstream consequences of mGluR activation is crucial for interpreting experimental data. The following diagrams, rendered in Graphviz, illustrate the canonical signaling pathway for Group I mGluRs and a typical experimental workflow.
Caption: Group I mGluR Gq-protein coupled signaling cascade.
Caption: Typical workflow for an electrophysiology experiment.
By carefully considering the pharmacological properties of mGluR agonists and employing standardized, detailed experimental protocols, researchers can significantly enhance the reproducibility of their findings. This guide serves as a resource to facilitate this process, ultimately contributing to the robustness and reliability of research in the fields of neuroscience and drug development.
References
- 1. (+/-)-trans-ACPD | Glutamate Group I Receptors | Tocris Bioscience [tocris.com]
- 2. Protocol for preparing mouse hippocampal slices for ex vivo recordings of the temporoammonic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of postsynaptic metabotropic glutamate receptors by trans- ACPD hyperpolarizes neurons of the basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (trans-D,L-1-amino-1,3-cyclopentanedicarboxylic acid) elicited oscillation of membrane potentials in rat dorsolateral septal nucleus neurons recorded intracellularly in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound selectively inhibits excitability of hippocampal CA1 neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound and L-APB presynaptically inhibit excitatory glutamatergic transmission in the basolateral amygdala (BLA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Developmental Switch in Synaptic Mechanisms of Hippocampal Metabotropic Glutamate Receptor-Dependent Long-Term Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-term depression of cortico-striatal synaptic transmission by DHPG depends on endocannabinoid release and nitric oxide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Astrocytic PAR1 and mGluR2/3 control synaptic glutamate time course at hippocampal CA1 synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of trans-ACPD effects in different neuronal cell types
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of trans-ACPD's Performance Across Different Neuronal Cell Types with Supporting Experimental Data.
This guide provides a comprehensive cross-validation of the effects of (±)-trans-1-Amino-1,3-cyclopentanedicarboxylic acid (this compound), a selective agonist for metabotropic glutamate (B1630785) receptors (mGluRs), across various neuronal cell types. As a key pharmacological tool, understanding its differential impact on neuronal signaling is crucial for advancing research in neuroscience and drug development. This document summarizes quantitative data, details experimental protocols, and visualizes the underlying signaling pathways to offer a clear, comparative analysis.
Quantitative Analysis of this compound's Effects
The following tables summarize the dose-dependent effects and electrophysiological consequences of this compound application in different neuronal populations.
Table 1: Potency of this compound at mGluR Subtypes
| mGluR Subtype | EC₅₀ (µM) | Primary Signaling Pathway | Reference |
| mGluR1 | 15 | Gq/₁₁-coupled (Phosphoinositide Hydrolysis) | [1][2] |
| mGluR2 | 2 | Gi/o-coupled (Inhibition of Adenylyl Cyclase) | [1][2] |
| mGluR5 | 23 | Gq/₁₁-coupled (Phosphoinositide Hydrolysis) | [1][2] |
| mGluR4 | ~800 | Gi/o-coupled (Inhibition of Adenylyl Cyclase) | [1][2] |
Table 2: Electrophysiological and Second Messenger Effects of this compound on Various Neuronal Cell Types
| Neuronal Cell Type | Concentration (µM) | Observed Effect | Quantitative Data | Reference |
| Cortical Neurons | 10-200 | Decreased frequency of epileptiform events, increased afterpotentials and afterbursts. | Dose-dependent effect. | [3] |
| 47.8 (ED₅₀) | Stimulation of cAMP accumulation in cortical slices. | No effect in primary neuronal cultures. | [4] | |
| Hippocampal CA1 Pyramidal Neurons | 100-250 | Reversible inhibition of excitatory postsynaptic potentials (EPSPs) and depression of electrical excitability. | No effect on CA3 neuron excitability. | [5][6] |
| N/A | Reduction in the amplitude of synaptic responses (NMDA, non-NMDA, and GABA receptor-mediated components). | - | [7] | |
| Cerebellar Purkinje Cells | ≤ 100 | Large increase in dendritic Ca²⁺ and a small inward current. | Ca²⁺ increase of 200-600 nM. | [8] |
| Basolateral Amygdala Neurons | N/A | Membrane hyperpolarization in ~78% of neurons. | Reversal potential of -84 mV. | [2] |
| Thalamocortical Relay Neurons | 50-100 | Depolarizing shift in membrane potential and a switch from burst to tonic firing. | Depolarization of 11-23 mV. |
Signaling Pathways and Experimental Workflows
To elucidate the mechanisms of this compound action, the following diagrams illustrate the primary signaling cascades activated upon mGluR engagement and a typical experimental workflow for studying its effects.
Experimental Protocols
Whole-Cell Patch-Clamp Recording in Brain Slices
This protocol is adapted for recording from neurons in acute brain slices to measure changes in membrane potential and synaptic currents upon this compound application.
1. Brain Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., rat or mouse) in accordance with institutional animal care and use committee guidelines.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose.
-
Cut 300-400 µm thick coronal or sagittal slices using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.
2. Recording:
-
Place a single slice in a recording chamber continuously perfused with oxygenated aCSF at a rate of 2-3 ml/min.
-
Visualize neurons using an upright microscope with infrared differential interference contrast (IR-DIC) optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with an internal solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (B42189) (pH adjusted to 7.3 with KOH).
-
Obtain a gigaohm seal on the membrane of the target neuron and then rupture the membrane to achieve whole-cell configuration.
-
Record baseline electrical activity in voltage-clamp or current-clamp mode.
-
Bath-apply this compound at the desired concentration and record the resulting changes in holding current, membrane potential, or firing frequency.
-
Following the drug application, perfuse with aCSF to wash out the drug and record the recovery of neuronal activity.
Fura-2 AM Calcium Imaging in Cultured Neurons
This protocol outlines the measurement of intracellular calcium concentration changes in response to this compound using the ratiometric fluorescent indicator Fura-2 AM.
1. Cell Culture and Dye Loading:
-
Plate primary neurons on glass coverslips coated with an appropriate substrate (e.g., poly-L-lysine).
-
Culture the neurons for a sufficient period to allow for maturation.
-
Prepare a Fura-2 AM stock solution (e.g., 1 mM in DMSO).
-
Dilute the Fura-2 AM stock solution in a physiological salt solution (e.g., Hanks' Balanced Salt Solution) to a final concentration of 2-5 µM. Add Pluronic F-127 (0.02%) to aid in dye loading.
-
Incubate the cultured neurons with the Fura-2 AM solution for 30-45 minutes at 37°C in the dark.
-
Wash the cells with the physiological salt solution to remove excess dye and allow for de-esterification of the dye for at least 30 minutes.
2. Calcium Imaging:
-
Mount the coverslip with the loaded cells onto a perfusion chamber on an inverted fluorescence microscope equipped with a calcium imaging system.
-
Excite the Fura-2 dye at 340 nm and 380 nm, and capture the emission at 510 nm.
-
Record baseline fluorescence ratios (340/380) for a stable period.
-
Apply this compound via the perfusion system at the desired concentration.
-
Record the changes in the 340/380 fluorescence ratio, which correspond to changes in intracellular calcium concentration.
-
Calibrate the fluorescence ratios to absolute calcium concentrations using a standard calibration method if required.
Phosphoinositide Hydrolysis Assay
This assay measures the accumulation of inositol (B14025) phosphates (IPs), a product of phospholipase C (PLC) activity, following the stimulation of Gq-coupled mGluRs by this compound.
1. Cell Labeling:
-
Culture neuronal cells in a suitable medium.
-
Label the cells by incubating them with myo-[³H]inositol (e.g., 1 µCi/ml) for 24-48 hours to allow for its incorporation into membrane phosphoinositides.
2. Stimulation:
-
Wash the labeled cells with a physiological buffer (e.g., Krebs-HEPES buffer) to remove unincorporated [³H]inositol.
-
Pre-incubate the cells with LiCl (e.g., 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.
-
Add this compound at various concentrations to stimulate the cells for a defined period (e.g., 30-60 minutes).
3. Extraction and Quantification of Inositol Phosphates:
-
Terminate the stimulation by adding a cold solution of perchloric acid or trichloroacetic acid to lyse the cells and precipitate proteins.
-
Neutralize the acid extract.
-
Separate the total [³H]inositol phosphates from free [³H]inositol using anion-exchange chromatography (e.g., Dowex columns).
-
Quantify the amount of [³H]inositol phosphates by liquid scintillation counting.
-
Express the results as a percentage of total [³H]inositol incorporated or as fold-increase over basal levels.
This guide provides a foundational understanding of the multifaceted effects of this compound on different neuronal populations. The provided data and protocols serve as a valuable resource for designing and interpreting experiments aimed at dissecting the complex roles of metabotropic glutamate receptors in neuronal function and dysfunction.
References
- 1. Differential effects of mGluR7 and mGluR8 activation on pain-related synaptic activity in the amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of postsynaptic metabotropic glutamate receptors by this compound hyperpolarizes neurons of the basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of a metabotropic glutamate agonist, this compound, on cortical epileptiform activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trans-(+-)-1-amino-1,3-cyclopentanedicarboxylate (this compound) stimulates cAMP accumulation in rat cerebral cortical slices but not in glial or neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound selectively inhibits excitability of hippocampal CA1 neurones | Institut für Physiologie [physiologie2.uni-tuebingen.de]
- 6. This compound selectively inhibits excitability of hippocampal CA1 neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound reduces multiple components of synaptic transmission in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a metabotropic receptor agonist, produces calcium mobilization and an inward current in cultured cerebellar Purkinje neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Effects of trans-ACPD
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of trans-ACPD ((±)-1-Amino-1,3-cyclopentanedicarboxylic acid), a selective agonist for metabotropic glutamate (B1630785) receptors (mGluRs). The data presented is intended to facilitate a deeper understanding of its pharmacological profile and to support further research and development.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the key quantitative data on the efficacy and potency of this compound in various experimental models.
Table 1: In Vitro Receptor Activation and Second Messenger Modulation
| Parameter | Receptor Subtype | Preparation | Effect | Concentration/EC₅₀ | Reference(s) |
| Receptor Affinity (EC₅₀) | mGluR1 | CHO cells | Agonist | 15 µM | [1][2] |
| mGluR2 | CHO cells | Agonist | 2 µM | [1][2] | |
| mGluR3 | CHO cells | Agonist | 40 µM | ||
| mGluR4 | Baby hamster kidney cells | Agonist | ~800 µM | [1][2] | |
| mGluR5 | CHO cells | Agonist | 23 µM | [1][2] | |
| mGluR6 | CHO cells | Agonist | 82 µM | ||
| Second Messenger Stimulation | - | Rat cerebral cortical slices | cAMP accumulation | ED₅₀ = 47.8 µM | [3] |
| - | Neonatal rat cerebral cortex and hippocampal slices | Phosphoinositide hydrolysis | 10-1,000 µM | ||
| Electrophysiological Response | - | Cultured cerebellar Purkinje neurons | Increased dendritic Ca²⁺ | ≤ 100 µM | [4] |
| - | Rat neocortical slices | Decreased frequency of epileptiform events | 10-200 µM | [5] |
Table 2: In Vivo Behavioral and Physiological Effects
| Experimental Model | Administration Route | Effect | Dose | Reference(s) |
| Neonatal Rats | - | Clonic convulsions | ED₅₀ = 100 mg/kg | |
| Mice | Intrathecal | Increased biting behavior (with pro-inflammatory cytokines) | - | [1] |
| Primates | Microdialysis into dorsal horn | Enhanced response to innocuous mechanical stimuli | Low dose | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of experimental findings. Below are representative protocols for key in vitro and in vivo experiments with this compound.
In Vitro Electrophysiology in Brain Slices
This protocol describes the general procedure for recording the electrophysiological effects of this compound on neurons in brain slices.
-
Slice Preparation:
-
Anesthetize the animal (e.g., rat) and perform transcardial perfusion with ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (ACSF).
-
Rapidly dissect the brain and mount it on a vibratome stage.
-
Cut coronal or sagittal slices (e.g., 300-400 µm thick) of the desired brain region (e.g., hippocampus, neocortex) in ice-cold, oxygenated ACSF.
-
Transfer slices to a holding chamber with oxygenated ACSF at room temperature for at least 1 hour to recover.
-
-
Recording:
-
Place a single slice in a recording chamber continuously perfused with oxygenated ACSF at a physiological temperature (e.g., 32-34°C).
-
Visualize neurons using infrared differential interference contrast (IR-DIC) microscopy.
-
Perform whole-cell patch-clamp or intracellular recordings from the target neurons using glass micropipettes filled with an appropriate internal solution.
-
Establish a stable baseline recording of neuronal activity (e.g., resting membrane potential, spontaneous postsynaptic potentials).
-
-
Drug Application:
-
Dissolve this compound in ACSF to the desired final concentration.
-
Apply this compound to the slice by bath application through the perfusion system.
-
Record the changes in neuronal membrane potential, firing rate, or synaptic currents during and after drug application.
-
-
Data Analysis:
-
Analyze the recorded electrophysiological data to quantify the effects of this compound on neuronal properties.
-
In Vivo Behavioral Assessment in Rodents
This protocol outlines a general workflow for assessing the behavioral effects of this compound in rodents.
-
Animal Preparation:
-
House the animals (e.g., mice or rats) in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.
-
Allow the animals to acclimate to the testing room for at least 30-60 minutes before the experiment.
-
-
Drug Administration:
-
Dissolve this compound in a suitable vehicle (e.g., saline).
-
Administer this compound via the desired route (e.g., intraperitoneal, intracerebroventricular, or site-specific microinjection) at the specified dose.
-
Include a control group that receives only the vehicle.
-
-
Behavioral Testing:
-
At a predetermined time after drug administration, place the animal in the testing apparatus (e.g., open field for locomotor activity, elevated plus maze for anxiety-like behavior, or a chamber for observing stereotyped behaviors).
-
Record the animal's behavior for a set duration using a video camera.
-
-
Data Analysis:
-
Score the recorded videos for relevant behavioral parameters (e.g., distance traveled, time spent in different zones, frequency and duration of specific behaviors).
-
Statistically compare the behavioral data between the this compound-treated group and the control group.
-
Mandatory Visualizations
The following diagrams illustrate key concepts related to the action of this compound.
Caption: Signaling pathway of this compound at Group I mGluRs.
Caption: Experimental workflow for in vitro slice electrophysiology.
References
- 1. This compound | GluR | TargetMol [targetmol.com]
- 2. bio-techne.com [bio-techne.com]
- 3. Trans-(+-)-1-amino-1,3-cyclopentanedicarboxylate (this compound) stimulates cAMP accumulation in rat cerebral cortical slices but not in glial or neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a metabotropic receptor agonist, produces calcium mobilization and an inward current in cultured cerebellar Purkinje neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of a metabotropic glutamate agonist, this compound, on cortical epileptiform activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Off-Target Pharmacology of trans-ACPD at Higher Concentrations: A Comparative Guide
For researchers and drug development professionals utilizing the metabotropic glutamate (B1630785) receptor (mGluR) agonist, trans-ACPD ((±)-1-amino-1,3-dicarboxycyclopentane), understanding its pharmacological profile at higher concentrations is critical to ensure experimental accuracy and therapeutic specificity. While this compound is a widely used tool to probe the function of Group I and Group II mGluRs, evidence suggests that at elevated concentrations, its selectivity diminishes, leading to potential off-target effects. This guide provides a comparative analysis of this compound's off-target pharmacology, supported by experimental data and detailed methodologies.
On-Target vs. Off-Target Activity of this compound
This compound is a broad-spectrum agonist at Group I and Group II mGluRs. Its potency varies across the different receptor subtypes. At higher concentrations, the likelihood of engaging secondary, lower-affinity targets increases. A notable potential off-target interaction for this compound is with sigma (σ) receptors. This interaction is suggested by findings where the electrophysiological effects of this compound were blocked by the sigma ligand, ditolyguanidine (DTG)[1]. However, direct quantitative binding data for this compound at sigma receptors remains to be fully elucidated in the public domain.
Table 1: Potency of this compound at Primary mGluR Targets
| Receptor Subtype | EC50 (µM) |
| mGluR1 | 15 |
| mGluR2 | 2 |
| mGluR4 | ~800 |
| mGluR5 | 23 |
Comparison with Alternative mGluR Agonists
To mitigate the risks of off-target effects, researchers may consider more selective agonists for specific mGluR groups. This section compares the selectivity profiles of commonly used alternatives to this compound.
(S)-3,5-DHPG , a selective Group I mGluR agonist, displays high affinity for mGluR1 and mGluR5. While generally considered selective, some reports suggest a potential interaction with NMDA receptors under certain experimental conditions, which should be a consideration in its use[2][3].
(2R,4R)-APDC is a potent and highly selective Group II mGluR agonist. Studies have shown it to be devoid of activity at NMDA, AMPA, or kainate receptors at concentrations up to 100 µM, highlighting its superior selectivity within the glutamate receptor family compared to this compound[4].
LY-354740 is another potent and selective Group II mGluR agonist. It exhibits high affinity for mGluR2 and mGluR3 with no significant activity at Group I or Group III mGluRs, nor at ionotropic glutamate receptors (AMPA and kainate) at concentrations up to 100 µM[5].
Table 2: Comparative Selectivity of mGluR Agonists
| Compound | Primary Target(s) | Known Off-Targets/Lack of Activity at Other Receptors |
| This compound | Group I & II mGluRs | Potential interaction with sigma receptors. |
| (S)-3,5-DHPG | Group I mGluRs (mGluR1 & mGluR5) | Potential interaction with NMDA receptors under certain conditions[2][3]. |
| (2R,4R)-APDC | Group II mGluRs (mGluR2 & mGluR3) | No activity at NMDA, AMPA, or kainate receptors up to 100 µM[4]. |
| LY-354740 | Group II mGluRs (mGluR2 & mGluR3) | No activity at mGluR1a, mGluR4, mGluR5a, mGluR7, AMPA, or kainate receptors up to 100 µM[5]. |
Signaling Pathways and Experimental Workflows
The activation of mGluRs by agonists like this compound initiates intracellular signaling cascades. The potential off-target effects at higher concentrations can lead to the activation of unintended pathways.
On-Target Signaling via Group I and II mGluRs
Group I mGluRs (mGluR1 and mGluR5) couple to Gαq/11, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC). Group II mGluRs (mGluR2 and mGluR3) couple to Gαi/o, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.
Potential Off-Target Signaling via Sigma Receptors
If this compound interacts with sigma receptors at high concentrations, it could modulate various downstream signaling pathways, including ion channel function and neurotransmitter release, which are known to be influenced by sigma receptor ligands.
Experimental Protocols
Radioligand Binding Assay for Sigma Receptors
This protocol is designed to determine the binding affinity of a test compound, such as this compound, for sigma-1 and sigma-2 receptors.
Materials:
-
Test compound (this compound)
-
[³H]-(+)-Pentazocine (for σ₁ receptors)
-
[³H]-DTG (1,3-di-o-tolyl-guanidine) (for σ₂ receptors)
-
(+)-Pentazocine (for masking σ₁ sites in the σ₂ assay)
-
Cell membranes prepared from tissues or cells expressing sigma receptors (e.g., guinea pig brain)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound (this compound).
-
In a 96-well plate, add the cell membranes, the radioligand ([³H]-(+)-pentazocine for σ₁ or [³H]-DTG for σ₂), and either the test compound or vehicle. For the σ₂ assay, include a saturating concentration of (+)-pentazocine to block binding to σ₁ sites.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known sigma receptor ligand (e.g., haloperidol).
-
Calculate the specific binding and determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data. The Ki value can then be calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This assay is used to measure the functional activity of Gq-coupled receptors, such as Group I mGluRs, by detecting changes in intracellular calcium concentration.
Materials:
-
Cells expressing the receptor of interest (e.g., HEK293 cells stably expressing mGluR1 or mGluR5)
-
Test compound (this compound) and other agonists/antagonists
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Probenecid (B1678239) (to prevent dye leakage)
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Seed the cells into the microplates and culture overnight to form a confluent monolayer.
-
Prepare a dye loading solution containing the calcium-sensitive dye and probenecid in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for 60 minutes in the dark to allow for dye loading.
-
During the incubation, prepare a plate containing serial dilutions of the test compound.
-
Place both the cell plate and the compound plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
The instrument's automated pipettor adds the test compound to the cell plate, and fluorescence is continuously monitored to detect changes in intracellular calcium.
-
The data is typically expressed as the change in fluorescence intensity over baseline.
-
Determine the EC50 values for agonists by fitting the concentration-response data to a sigmoidal dose-response curve.
References
- 1. Synthesis and metabotropic glutamate receptor antagonist activity of N1-substituted analogs of 2R,4R-4-aminopyrrolidine-2,4-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (S)-3,5-DHPG: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (S)‐3,5‐DHPG: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LY354740 is a potent and highly selective group II metabotropic glutamate receptor agonist in cells expressing human glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of trans-ACPD as a research tool for specific mGluR subtypes
A Comparative Guide to trans-ACPD and Selective mGluR Agonists
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
(1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid, or this compound, has historically been a foundational research tool in the study of metabotropic glutamate (B1630785) receptors (mGluRs). As one of the first synthetic ligands capable of discriminating between metabotropic and ionotropic glutamate receptors, it paved the way for understanding the physiological roles of mGluRs.[1] However, its utility in dissecting the function of individual mGluR subtypes is limited by its broad-spectrum agonist activity. This guide provides a comparative analysis of this compound against more selective, modern alternatives, offering a clear perspective for researchers designing targeted experiments.
Pharmacological Profile of this compound
This compound is a non-selective agonist that primarily activates Group I and Group II mGluRs, with significantly less activity at Group III receptors.[1][2][3][4] This broad activity profile, while useful for general mGluR stimulation, presents a significant drawback when attributing a physiological response to a specific receptor subtype. Experimental results using this compound reflect the compound's combined action on mGluR1, mGluR5, mGluR2, and mGluR3.
Table 1: Potency (EC₅₀) of this compound at various mGluR Subtypes
| Receptor Subtype | EC₅₀ (μM) | Receptor Group | Primary Transduction Mechanism |
| mGluR1 | 15[2][3][4] | Group I | Gq/G₁₁-coupled: ↑ PLC, IP₃, DAG, [Ca²⁺]i |
| mGluR5 | 23[2][3][4] | Group I | Gq/G₁₁-coupled: ↑ PLC, IP₃, DAG, [Ca²⁺]i |
| mGluR2 | 2[2][3][4] | Group II | Gi/Go-coupled: ↓ Adenylyl Cyclase, cAMP |
| mGluR3 | Data less consistent | Group II | Gi/Go-coupled: ↓ Adenylyl Cyclase, cAMP |
| mGluR4 | ~800[2][3][4] | Group III | Gi/Go-coupled: ↓ Adenylyl Cyclase, cAMP |
PLC: Phospholipase C; IP₃: Inositol trisphosphate; DAG: Diacylglycerol; [Ca²⁺]i: Intracellular calcium concentration; cAMP: Cyclic adenosine (B11128) monophosphate.
Signaling Pathways Activated by this compound
Due to its action on both Group I and Group II mGluRs, this compound initiates two distinct intracellular signaling cascades simultaneously.
Comparative Analysis: Selective Agonist Alternatives
For studies requiring the targeted activation of a specific mGluR group or subtype, several selective agonists have been developed that offer superior performance and interpretative clarity compared to this compound.
Group I Alternative: (RS)-2-Chloro-5-hydroxyphenylglycine (CHPG)
CHPG is a selective agonist for mGluR5, a Group I receptor.[5][6] Unlike this compound, it shows no activity at mGluR1, allowing for the specific investigation of mGluR5-mediated pathways.[5][6] While its potency is lower than this compound, its selectivity is its key advantage.
Group II Alternative: LY354740
LY354740 is a potent and highly selective agonist for Group II mGluRs (mGluR2 and mGluR3).[7][8] It has negligible activity at Group I and Group III receptors, making it an excellent tool for studying the roles of presynaptic autoreceptors in modulating glutamate release.[8] Its high potency allows for use at nanomolar concentrations, reducing the risk of off-target effects.
Table 2: Performance Comparison of mGluR Agonists
| Compound | Target Selectivity | Potency (EC₅₀) | Key Advantages | Key Limitations |
| This compound | Group I & II (Non-selective) | mGluR2: 2 μMmGluR1: 15 μMmGluR5: 23 μM[2][3][4] | Broad-spectrum mGluR activation | Lack of subtype selectivity confounds data interpretation |
| CHPG | mGluR5 (Group I) | mGluR5: 750 μM[6] | Selectively activates mGluR5 over mGluR1[5][6] | Relatively low potency requires higher concentrations |
| LY354740 | Group II (mGluR2/3) | mGluR2: 5.1 nMmGluR3: 24.3 nM | High potency and selectivity for Group II[8] | Does not differentiate between mGluR2 and mGluR3 |
Experimental Protocols: A Methodological Overview
Validating agonist activity and selectivity typically involves cell-based assays that measure the downstream consequences of receptor activation.
Protocol 1: Calcium Mobilization Assay for Group I mGluRs
This assay is used to quantify the activation of Gq-coupled receptors like mGluR1 and mGluR5, which trigger the release of intracellular calcium.
-
Cell Culture: HEK293 cells stably expressing a single mGluR subtype (e.g., rat mGluR5) are cultured in DMEM with 10% FBS.[9]
-
Plating: Cells are plated into 96- or 384-well black-walled, clear-bottom plates and incubated for 24 hours.[9]
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer (HBSS with 20 mM HEPES) for 1 hour at 37°C.
-
Compound Addition: A baseline fluorescence is measured before the automated addition of the agonist (e.g., this compound, CHPG) at various concentrations.
-
Signal Detection: Changes in intracellular calcium are recorded as changes in fluorescence intensity using a plate reader (e.g., FlexStation).[9] The peak fluorescence response is used to calculate EC₅₀ values.
Protocol 2: cAMP Inhibition Assay for Group II/III mGluRs
This assay measures the activation of Gi-coupled receptors (mGluR2, mGluR3, etc.), which inhibit the production of cyclic AMP (cAMP).
-
Cell Culture: CHO or RGT cells stably expressing the target mGluR subtype (e.g., human mGluR2) are used.
-
Stimulation: Cells are incubated with the G-protein activator forskolin (B1673556) to stimulate cAMP production.
-
Agonist Treatment: Cells are co-incubated with forskolin and varying concentrations of the test agonist (e.g., this compound, LY354740).
-
Lysis and Detection: After incubation, cells are lysed, and the intracellular cAMP concentration is measured, typically using a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: The degree of inhibition of forskolin-stimulated cAMP production is measured, and IC₅₀ values (functionally equivalent to EC₅₀ for agonists in this context) are calculated.
Experimental Workflow Diagram
Conclusion and Recommendations
While this compound was instrumental in the initial characterization of metabotropic glutamate receptors, its lack of subtype selectivity makes it a suboptimal tool for modern, targeted neuroscience research. For studies aiming to elucidate the specific roles of mGluR5 or Group II mGluRs, selective agonists such as CHPG and LY354740 , respectively, provide far more precise and interpretable data. Researchers should carefully consider the specific mGluR subtype(s) relevant to their hypothesis and select the agonist with the most appropriate selectivity and potency profile. The use of these more selective tools, validated through robust experimental protocols like those outlined above, is critical for advancing our understanding of mGluR pharmacology and its therapeutic potential.
References
- 1. resources.tocris.com [resources.tocris.com]
- 2. (+/-)-trans-ACPD | Glutamate Group I Receptors | Tocris Bioscience [tocris.com]
- 3. (±)-trans-ACPD | Group I mGluR Agonists: R&D Systems [rndsystems.com]
- 4. This compound | GluR | TargetMol [targetmol.com]
- 5. apexbt.com [apexbt.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. Anxiolytic-like activity of the mGLU2/3 receptor agonist LY354740 in the elevated plus maze test is disrupted in metabotropic glutamate receptor 2 and 3 knock-out mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LY354740 is a potent and highly selective group II metabotropic glutamate receptor agonist in cells expressing human glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Signaling Cascade Activation by trans-ACPD and Endogenous Glutamate
An essential guide for researchers, scientists, and drug development professionals on the nuanced differences in metabotropic glutamate (B1630785) receptor activation by the synthetic agonist trans-ACPD versus the endogenous neurotransmitter, glutamate.
This guide provides a detailed comparison of the signaling cascades initiated by the synthetic metabotropic glutamate receptor (mGluR) agonist, (±)-trans-1-amino-1,3-cyclopentanedicarboxylic acid (this compound), and the principal excitatory neurotransmitter, glutamate. Understanding the distinct pharmacological profiles of these agonists is critical for the interpretation of experimental data and the development of novel therapeutics targeting the glutamatergic system.
Introduction to mGluR Agonists
Glutamate exerts its effects through both ionotropic and metabotropic receptors. The metabotropic glutamate receptors (mGluRs) are G protein-coupled receptors that modulate neuronal excitability and synaptic transmission. They are classified into three groups (I, II, and III) based on sequence homology, pharmacology, and signal transduction pathways. Group I mGluRs (mGluR1 and mGluR5) are primarily coupled to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events.
This compound is a conformationally restricted analog of glutamate that serves as a selective agonist for metabotropic glutamate receptors, exhibiting activity at both Group I and Group II mGluRs.[1][2] Its rigid structure provides valuable insights into the agonist binding pocket of mGluRs. This guide focuses on the comparative activation of Group I mGluR-mediated signaling cascades by this compound and endogenous glutamate.
Core Signaling Pathway: Phospholipase C Activation
The canonical signaling pathway for Group I mGluRs involves the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium, while DAG activates protein kinase C (PKC).
Quantitative Comparison of Agonist-Induced Signaling
A direct comparison of the potency (EC50) and efficacy (Emax) of this compound and glutamate is essential for understanding their distinct pharmacological actions. The following tables summarize available experimental data.
Inositol Phosphate (B84403) (IP) Turnover
Inositol phosphate accumulation is a direct measure of PLC activity. Studies in rat visual cortex synaptoneurosomes have provided a direct comparison of the two agonists.
| Agonist | EC50 (µM) | Maximal Stimulation (% of Basal) | Cell System | Reference |
| This compound | 25 ± 2 | 293 ± 21 | Rat Visual Cortex Synaptoneurosomes | [3] |
| Glutamate | 217 ± 59 | 262 ± 11 | Rat Visual Cortex Synaptoneurosomes | [3] |
Table 1: Comparison of this compound and Glutamate in Stimulating Phosphoinositide (PI) Turnover.
These data indicate that while both agonists elicit a similar maximal response, This compound is significantly more potent than glutamate in stimulating PI hydrolysis in this system.[3]
Intracellular Calcium Mobilization
The release of calcium from intracellular stores is a key downstream event of IP3 production.
| Agonist | EC50 (µM) | Efficacy | Cell System | Reference |
| This compound | 15 (at mGluR1) | Induces robust Ca²⁺ mobilization | Cultured Cerebellar Purkinje Neurons | [4] |
| 23 (at mGluR5) | ||||
| Glutamate | Not directly compared | Potentiated by mGluR5 PAMs | Rat Cortical Astrocytes | [5] |
Table 2: Potency of this compound in Calcium Mobilization Assays.
Extracellular Signal-Regulated Kinase (ERK) Activation
Activation of the ERK/MAPK pathway is another important downstream consequence of Group I mGluR stimulation, playing a role in synaptic plasticity and gene expression.
| Agonist | Potency (EC50) | Efficacy (Emax) | Cell System | Reference |
| This compound | Data not available | Data not available | Not specified | |
| Glutamate | Data not available | Induces persistent ERK activation | HT22 cells and primary cortical neurons | [6] |
Table 3: Comparative Data on ERK Activation (Currently Incomplete).
Data directly comparing the potency and efficacy of this compound and glutamate in activating the ERK pathway are currently limited in the public domain. However, it is established that glutamate can induce a delayed and persistent activation of ERK.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of protocols for the key assays.
Inositol Phosphate (IP) Accumulation Assay
This assay measures the accumulation of [³H]inositol phosphates in cells pre-labeled with [³H]myo-inositol, providing a direct readout of PLC activity.
Protocol Summary:
-
Cell Culture and Labeling: Cells expressing the mGluR of interest are cultured and incubated with [³H]myo-inositol to label the cellular phosphoinositide pools.
-
Pre-incubation: Cells are washed and pre-incubated in a buffer containing LiCl, which inhibits inositol monophosphatases, leading to the accumulation of inositol monophosphates.
-
Agonist Stimulation: Cells are stimulated with varying concentrations of this compound or glutamate for a defined period.
-
Extraction: The reaction is terminated, and inositol phosphates are extracted.
-
Separation and Quantification: The different inositol phosphate species are separated by anion-exchange chromatography and quantified by liquid scintillation counting.
Intracellular Calcium Mobilization Assay
This assay utilizes fluorescent calcium indicators to measure changes in intracellular calcium concentration upon receptor activation.
References
- 1. This compound | GluR | TargetMol [targetmol.com]
- 2. mGlu receptor review [hellobio.com]
- 3. Effects of the Metabotropic Glutamate Receptor Antagonist MCPG on Phosphoinositide Turnover and Synaptic Plasticity in Visual Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a metabotropic receptor agonist, produces calcium mobilization and an inward current in cultured cerebellar Purkinje neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biased mGlu5 positive allosteric modulators provide in vivo efficacy without potentiating mGlu5 modulation of NMDAR currents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Persistent activation of ERK contributes to glutamate-induced oxidative toxicity in a neuronal cell line and primary cortical neuron cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Handling of trans-ACPD: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount for ensuring a secure and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of trans-ACPD ((±)-trans-1-Amino-1,3-dicarboxycyclopentane), a selective agonist for metabotropic glutamate (B1630785) receptors (mGluRs).
Immediate Safety and Disposal Procedures
A Safety Data Sheet (SDS) for this compound from a supplier indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS).[1] Consequently, no special disposal measures are required.[1] However, it is crucial to adhere to standard laboratory safety protocols and institutional guidelines.
Step-by-Step Disposal Guidance:
-
Consult Institutional and Local Regulations: Before proceeding, always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on non-hazardous chemical waste disposal. Regulations can vary by location.
-
Small Quantities: For minute, non-recyclable quantities of solid this compound, and if permitted by your institution, disposal in the regular laboratory trash may be acceptable.
-
Aqueous Solutions: Non-hazardous, dilute aqueous solutions of this compound may be permissible for drain disposal with copious amounts of water, provided this aligns with your institution's and local wastewater regulations.
-
Large Quantities or Uncertainty: For larger quantities, or if there is any uncertainty regarding the classification of the waste stream (e.g., if it is mixed with other chemicals), it is best practice to treat it as chemical waste.
-
Collection: Collect the waste this compound in a clearly labeled, sealed, and appropriate waste container.
-
Licensed Disposal Service: Engage your institution's designated hazardous waste management service for pickup and disposal.
-
-
Empty Containers:
-
Triple-Rinse: Thoroughly rinse the empty container with a suitable solvent (e.g., water) at least three times.
-
Rinsate Disposal: Collect the rinsate and dispose of it as chemical waste along with any aqueous solutions of this compound.
-
Container Disposal: After triple-rinsing, deface the label and dispose of the container in the regular laboratory trash or recycling, in accordance with your facility's procedures.
-
Essential Logistical and Safety Information
Proper storage and handling are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
| Parameter | Information | Source |
| Molecular Formula | C₇H₁₁NO₄ | Cayman Chemical |
| Molecular Weight | 173.2 g/mol | Cayman Chemical |
| Appearance | Solid | Cayman Chemical[1] |
| Solubility | Slightly soluble in water; Soluble in DMSO | Cayman Chemical |
| Storage | Store at room temperature. | R&D Systems |
| Handling | Follow usual precautionary measures for handling chemicals.[1] | Cayman Chemical[1] |
Signaling and Experimental Applications
This compound is a valuable tool in neuroscience research due to its activation of metabotropic glutamate receptors, which are involved in a variety of cellular signaling pathways.
This compound Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the activation of Group I metabotropic glutamate receptors (mGluR1 and mGluR5) by this compound.
Experimental Workflow: Investigating this compound Effects on Cultured Neurons
The following diagram outlines a typical experimental workflow for studying the effects of this compound on intracellular calcium levels in cultured neurons.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
